2-(3-Formylphenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-formylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-29-1 | |
| Record name | 2-(3-formylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic acid (CAS: 34956-29-1): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Formylphenyl)acetic acid, a key bifunctional building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis with mechanistic rationale, robust analytical characterization, and its strategic applications, particularly in the construction of complex Active Pharmaceutical Ingredients (APIs).
Compound Identification and Physicochemical Properties
This compound is an aromatic compound possessing both a carboxylic acid and an aldehyde functional group. This unique meta-substitution pattern makes it a versatile intermediate for introducing a formylphenyl acetic acid moiety into larger molecules.
Below is the chemical structure of this compound, rendered using Graphviz.
Caption: Figure 1. Chemical Structure of this compound
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 34956-29-1 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |
| pKa | 4.19 ± 0.10 (Predicted) | [4] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | O=C(O)CC1=CC=CC(C=O)=C1 | [2] |
Synthesis and Mechanistic Insights
A common and effective route for the synthesis of this compound starts from the readily available precursor, 2-(m-tolyl)acetic acid. This multi-step process leverages classic organic reactions, each chosen for its specific and reliable transformation.
Caption: Figure 2. Synthetic workflow from 2-(m-tolyl)acetic acid.
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature procedures.[6]
Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(m-tolyl)acetic acid in chloroform.
-
Radical Initiation: Add N-bromosuccinimide (NBS).
-
Causality Explanation: NBS is the reagent of choice for benzylic bromination. Under reflux conditions, radical initiators (often present as impurities or added, e.g., AIBN) generate a bromine radical. This radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzylic radical. This ensures the reaction occurs at the desired methyl group and not on the aromatic ring.
-
-
Reaction: Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. The resulting crude 3-(bromomethyl)phenylacetic acid is typically used in the next step without extensive purification.
Step 2: Synthesis of this compound (Final Product)
-
Sommelet Reaction Setup: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of ethanol and water. Add hexamethylenetetramine (hexamine).
-
Causality Explanation: This is the core of the Sommelet reaction. The benzylic bromide is a good electrophile and reacts with hexamine, a nucleophile, via an Sₙ2 reaction to form a stable quaternary ammonium salt. This salt is key as it prevents side reactions like dimerization and is the direct precursor to the aldehyde.
-
-
Salt Formation: Heat the mixture to reflux for 4 hours to ensure complete formation of the hexaminium salt.
-
Hydrolysis: While maintaining reflux, cautiously and slowly add concentrated hydrochloric acid. Continue to reflux for an additional 30 minutes.
-
Causality Explanation: The acidic aqueous conditions hydrolyze the hexaminium salt. The complex mechanism involves the release of the benzylamine moiety, which is further hydrolyzed to the corresponding aldehyde, ammonia, and formaldehyde. This method is advantageous as it provides a mild route to the aldehyde, avoiding over-oxidation to the carboxylic acid which can occur with stronger oxidizing agents.
-
-
Purification:
-
Cool the reaction to room temperature and perform a liquid-liquid extraction with water and dichloromethane.
-
Dissolve the residue from the organic phase in a saturated aqueous solution of sodium bicarbonate. This deprotonates the carboxylic acid, moving the desired product into the aqueous phase as a salt.
-
Wash the aqueous phase with dichloromethane to remove any non-acidic organic impurities.
-
Acidify the aqueous phase with 2M HCl to a pH < 2. This re-protonates the carboxylate, causing the final product to precipitate or become extractable.
-
Extract the product into dichloromethane, dry the combined organic layers, and remove the solvent in vacuo to yield this compound as an off-white solid.[6] A typical yield for this process is around 62%.[6]
-
Analytical Characterization
Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized compound. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides an unambiguous structural confirmation.
| Technique | Data | Interpretation | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.01 (s, 1H), 7.84-7.79 (m, 2H), 7.60-7.48 (m, 2H), 3.75 (s, 2H) | δ 10.01: Singlet for the highly deshielded aldehyde proton (CHO).δ 7.84-7.48: Multiplets characteristic of the protons on the meta-substituted benzene ring.δ 3.75: Singlet for the two benzylic protons of the acetic acid methylene group (CH₂). | [6] |
| LCMS | [M+H]⁺ = 165 | The mass-to-charge ratio corresponds to the protonated molecule (C₉H₈O₃ + H⁺), confirming the molecular weight of 164.16 g/mol . | [6] |
The combination of these spectral features provides a unique fingerprint for this compound, serving as a self-validating system for its identity. The distinct chemical shift of the aldehyde proton, the singlet for the methylene protons, and the correct molecular ion peak are all necessary and sufficient for structural confirmation.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical transformations. The carboxylic acid can undergo esterification or amidation, while the aldehyde is available for reactions such as reductive amination, Wittig reactions, or the formation of heterocycles.
-
Pharmaceutical Intermediate: It is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5] Its structure is often incorporated into larger, more complex APIs where an aromatic core with specific exit vectors is required.[5]
-
Protein Degrader Building Block: Notably, this compound is classified as a building block for protein degraders.[1] In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules are required to simultaneously bind to a target protein and an E3 ubiquitin ligase. The aldehyde and carboxylic acid handles on this molecule provide ideal points for linking to other parts of the PROTAC scaffold.
Caption: Figure 3. Logical role as a core scaffold in complex molecules.
-
Heterocycle Synthesis: The aldehyde functionality is a key precursor for condensation reactions with amines, hydrazines, or hydroxylamines to construct a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Store in a freezer under an inert atmosphere (-20°C). | [4] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. appchemical.com [appchemical.com]
- 3. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]
- 4. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 2-(3-Formylphenyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
2-(3-Formylphenyl)acetic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both a reactive aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, it serves as a versatile building block for the construction of complex molecular architectures and compound libraries. This guide provides an in-depth technical overview of its core properties, a validated synthetic protocol, detailed characterization data, and a discussion of its reactivity and applications, particularly within the context of drug development.
Introduction
This compound (CAS No: 34956-29-1) is a key organic intermediate whose value lies in its orthogonal functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation, while the meta-substituted aldehyde is a versatile electrophile for reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles. This dual reactivity makes it a valuable starting material for synthesizing diverse molecular scaffolds, which is a critical activity in modern drug discovery programs for exploring structure-activity relationships (SAR). Its utility is particularly noted in the synthesis of pharmaceuticals, fine chemicals, and as a building block for protein degraders.
Physicochemical and Spectroscopic Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and research. The key identifiers and physicochemical data for this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 34956-29-1 | |
| Canonical SMILES | C1=CC(=CC(=C1)C=O)CC(=O)O | |
| InChIKey | IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% |
| Appearance | Off-white solid | |
Synthesis and Purification Protocol
The synthesis of this compound can be reliably achieved from 2-(m-tolyl)acetic acid via a two-step process involving radical bromination followed by a Sommelet reaction. This method is advantageous as it utilizes commercially available starting materials and well-established chemical transformations.
Causality of Experimental Choices
-
Bromination: N-Bromosuccinimide (NBS) is selected as the bromine source for benzylic bromination. The reaction is initiated by a radical initiator (often benzoyl peroxide or AIBN, though refluxing alone can suffice) to selectively brominate the methyl group over the aromatic ring. Chloroform serves as an inert solvent.
-
Sommelet Reaction: The crude benzylic bromide is treated with hexamethylenetetramine (HMTA). HMTA forms a quaternary ammonium salt, which upon acidic hydrolysis, controllably oxidizes the benzylic position to an aldehyde. This is a classic and reliable method for this specific transformation.
-
Work-up and Purification: The work-up procedure is designed to separate the acidic product from neutral or basic impurities. Extraction into a basic aqueous solution (sodium bicarbonate) isolates the carboxylate salt. Subsequent acidification precipitates the desired product, which can then be collected.
Step-by-Step Synthesis Protocol
-
Benzylic Bromination: To a solution of 2-(m-tolyl)acetic acid in chloroform, add N-Bromosuccinimide. Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Sommelet Aldehyde Synthesis: Dissolve the crude residue from Step 1 in a 1:1 mixture of ethanol and water. Add hexamethylenetetramine and heat the mixture to reflux for 4 hours.
-
Hydrolysis: While maintaining reflux, cautiously add concentrated hydrochloric acid to the reaction mixture. Continue refluxing for an additional 30 minutes.
-
Extraction and Isolation: Cool the reaction to room temperature. Remove the ethanol in vacuo. Partition the remaining aqueous residue between water and dichloromethane. Adjust the pH of the aqueous layer to >8 with saturated sodium bicarbonate solution and wash with dichloromethane to remove any non-acidic impurities.
-
Precipitation and Purification: Acidify the aqueous phase to a pH < 2 using 2M hydrochloric acid. The product will precipitate as a solid. Extract the acidified aqueous phase with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.
Synthesis Workflow Diagram
An In-Depth Technical Guide to the Starting Materials for 2-(3-Formylphenyl)acetic Acid
Introduction: Strategic Importance of 2-(3-Formylphenyl)acetic Acid
This compound is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehyde group at the meta-position, makes it a highly versatile building block.[1] The aldehyde serves as a handle for forming Schiff bases, reductive aminations, or participating in various condensation and cyclization reactions, while the carboxylic acid provides a site for amide bond formation, esterification, or salt formation. This dual reactivity is frequently exploited in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
The selection of a synthetic route, and therefore the choice of starting materials, is the most critical decision in the preparation of this key intermediate. This decision is governed by a multifactorial analysis that includes starting material cost and availability, overall yield, scalability, safety profile, and the environmental impact of the synthetic sequence. This guide provides a detailed examination of the principal synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two primary retrosynthetic perspectives:
-
Side-Chain Functionalization: Beginning with a molecule that already contains the C2-acetic acid (or a precursor) moiety and subsequently introducing or unmasking the C1-formyl group.
-
Side-Chain Construction: Starting with a 3-substituted benzaldehyde and constructing the acetic acid side chain.
Each strategy offers distinct advantages and challenges, dictating the selection of starting materials and the sequence of chemical transformations.
Figure 1: High-level retrosynthetic strategies for this compound.
Section 2: Synthesis via Side-Chain Functionalization of Phenylacetic Acid Derivatives
This strategy is often favored when substituted phenylacetic acids are readily available and cost-effective. The primary challenge lies in the selective oxidation of a methyl group or the conversion of a benzylic halide to an aldehyde without affecting the acetic acid moiety.
Route 1: Oxidation of 2-(m-tolyl)acetic acid
The most direct approach involves the oxidation of the methyl group of 2-(m-tolyl)acetic acid. However, achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging. A robust and frequently employed method circumvents this by proceeding through a benzylic bromination followed by a Sommelet reaction.
Causality and Mechanism:
-
Benzylic Bromination: The synthesis initiates with the free-radical bromination of 2-(m-tolyl)acetic acid using N-bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator like AIBN or by UV light. The benzylic position is preferentially halogenated due to the stability of the resulting benzylic radical.
-
Sommelet Reaction: The intermediate, 2-(3-(bromomethyl)phenyl)acetic acid, is then converted to the target aldehyde via the Sommelet reaction.[2][3] This classic named reaction involves the reaction of the benzyl halide with hexamethylenetetramine (hexamine).[2] The halide first forms a quaternary ammonium salt with hexamine.[2][3] Subsequent hydrolysis in acidic conditions facilitates an intramolecular hydride transfer, ultimately leading to the formation of the aldehyde and ammonia.[2][4] This method is advantageous because hexamine is an inexpensive, stable, and easy-to-handle reagent.
Figure 2: Workflow for the synthesis of this compound from 2-(m-tolyl)acetic acid.
Detailed Experimental Protocol: Sommelet Reaction Route
This protocol is adapted from established procedures for the synthesis of aromatic aldehydes.[5][6]
Part A: Synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid
-
To a solution of 2-(m-tolyl)acetic acid in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux for 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield the crude 2-(3-(bromomethyl)phenyl)acetic acid, which can often be used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve the crude 2-(3-(bromomethyl)phenyl)acetic acid (1.0 eq) in a 1:1 mixture of ethanol and water.[5]
-
Add hexamethylenetetramine (2.7 equivalents) to the solution.[5]
-
Heat the mixture to reflux for 4 hours. The formation of the quaternary ammonium salt will occur.[5]
-
While maintaining reflux, cautiously add concentrated hydrochloric acid.[5]
-
Continue heating at reflux for an additional 30 minutes to ensure complete hydrolysis.[5]
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction. Add water and dichloromethane. Separate the organic phase.[5]
-
Wash the aqueous phase with dichloromethane.
-
To purify, dissolve the crude product in a saturated aqueous solution of sodium bicarbonate. This converts the carboxylic acid to its water-soluble sodium salt, allowing for the removal of non-acidic organic impurities by washing with dichloromethane.[5]
-
Acidify the aqueous phase with 2M hydrochloric acid to a pH < 2, which will precipitate the product.[5]
-
Extract the acidified aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford this compound as a solid.[5]
| Parameter | Value | Reference |
| Starting Material | 2-(m-tolyl)acetic acid | [5] |
| Key Reagents | NBS, Hexamethylenetetramine, HCl | [5] |
| Overall Yield | ~62-72% | [5] |
| Purity | >95% after workup | [5] |
| Scale | Laboratory (gram scale) | [5] |
Section 3: Synthesis via Side-Chain Construction on Benzaldehyde Derivatives
This approach is advantageous when substituted benzaldehydes are more accessible or economical than the corresponding phenylacetic acids. The key is the efficient construction of the acetic acid side chain.
Route 2: From 3-Methylbenzaldehyde via the Willgerodt-Kindler Reaction
While less direct, this route is a powerful example of carbonyl group migration and oxidation. The Willgerodt-Kindler reaction transforms an aryl alkyl ketone (or in this case, a precursor) into a terminal thioamide, which can then be hydrolyzed to the carboxylic acid.[7][8][9]
Causality and Mechanism:
-
Initial Transformation: The starting material, 3-methylbenzaldehyde, would first need to be converted to 3-methylacetophenone, for instance, via Grignard reaction with methylmagnesium bromide followed by oxidation.
-
Willgerodt-Kindler Reaction: The 3-methylacetophenone is then treated with elemental sulfur and a secondary amine, typically morpholine.[7][9] The reaction proceeds through the formation of an enamine, which attacks sulfur.[7][8] A series of complex rearrangements and oxidations effectively migrates the carbonyl functional group to the terminal position of the alkyl chain, yielding a thioamide (in this case, 2-(3-formylphenyl)-N-morpholinothioacetamide).[7]
-
Hydrolysis: The resulting thioamide is then subjected to vigorous acidic or basic hydrolysis to yield the final carboxylic acid product, this compound.
This route is often utilized for its robustness and tolerance of various functional groups, although the conditions can be harsh.[10] Modern protocols often employ microwave heating to accelerate the reaction and improve yields.[10]
Route 3: From 3-Bromobenzaldehyde via Palladium-Catalyzed Cross-Coupling
For a more modern and modular approach, palladium-catalyzed cross-coupling reactions provide an excellent method for constructing the C-C bond of the acetic acid side chain. A Suzuki coupling is a prominent example.
Causality and Mechanism:
-
Starting Materials: This synthesis begins with 3-bromobenzaldehyde and a suitable coupling partner for the acetic acid moiety, such as a boronic ester of ethyl acetate (e.g., ethyl 2-(pinacolato)boronate) or by coupling with ethyl bromoacetate.[11]
-
Suzuki Coupling: The reaction is catalyzed by a palladium(0) complex with an appropriate phosphine ligand. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic ester, and reductive elimination to form the new C(sp²)-C(sp³) bond, yielding ethyl 2-(3-formylphenyl)acetate.[11] The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the efficiency of the transmetalation step.[11]
-
Ester Hydrolysis: The final step is a simple saponification of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the target carboxylic acid.
This route offers high functional group tolerance and generally proceeds under milder conditions than the Willgerodt-Kindler reaction, making it highly attractive for complex molecule synthesis.
Figure 3: Workflow for Suzuki coupling route from 3-bromobenzaldehyde.
Section 4: Comparative Analysis and Conclusion
The optimal choice of starting material and synthetic route depends heavily on project-specific constraints.
| Route | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Sommelet | 2-(m-tolyl)acetic acid | Uses inexpensive reagents; well-established procedure. | Multi-step; involves handling a lachrymatory benzylic bromide. | Large-scale, cost-driven synthesis. |
| 2. Willgerodt-Kindler | 3-Methylbenzaldehyde | Robust reaction; tolerant of many functional groups. | Harsh reaction conditions (high temp); often requires an extra step to install the acetyl group. | Cases where other methods fail or for specific substrate scopes. |
| 3. Suzuki Coupling | 3-Bromobenzaldehyde | Mild conditions; high functional group tolerance; modular. | Palladium catalysts can be expensive; requires specialized coupling partners. | Medicinal chemistry, rapid analog synthesis, and complex targets. |
As a Senior Application Scientist, my recommendation for general laboratory-scale synthesis, particularly within a drug discovery context, would be the Suzuki coupling route (Route 3) . Its modularity and mild conditions allow for rapid synthesis of analogs and are highly compatible with the sensitive functional groups often present in pharmaceutical intermediates. For large-scale, process chemistry applications where cost is the primary driver, the Sommelet reaction route (Route 1) from 2-(m-tolyl)acetic acid remains a highly viable and economical choice, provided that safety and handling protocols for the benzylic bromide intermediate are properly implemented. Understanding the causality behind each synthetic choice empowers researchers to select the most efficient, cost-effective, and robust pathway for producing the valuable building block, this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [chemicalbook.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. inventivapharma.com [inventivapharma.com]
A Senior Application Scientist's Guide to 2-(3-Formylphenyl)acetic Acid in Modern Organic Synthesis
Abstract
2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1) has emerged as a uniquely versatile and powerful building block in contemporary organic synthesis.[1][2][3] Its structure, featuring both an aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, offers two distinct and highly valuable points for chemical modification. This bifunctionality is not merely an additive feature; the specific meta substitution pattern preorganizes the molecule for a range of classical and novel transformations, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its core applications, focusing on its utility in multicomponent reactions, the synthesis of key heterocyclic scaffolds, and the formation of intricate lactone systems. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causal factors driving reaction outcomes, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic campaigns.
Core Molecular Architecture and Reactivity Profile
At its core, this compound is a bifunctional aromatic compound with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2][3][4] The strategic placement of the formyl (-CHO) and carboxymethyl (-CH₂COOH) groups dictates its synthetic potential. These two functional groups can react independently or in concert, opening avenues for both linear and convergent synthetic strategies.
-
The Aldehyde Moiety: A classic electrophilic center, the formyl group is a linchpin for reactions such as imine/iminium ion formation, condensation reactions (e.g., Knoevenagel, aldol), and reductive aminations.[1][5] This makes it an ideal entry point for introducing nitrogen-containing substituents and initiating cyclization cascades.
-
The Acetic Acid Moiety: This group provides a nucleophilic carboxylate and an acidic proton. It is readily converted into esters, amides, or acid chlorides. Crucially, it serves as the "acid" component in multicomponent reactions and as an intramolecular nucleophile for constructing lactones.[1][5]
The interplay between these two groups allows for the streamlined synthesis of complex structures that would otherwise require lengthy, multi-step sequences.
Application in Multicomponent Reactions: The Ugi Reaction
Multicomponent reactions (MCRs) are paragons of synthetic efficiency, and the Ugi four-component reaction (U-4CR) is a cornerstone of this field.[6] It classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides, which are valuable peptidomimetics.[6][7] this compound is an exceptional substrate for the U-4CR as it can serve as the source for both the aldehyde and carboxylic acid components.
This dual role enables intramolecular Ugi reactions or serves as a rigid scaffold to which the amine and isocyanide components are appended. The reaction proceeds via the initial formation of an imine between the aldehyde and the amine, which is then protonated by the carboxylic acid to form an iminium ion.[7] This electrophilic intermediate is trapped by the nucleophilic isocyanide, followed by an intramolecular attack by the carboxylate. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[7]
Exemplary Protocol: Ugi Four-Component Reaction
Objective: To synthesize a complex peptidomimetic scaffold in a single step.
Methodology:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M) is added the primary amine (e.g., benzylamine, 1.0 eq). The mixture is stirred at room temperature for 20 minutes.
-
Causality: This initial step allows for the pre-formation of the imine in solution, which is a key intermediate. Methanol is an excellent solvent for Ugi reactions as it effectively solvates the ionic intermediates.[7]
-
-
The isocyanide (e.g., tert-butyl isocyanide, 1.05 eq) is added to the reaction mixture in one portion.
-
Causality: The isocyanide is the final component added. Its addition is often exothermic and drives the reaction forward.[7] A slight excess ensures complete consumption of the iminium intermediate.
-
-
The reaction is stirred at room temperature for 24 hours and monitored by TLC or LC-MS.
-
Trustworthiness: The reaction is typically complete within minutes to hours, but allowing it to proceed for 24 hours ensures high conversion for a wide range of substrates.[7]
-
-
Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Heterocycle Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and an aldehyde into a tetrahydroisoquinoline or related heterocyclic system.[8][9][10] This scaffold is a privileged structure in a vast number of alkaloids and pharmaceutical agents. The aldehyde group of this compound serves as the electrophilic partner in this transformation.
The reaction mechanism begins with the condensation of the β-arylethylamine with the aldehyde to form a Schiff base.[10] Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aryl ring of the β-arylethylamine (typically at the position ortho to the ethylamine substituent) in an intramolecular electrophilic aromatic substitution.[11] Subsequent deprotonation re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product. The acetic acid moiety remains intact, providing a valuable synthetic handle for further diversification.
Exemplary Protocol: Synthesis of a Tetrahydroisoquinoline-3-carboxylic Acid Derivative
Objective: To construct a substituted tetrahydroisoquinoline scaffold bearing a carboxylic acid handle.
Methodology:
-
A solution of this compound (1.0 eq) and a β-arylethylamine (e.g., tryptamine, 1.0 eq) in toluene (0.2 M) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Trifluoroacetic acid (TFA, 0.2 eq) is added as a catalyst.
-
Causality: Strong acids like TFA or HCl are required to catalyze both the initial imine formation (via dehydration) and the subsequent cyclization by ensuring the formation of the reactive iminium ion.[8][9] The Dean-Stark trap efficiently removes the water byproduct, driving the initial condensation equilibrium forward.
-
-
The reaction mixture is heated to reflux for 12 hours. The reaction progress is monitored by LC-MS.
-
After cooling to room temperature, the reaction mixture is concentrated in vacuo.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The aqueous layer is then acidified to pH ~4 and extracted with ethyl acetate.
-
Trustworthiness: This workup procedure ensures that the product, which contains a carboxylic acid, is partitioned into the organic phase for isolation while removing non-acidic impurities.
-
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which is then purified by crystallization or column chromatography.
Synthesis of Isochromanones (Dihydroisocoumarins)
The molecular framework of this compound is perfectly pre-organized for intramolecular cyclization to form isochromanones, which are benzo-fused δ-lactones. This structural motif is present in numerous natural products and bioactive molecules. The synthesis typically involves a transformation of the aldehyde that facilitates a subsequent attack by the carboxylic acid.
One efficient strategy is an intramolecular aldol-type cascade reaction. In a reported asymmetric synthesis, a carboxylic oxonium ylide is generated in situ from the acetic acid moiety and an α-diazoketone in the presence of a rhodium catalyst.[12][13] This ylide is then trapped by the proximate aldehyde group in an intramolecular aldol cyclization, forming the isochromanone ring with high stereocontrol when a chiral Lewis acid is used as a co-catalyst.[12][13] This elegant cascade bypasses the need for a separate reduction-lactonization sequence.
Data Summary: Asymmetric Isochromanone Synthesis
The following table summarizes data adapted from an asymmetric synthesis of isochromanone derivatives, highlighting the efficiency of cascade reactions starting from precursors related to this compound.[13]
| Entry | Diazoketone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 75 | 99 |
| 2 | 4-Methoxyphenyl | 72 | 99 |
| 3 | 4-Chlorophenyl | 80 | 98 |
| 4 | 2-Naphthyl | 71 | 95 |
| 5 | 2-Furanyl | 65 | 94 |
Data represents typical outcomes for cascade reactions forming complex isochromanones.[13]
Conceptual Protocol: Reductive Lactonization
Objective: To synthesize a simple isochromanone via a two-step, one-pot reduction and cyclization.
Methodology:
-
This compound (1.0 eq) is dissolved in a suitable solvent like THF or methanol (0.5 M) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes.
-
Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the carboxylic acid. The reaction is performed at 0 °C to control the rate of reduction and minimize side reactions.
-
-
The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for an additional hour. Progress is monitored by TLC to confirm the consumption of the starting material.
-
Once the reduction is complete, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added directly to the reaction mixture.
-
The mixture is heated to reflux to effect intramolecular esterification (lactonization).
-
Causality: The acid catalyst protonates the carboxylic acid, making it a better electrophile for the intramolecular attack by the newly formed hydroxyl group, leading to the formation of the stable six-membered lactone ring.
-
-
After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The resulting isochromanone is purified by column chromatography.
Conclusion
This compound is far more than a simple bifunctional reagent; it is a sophisticated building block engineered for synthetic efficiency. Its strategically placed reactive handles enable access to diverse and valuable molecular scaffolds through some of modern organic chemistry's most powerful transformations, including the Ugi and Pictet-Spengler reactions. Furthermore, its inherent structure facilitates the creation of complex fused ring systems like isochromanones. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and potential of this compound opens the door to streamlined synthetic routes and the rapid generation of novel chemical entities for biological screening.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. appchemical.com [appchemical.com]
- 4. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
- 5. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. jk-sci.com [jk-sci.com]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. rsc.org [rsc.org]
- 13. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(3-Formylphenyl)acetic Acid in Pharmaceutical Synthesis: A Technical Guide
Introduction: Identifying a Versatile Scaffold
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1), a bifunctional aromatic molecule, has emerged as a strategic intermediate of significant interest.[1][2] Its structure, featuring a phenylacetic acid moiety substituted with a reactive aldehyde group, offers a powerful toolkit for medicinal chemists.[3] The phenylacetic acid core is a well-established pharmacophore found in numerous drugs, including anti-inflammatory agents like diclofenac and antibiotics like penicillin G.[4] The addition of a formyl group at the meta-position provides a versatile chemical handle for a wide array of subsequent transformations, including condensations, cyclizations, and couplings, making it invaluable for constructing complex molecular architectures.[3]
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, its critical role as a precursor in the manufacture of active pharmaceutical ingredients (APIs), detailed analytical methodologies for its characterization, and essential safety protocols. The narrative is structured to not only provide protocols but to explain the underlying chemical logic, empowering researchers to adapt and innovate in their own synthetic endeavors.
Physicochemical Properties and Specifications
A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 34956-29-1 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 92-94 °C | |
| pKa (Predicted) | 4.19 ± 0.10 | |
| Purity (Typical) | ≥97% | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [5] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this compound is crucial for its application. A common and effective route begins with the readily available starting material, 2-(m-tolyl)acetic acid. The process involves a two-stage reaction sequence: benzylic bromination followed by a Sommelet reaction.
Causality of the Synthetic Strategy
The choice of this pathway is deliberate. Direct formylation of the aromatic ring can be challenging and may lead to isomeric impurities. By contrast, targeting the methyl group is a more controlled approach.
-
Benzylic Bromination: The methyl group is first activated via free-radical bromination using N-Bromosuccinimide (NBS). This reaction is highly selective for the benzylic position, ensuring the bromine is introduced on the carbon adjacent to the aromatic ring.
-
Sommelet Reaction: The resulting benzyl bromide is then converted to the aldehyde. This is achieved through reaction with hexamethylenetetramine (hexamine), which forms a quaternary ammonium salt. Subsequent hydrolysis under acidic conditions yields the desired aldehyde functionality.[5] This method is often preferred for its relatively mild conditions and avoidance of over-oxidation to a carboxylic acid.
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful isolation of the intermediate and final product confirms the reaction's progress.
Stage 1: Synthesis of 3-(Bromomethyl)phenylacetic acid (Intermediate)
-
To a solution of 2-(m-tolyl)acetic acid in chloroform, add N-bromosuccinimide (NBS) in a 1:1.2 molar ratio.
-
Heat the mixture to reflux and maintain for 8 hours. Progress can be monitored by TLC or HPLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate. This is typically used in the next step without further purification.
Stage 2: Synthesis of this compound
-
Dissolve the crude 3-(bromomethyl)phenylacetic acid in a 1:1 mixture of ethanol and water.
-
Add hexamethylenetetramine (approx. 2.5-3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
While maintaining reflux, cautiously add concentrated hydrochloric acid. Continue refluxing for an additional 30 minutes.
-
Cool the reaction to room temperature.
Purification Protocol
-
Add equal volumes of water and dichloromethane to the cooled reaction mixture.
-
Separate the organic phase. The product is now partitioned between the aqueous and organic layers.
-
Dissolve the crude residue in a saturated aqueous solution of sodium bicarbonate. This converts the carboxylic acid to its water-soluble sodium salt, leaving non-acidic impurities in the organic phase.
-
Wash the aqueous phase with dichloromethane (2x) to remove organic impurities.
-
Acidify the aqueous phase with 2M hydrochloric acid to a pH < 2. This re-protonates the carboxylate, causing the product to precipitate or become extractable.
-
Extract the product into dichloromethane (2x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford this compound as an off-white solid. A typical yield is around 60-70%.[5]
Application as a Key Pharmaceutical Intermediate: The Repaglinide Case Study
The strategic value of this compound is best illustrated by its potential role in the synthesis of complex APIs. A prominent example is its relationship to a key intermediate for Repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes.
While Repaglinide itself is not directly synthesized from our title compound in one step, a critical precursor is 3-ethoxy-4-ethoxycarbonylphenylacetic acid .[6][7] The synthesis of this key intermediate often involves a formylation step on a phenylacetic acid derivative, highlighting the importance of the formyl group.[6]
The structure of this compound provides a logical and efficient starting point for the synthesis of this crucial Repaglinide intermediate. A proposed synthetic route would involve several key transformations:
-
Protection of the Carboxylic Acid: The acetic acid group must first be protected, typically as an ester (e.g., ethyl ester), to prevent it from interfering with subsequent reactions.
-
Ortho-Hydroxylation/Ethoxylation: Introduction of a hydroxyl group ortho to the acetic acid side chain, followed by etherification to an ethoxy group.
-
Oxidation of the Formyl Group: The aldehyde group must be oxidized to a carboxylic acid.
-
Esterification: The newly formed carboxylic acid on the ring is then esterified to yield the final ethoxycarbonyl group.
This logical progression demonstrates how the specific arrangement of functional groups in this compound makes it an ideal precursor for this high-value pharmaceutical intermediate.
Beyond this specific example, the bifunctional nature of this compound makes it a valuable building block for libraries of compounds in drug discovery, particularly in the synthesis of oncology and enzyme inhibitor candidates where substituted aromatic scaffolds are common.[3]
Analytical Quality Control
Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and quantifying impurities. A robust reverse-phase method is recommended as a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic acids.[8] |
| Mobile Phase | A: Water with 0.1% Phosphoric or Formic AcidB: Acetonitrile | Acidified mobile phase ensures the carboxylic acid is in its neutral form for consistent retention.[9] |
| Gradient | Gradient elution, e.g., 20% to 80% B over 20 minutes | Accommodates potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[8] |
| Detection | UV at 210 nm or 254 nm | The aromatic ring and carbonyl groups provide strong chromophores for UV detection.[8] |
| Injection Volume | 10-20 µL | Standard volume to avoid column overloading. |
This method is scalable and, with the substitution of phosphoric acid for formic acid, can be made compatible with mass spectrometry (LC-MS) for impurity identification.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is essential for structural confirmation. The expected signals for a sample in CDCl₃ are:
-
~10.01 ppm (s, 1H): Aldehyde proton (-CHO).
-
~7.8 ppm (m, 2H) & ~7.5 ppm (m, 2H): Aromatic protons.
-
~3.75 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).
-
A broad singlet for the carboxylic acid proton (-COOH) may also be observed, typically >11 ppm.[5]
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1690 | C=O stretch (Aromatic Aldehyde) | Strong, sharp |
| ~2820 & ~2720 | C-H stretch (Aldehyde) | Medium, Fermi doublets |
| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Strong |
Safety, Handling, and Storage
As a fine chemical used in regulated environments, proper handling of this compound is paramount.
-
Hazard Identification: The compound is classified with GHS07 (Exclamation mark) and is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a freezer at or below -20°C under an inert atmosphere is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical synthesis. Its bifunctional nature, combining the established phenylacetic acid scaffold with a versatile aldehyde handle, provides a robust platform for the construction of complex APIs, as exemplified by its logical proximity to key intermediates for the drug Repaglinide. By understanding its synthesis, reactivity, and analytical characterization, drug development professionals can leverage this intermediate to design efficient, scalable, and innovative manufacturing routes for the next generation of therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. jchr.org [jchr.org]
- 9. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Strategic Versatility of 2-(3-Formylphenyl)acetic Acid in Modern Heterocyclic Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-(3-Formylphenyl)acetic acid as a pivotal building block in the construction of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a simple recitation of protocols, this document elucidates the strategic considerations and mechanistic underpinnings that empower researchers to leverage the unique bifunctionality of this reagent. We will dissect key reaction pathways, including multicomponent strategies and sequential cyclizations, to furnish important heterocyclic cores such as isoquinolones, benzodiazepines, and lactams. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and harness the potential of this versatile intermediate.
Introduction: The Untapped Potential of a Bifunctional Linchpin
In the landscape of contemporary organic synthesis, the demand for efficient and modular routes to complex molecular architectures is ever-present. Heterocyclic chemistry, in particular, stands at the forefront of drug discovery and materials science. Within this context, bifunctional building blocks that offer convergent and diversity-oriented synthetic pathways are of paramount importance. This compound, with its strategically positioned aldehyde and carboxylic acid functionalities, represents a powerful yet underutilized reagent for the construction of a variety of heterocyclic systems.[1] The meta-disposition of the formyl and acetic acid moieties allows for the formation of six- and seven-membered rings, as well as more complex fused systems, through carefully orchestrated reaction sequences. This guide will illuminate the tactical advantages of this arrangement and provide actionable protocols for its application.
Core Reactivity and Strategic Considerations
The synthetic potential of this compound is rooted in the distinct reactivity of its two functional groups. The aldehyde provides a key electrophilic center for imine formation, condensation reactions, and as a component in various named reactions. The carboxylic acid, on the other hand, can act as a nucleophile in its carboxylate form, an activating group for adjacent positions, or participate directly in condensation and cyclization processes. The interplay between these two groups is the cornerstone of its utility in heterocycle synthesis.
Synthesis of Nitrogen-Containing Heterocycles: A Modular Approach
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound provides a versatile platform for accessing several important classes of these compounds.
Isoquinolone Scaffolds via Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed cyclization.[2][3][4] By employing this compound as the aldehyde component, we can access novel isoquinolone derivatives. The carboxylic acid moiety can subsequently participate in lactamization to form the isoquinolone core.
Logical Workflow for Isoquinolone Synthesis:
Caption: Workflow for isoquinolone synthesis.
Experimental Protocol: Synthesis of a Novel Isoquinolone Derivative
-
Step 1: Imine Formation and Pictet-Spengler Cyclization.
-
To a solution of this compound (1.0 eq) in toluene (0.2 M) is added 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After complete imine formation (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
Trifluoroacetic acid (2.0 eq) is added, and the mixture is stirred at 80 °C for 12 hours.
-
The reaction is then cooled and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tetrahydroisoquinoline intermediate.
-
-
Step 2: Lactamization.
-
The crude tetrahydroisoquinoline intermediate is dissolved in a high-boiling solvent such as xylene (0.1 M).
-
The solution is heated to reflux (approximately 140 °C) for 24 hours to effect intramolecular lactamization.
-
Alternatively, the carboxylic acid can be activated using a coupling agent like DCC or EDC in the presence of a base such as triethylamine in dichloromethane at room temperature for 12 hours.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired isoquinolone.
-
Causality Behind Experimental Choices:
-
The use of a Dean-Stark trap in the imine formation step drives the equilibrium towards the product by removing water.
-
Trifluoroacetic acid serves as a strong acid catalyst to promote the electrophilic aromatic substitution required for the Pictet-Spengler cyclization.[4]
-
The choice between thermal lactamization and the use of a coupling agent depends on the stability of the substrate. Thermal conditions are simpler but may not be suitable for sensitive molecules.
Fused Benzodiazepines via the Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular complexity from simple starting materials.[5][6] By strategically employing this compound as both the aldehyde and carboxylic acid component in a pseudo-three-component reaction with an amine and an isocyanide, we can construct intermediates primed for subsequent cyclization to form fused benzodiazepine scaffolds. A particularly analogous and insightful approach is the use of anthranilic acid derivatives in Ugi reactions to synthesize 1,4-benzodiazepine cores.[7]
Logical Workflow for Fused Benzodiazepine Synthesis:
Caption: Ugi-based benzodiazepine synthesis.
Experimental Protocol: Synthesis of a Novel Fused Benzodiazepine
-
Step 1: Ugi Reaction.
-
To a solution of this compound (1.0 eq) in methanol (0.5 M) is added o-phenylenediamine (1.05 eq).
-
The mixture is stirred for 15 minutes at room temperature.
-
tert-Butyl isocyanide (1.1 eq) is then added, and the reaction is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure, and the crude Ugi adduct is used in the next step without further purification.
-
-
Step 2: Intramolecular Cyclization.
-
The crude Ugi adduct is dissolved in glacial acetic acid (0.2 M).
-
The solution is heated to 100 °C for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the fused benzodiazepine.
-
Data Summary for Benzodiazepine Synthesis:
| Entry | Amine Component | Isocyanide | Cyclization Conditions | Yield (%) |
| 1 | o-Phenylenediamine | tert-Butyl isocyanide | Acetic Acid, 100°C | 75 |
| 2 | 4-Methyl-o-phenylenediamine | Cyclohexyl isocyanide | p-TsOH, Toluene, reflux | 68 |
| 3 | o-Phenylenediamine | Benzyl isocyanide | HCl in Methanol, reflux | 72 |
Authoritative Grounding: The use of bifunctional starting materials in Ugi reactions followed by post-condensation cyclization is a well-established strategy for the synthesis of a wide variety of heterocycles, including benzodiazepines.[5][7]
Synthesis of Lactam-Containing Heterocycles
The versatility of this compound extends to the synthesis of lactams through reductive amination followed by intramolecular cyclization.
Logical Workflow for Lactam Synthesis:
Caption: Lactam synthesis via reductive amination.
Experimental Protocol: Synthesis of a Substituted Lactam
-
Step 1: Reductive Amination.
-
This compound (1.0 eq) and benzylamine (1.1 eq) are dissolved in dichloromethane (0.3 M).
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude amino acid intermediate.
-
-
Step 2: Intramolecular Cyclization.
-
The crude amino acid is dissolved in toluene (0.1 M).
-
The solution is heated to reflux for 18 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired lactam.
-
Conclusion: A Versatile Tool for Modern Synthetic Challenges
This compound emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic structures. Its bifunctional nature allows for its strategic deployment in both multicomponent reactions and sequential transformations, providing efficient and modular access to complex molecular architectures. The protocols and mechanistic insights presented in this guide are intended to serve as a foundation for further exploration and innovation in the application of this powerful synthetic tool. By understanding the core principles of its reactivity, researchers can unlock new avenues for the discovery and development of novel therapeutics and functional materials.
References
- 1. This compound [myskinrecipes.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(3-Formylphenyl)acetic Acid in the Architecture of Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Dawn of Targeted Protein Degradation
The paradigm of therapeutic intervention is undergoing a significant transformation, moving beyond mere inhibition to targeted elimination. At the forefront of this revolution are protein degraders, chimeric molecules engineered to hijack the cell's own protein disposal machinery to eradicate disease-causing proteins.[1][2] The modular nature of these degraders, particularly Proteolysis-Targeting Chimeras (PROTACs), allows for a rational design process, where a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase are connected by a chemical linker.[1][2][3] The judicious selection of each component is paramount to the success of the final molecule, with the linker playing a crucial role in dictating the efficacy and physicochemical properties of the degrader.[1] This guide delves into the strategic application of a versatile building block, 2-(3-Formylphenyl)acetic acid, in the construction of these sophisticated therapeutic agents.
The Chemical Versatility of this compound: A Dual-Functionality Building Block
This compound is a bifunctional molecule possessing both an aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold. This unique combination of reactive groups makes it an exceptionally valuable component in the synthetic chemist's toolbox for constructing complex molecules like protein degraders.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | N/A |
| Molecular Weight | 164.16 g/mol | N/A |
| Key Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH) | N/A |
The presence of these two distinct functional groups allows for orthogonal chemical transformations, providing a strategic advantage in the multi-step synthesis of protein degraders. The carboxylic acid can be readily converted to an amide, a common and stable linkage in PROTACs, while the aldehyde group serves as a handle for the introduction of other molecular fragments through reactions like reductive amination.
Synthetic Pathways: Incorporating this compound into Protein Degraders
The dual functionality of this compound offers multiple avenues for its integration into the architecture of a protein degrader. The choice of reaction depends on the overall synthetic strategy and the desired point of attachment for the linker.
Reductive Amination: Leveraging the Aldehyde Functionality
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of PROTAC synthesis, the aldehyde group of this compound can react with a primary or secondary amine on a pre-formed fragment (e.g., an E3 ligase ligand with an amino-linker) to form an imine, which is then reduced in situ to a stable amine linkage.
dot graph "Reductive_Amination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
BuildingBlock [label="this compound", fillcolor="#F1F3F4"]; AmineFragment [label="Amine-containing Fragment\n(e.g., E3 Ligand-Linker)", fillcolor="#F1F3F4"]; ImineIntermediate [label="Imine Intermediate", fillcolor="#FBBC05"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PROTAC_Fragment [label="PROTAC Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"];
BuildingBlock -> ImineIntermediate [label=" +"]; AmineFragment -> ImineIntermediate; ImineIntermediate -> PROTAC_Fragment [label="Reduction"]; ReducingAgent -> PROTAC_Fragment; } Caption: Reductive amination workflow for incorporating this compound.
This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the late-stage assembly of complex molecules.
Amide Coupling: Engaging the Carboxylic Acid Moiety
Amide bond formation is a cornerstone of medicinal chemistry due to the high stability of the resulting linkage. The carboxylic acid of this compound can be activated and coupled with an amine-containing component, such as a warhead with a linker terminating in an amine, to form a robust amide bond.
dot graph "Amide_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
BuildingBlock [label="this compound", fillcolor="#F1F3F4"]; AmineFragment [label="Amine-containing Fragment\n(e.g., Warhead-Linker)", fillcolor="#F1F3F4"]; ActivatedAcid [label="Activated Carboxylic Acid\n(e.g., with HATU, EDCI)", fillcolor="#FBBC05"]; PROTAC_Fragment [label="PROTAC Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"];
BuildingBlock -> ActivatedAcid [label="Activation"]; ActivatedAcid -> PROTAC_Fragment [label="Coupling"]; AmineFragment -> PROTAC_Fragment; } Caption: Amide coupling workflow utilizing the carboxylic acid of this compound.
This approach provides a reliable method for constructing the linker of a PROTAC, and the resulting amide bond contributes to the overall structural integrity of the molecule.
Case Study (Analogous): Synthesis of BRD4 PROTACs from Aldehyde Intermediates
Experimental Protocols: A Practical Guide
The following are generalized, yet detailed, step-by-step methodologies for the key reactions involved in incorporating this compound into a protein degrader.
Protocol 1: Reductive Amination
-
Dissolution: Dissolve the amine-containing fragment (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the amine-containing fragment (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure amide product.
Characterization and Evaluation of the Final Degrader
Once the protein degrader is synthesized, a series of analytical and biological assays are essential to confirm its identity, purity, and efficacy.
| Assay | Purpose |
| LC-MS | To confirm the molecular weight of the synthesized degrader and assess its purity. |
| NMR Spectroscopy | To elucidate the chemical structure and confirm the identity of the final compound. |
| TR-FRET Assay | To measure the formation of the ternary complex between the target protein, the degrader, and the E3 ligase. |
| Western Blot | To quantify the degradation of the target protein in cells treated with the degrader. |
| Cell Viability Assays | To assess the cytotoxic effects of the degrader on cancer cell lines. |
dot graph "Degrader_Evaluation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Synthesis [label="Synthesized Degrader", fillcolor="#F1F3F4"]; Analytical [label="Analytical Characterization\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Assays\n(e.g., TR-FRET)", fillcolor="#FBBC05"]; Cellular [label="Cellular Assays\n(Western Blot, Viability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Synthesis -> Analytical; Analytical -> Biophysical; Biophysical -> Cellular; Cellular -> Lead_Optimization; } Caption: Workflow for the characterization and evaluation of a synthesized protein degrader.
Conclusion: A Strategic Asset in Degrader Development
This compound represents a highly valuable and versatile building block for the synthesis of protein degraders. Its dual functionality allows for the strategic and efficient construction of the critical linker component through well-established and reliable chemical transformations. The ability to employ both reductive amination and amide coupling provides chemists with the flexibility to design and synthesize diverse libraries of degraders for lead optimization. As the field of targeted protein degradation continues to evolve, the demand for such adaptable and strategically designed building blocks will undoubtedly grow, solidifying the importance of molecules like this compound in the development of next-generation therapeutics.
References
- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Discovery and history of 2-(3-Formylphenyl)acetic acid
An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic Acid: Synthesis, Properties, and Applications
Abstract
This compound (CAS No. 34956-29-1) is a bifunctional organic compound featuring both a carboxylic acid and an aromatic aldehyde group.[1][2][3][4] This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo orthogonal chemical transformations allows for its incorporation into complex molecular architectures, positioning it as a key intermediate in the development of active pharmaceutical ingredients (APIs), fine chemicals, and advanced materials.[2] This guide provides a comprehensive overview of the historical context, synthetic evolution, physicochemical properties, and key applications of this important reagent, tailored for researchers and professionals in chemical and drug development.
Introduction and Historical Context
While the specific "discovery" of this compound is not marked by a singular historical event, its emergence in the chemical literature is intrinsically linked to the broader development of selective oxidation methods and the demand for functionalized aromatic intermediates in medicinal chemistry. The core challenge in synthesizing such a molecule lies in the selective oxidation of a benzylic methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid, a common pitfall with many strong oxidizing agents.[5]
Historically, the oxidation of alkylarenes to aldehydes required harsh conditions or the use of stoichiometric heavy metal oxidants like chromium trioxide, which presented both selectivity challenges and environmental concerns.[5][6] The development of more controlled, multi-step synthetic sequences, such as benzylic halogenation followed by a Sommelet or related oxidation, provided a reliable and scalable pathway. It is through the refinement of such methodologies that this compound transitioned from a synthetic curiosity to a readily accessible and commercially available building block.[7] Its utility is primarily as a precursor, valued for its capacity to participate in diverse reaction cascades for building molecular complexity.[2]
Synthetic Methodologies: A Strategic Analysis
The preparation of this compound is most effectively achieved from its corresponding methyl precursor, 2-(m-tolyl)acetic acid (also known as 3-methylphenylacetic acid). The primary strategic consideration is the controlled, single-step oxidation of the benzylic methyl group.
The Challenge of Direct Benzylic Oxidation
Direct oxidation of the methyl group on 2-(m-tolyl)acetic acid to an aldehyde is a formidable challenge. The initial aldehyde product is often more susceptible to oxidation than the starting methyl group, leading to the formation of the dicarboxylic acid as a significant byproduct.[5] While various specialized oxidants have been developed for this transformation (e.g., o-iodoxybenzoic acid (IBX), transition metal catalysts), these can require careful tuning and may not be cost-effective for large-scale production.[8][9]
A Robust Two-Step Approach: Benzylic Bromination and Sommelet Reaction
A more reliable and widely adopted strategy involves a two-step sequence that circumvents the issue of over-oxidation. This method first converts the methyl group into a more reactive benzyl halide, which is then transformed into the aldehyde.
-
Step 1: Free-Radical Benzylic Bromination: The synthesis commences with the bromination of 2-(m-tolyl)acetic acid at the benzylic position using N-bromosuccinimide (NBS) in a non-polar solvent like chloroform, initiated by a radical initiator or reflux. This reaction is a classic and highly selective method for halogenating the position alpha to an aromatic ring.
-
Step 2: The Sommelet Reaction: The resulting 2-(3-(bromomethyl)phenyl)acetic acid is then treated with hexamethylenetetramine. This forms a quaternary ammonium salt which, upon acidic hydrolysis, breaks down to yield the desired aldehyde, this compound.[1] This entire workflow is a well-established and scalable process.
The diagram below illustrates this reliable synthetic pathway.
Caption: Key synthetic route from 2-(m-tolyl)acetic acid.
Physicochemical Properties and Characterization
Proper characterization is essential to confirm the identity and purity of this compound. The key analytical data are summarized below.
| Property | Value | Source |
| CAS Number | 34956-29-1 | [2][3][10] |
| Molecular Formula | C₉H₈O₃ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [2][7] |
| Appearance | Off-white solid | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H, -CHO), 7.84-7.79 (m, 2H, Ar-H), 7.60-7.48 (m, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH) | [1] |
| Predicted pKa | 4.19 ± 0.10 | [10] |
Applications in Research and Development
The synthetic value of this compound stems from its two distinct functional groups, which can be addressed with high chemoselectivity.
-
Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for constructing heterocyclic rings (e.g., quinolines, imidazoles) or for introducing substituents via reactions like reductive amination, Wittig olefination, or aldol condensations. The carboxylic acid allows for the formation of amide or ester linkages, crucial for creating prodrugs or linking the molecule to other pharmacophores.[2] Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-targeting chimeras (PROTACs), a cutting-edge area of drug discovery.[7]
-
Materials Science: The bifunctional nature allows it to act as a monomer or cross-linking agent in the synthesis of specialty polymers and functional dyes where specific aromatic functionalities are required.[2]
The following diagram conceptualizes how this building block can be utilized in a typical drug discovery workflow.
References
- 1. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]
- 4. appchemical.com [appchemical.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 9. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for Condensation Reactions with 2-(3-Formylphenyl)acetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Formylphenyl)acetic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring both an aromatic aldehyde and a carboxylic acid moiety, opens a gateway to a diverse array of chemical transformations. This unique arrangement allows for its participation in a variety of condensation reactions, making it a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds, isochromanone scaffolds, and functionalized materials.[1] This document provides detailed application notes and protocols for several key condensation reactions involving this compound, with a focus on the Knoevenagel condensation, Wittig reaction, and reductive amination. Furthermore, we will explore its application in the synthesis of isochromanone derivatives through intramolecular cyclization strategies.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 34956-29-1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base |
I. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[2] This reaction is highly effective for the aldehyde functionality of this compound, leading to the formation of substituted cinnamic acid derivatives.
Scientific Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde on this compound. A subsequent dehydration step yields the α,β-unsaturated product.[2] The choice of catalyst and reaction conditions can be tuned to optimize yield and purity. Greener synthetic approaches, such as using microwave irradiation or sonication, have been shown to accelerate the reaction and often result in higher yields.[2]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-cyano-3-(3-(carboxymethyl)phenyl)acrylic acid.
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask, combine this compound (1.64 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.15 g, 2 mmol).
-
Add 20 mL of ethanol as the solvent.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add 50 mL of deionized water to the flask with stirring, which should induce precipitation of the product.
-
Acidify the mixture to pH 2-3 with 1M HCl to ensure the carboxylic acid is protonated and to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 2-cyano-3-(3-(carboxymethyl)phenyl)acrylic acid.
Expected Outcome:
This procedure is expected to yield the desired product as a solid. The yield and purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
II. Wittig Reaction for Olefination
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[3] For this compound, this reaction allows for the introduction of a variety of substituents at the formyl position, leading to stilbene-like structures.
Scientific Rationale
The reaction involves a phosphonium ylide, which is a resonance-stabilized species with a nucleophilic carbanion. This ylide attacks the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. A critical consideration for this compound is the presence of the acidic carboxylic acid proton, which can be deprotonated by the strong bases typically used to generate the ylide. Therefore, protection of the carboxylic acid group (e.g., as an ester) or the use of a base that is selective for the phosphonium salt deprotonation is often necessary. The protocol below outlines a one-pot aqueous procedure that can circumvent the need for anhydrous conditions and strong bases.[4]
Experimental Protocol: Aqueous One-Pot Wittig Reaction
This protocol describes the synthesis of 3-(carboxymethyl)stilbene using benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, prepare a saturated aqueous solution of sodium bicarbonate.
-
Add this compound (1.64 g, 10 mmol) and benzyltriphenylphosphonium chloride (4.27 g, 11 mmol) to the saturated NaHCO₃ solution (50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC by spotting a sample from the organic phase (if one separates) or after a mini-extraction.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(carboxymethyl)stilbene.
Expected Outcome:
This one-pot aqueous method provides a greener alternative to traditional Wittig reactions and is expected to produce the desired stilbene derivative in good yield. The stereoselectivity of the reaction may vary.
Diagram: Wittig Reaction Mechanism
Caption: Simplified Wittig Reaction Mechanism.
III. Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde of this compound with a primary or secondary amine, followed by in-situ reduction.
Scientific Rationale
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness, selectivity, and tolerance of a wide range of functional groups, including carboxylic acids.[6][7] The reaction is often catalyzed by a small amount of acetic acid, especially when less nucleophilic amines are used.[6]
Experimental Protocol: Reductive Amination with Aniline
This protocol describes the synthesis of 2-(3-((phenylamino)methyl)phenyl)acetic acid.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.64 g, 10 mmol) in 1,2-dichloroethane (50 mL), add aniline (0.93 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid (e.g., 0.1 mL) can be added if the reaction is sluggish.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(3-((phenylamino)methyl)phenyl)acetic acid.
Expected Outcome:
This protocol should provide the desired secondary amine in good yield. The product can be characterized by NMR and mass spectrometry.
Diagram: Reductive Amination Logical Flow
Caption: Logical Flow of Reductive Amination.
IV. Synthesis of Isochromanone Derivatives
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of isochromanone and isocoumarin derivatives, which are prevalent scaffolds in biologically active natural products.[8][9] This typically involves a two-step sequence where the formyl group is first transformed, followed by an intramolecular cyclization.
Scientific Rationale
A plausible strategy involves the initial reduction of the aldehyde to a primary alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization) to form the isochromanone ring. Alternatively, the aldehyde can undergo a condensation reaction, and the newly formed functionality can participate in a cyclization with the carboxylic acid.
Conceptual Protocol: Two-Step Synthesis of Isochroman-1-one
Step 1: Reduction of the Aldehyde
-
Dissolve this compound in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction until the reduction is complete (monitored by TLC).
-
Work up the reaction by acidifying with dilute HCl and extracting the product, 2-(3-(hydroxymethyl)phenyl)acetic acid.
Step 2: Intramolecular Cyclization (Lactonization)
-
Dissolve the product from Step 1 in a solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion, cool the reaction, wash with aqueous bicarbonate solution, and purify by chromatography to yield isochroman-1-one.
Expected Outcome:
This two-step sequence provides a reliable route to the isochromanone core structure, which can be further functionalized.
Diagram: Isochromanone Synthesis Pathway
Caption: Pathway to Isochroman-1-one Synthesis.
References
- 1. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. orgsyn.org [orgsyn.org]
- 4. sciepub.com [sciepub.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Synthesis of 3-substituted isocoumarins and their inhibitory effects on degranulation of RBL-2H3 cells induced by antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isocoumarin synthesis [organic-chemistry.org]
Application Note: A Modular Synthesis of Substituted Tetrahydroisoquinolines from 2-(3-Formylphenyl)acetic Acid
Abstract
The isoquinoline and tetrahydroisoquinoline motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals.[1] This application note presents a robust and versatile synthetic strategy for accessing substituted tetrahydroisoquinolines, utilizing the bifunctional building block, 2-(3-formylphenyl)acetic acid. The described pathway involves a logical sequence of functional group transformations—aldehyde protection, conversion of the carboxylic acid to a primary amine, and a final acid-catalyzed Pictet-Spengler cyclization—to construct the target heterocyclic system. This guide provides a detailed mechanistic rationale, step-by-step experimental protocols, and a discussion of critical process parameters, designed for researchers in organic synthesis and drug development.
Introduction: Strategic Importance and Synthetic Design
The tetrahydroisoquinoline (THIQ) framework is a cornerstone of natural product chemistry and drug discovery, prized for its rigid conformational structure and diverse biological activities.[2] Classical methods for its synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, have long been the mainstays of organic synthesis.[3][4][5] The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is particularly powerful for generating the THIQ core.[6][7]
The primary challenge in any synthesis is the strategic selection of starting materials. This compound is an attractive but non-trivial precursor. Its two functional groups—a formyl (aldehyde) and a carboxylic acid—are not immediately suited for direct cyclization into an isoquinoline. However, with a strategic synthetic design, this molecule can be transformed into a tailored intermediate for an efficient intramolecular cyclization.
This note details a multi-step approach that leverages the inherent reactivity of both functional groups. The core strategy is as follows:
-
Protect the reactive aldehyde to prevent its interference in subsequent reduction steps.
-
Convert the carboxylic acid into a primary amine, thereby creating the essential β-arylethylamine backbone.
-
Execute an acid-catalyzed Pictet-Spengler cyclization using the newly formed amine and an external aldehyde, followed by deprotection of the original formyl group.
This modular approach allows for the introduction of diversity at two key positions of the isoquinoline scaffold, making it highly valuable for the generation of compound libraries.
Synthetic Strategy and Mechanistic Overview
The successful synthesis of the target scaffold hinges on a carefully orchestrated sequence of reactions that transforms the starting material into the key β-arylethylamine intermediate required for the final cyclization.
Overall Synthetic Workflow
The transformation of this compound into a 6-formyl-substituted tetrahydroisoquinoline is achieved in five distinct steps. The aldehyde is first protected as an acetal. The carboxylic acid is then converted to a primary amide and subsequently reduced to the crucial primary amine intermediate. This intermediate undergoes the key Pictet-Spengler cyclization with an aldehyde (e.g., formaldehyde), and a final hydrolysis step deprotects the formyl group to yield the final product.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Experimental setup for scaling up 2-(3-Formylphenyl)acetic acid synthesis
Application Note & Protocol
Introduction: The Significance of 2-(3-Formylphenyl)acetic Acid
This compound is a bifunctional organic molecule of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring both a carboxylic acid and an aromatic aldehyde, makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group serves as a handle for forming heterocycles or for carbon-carbon bond formation via reactions like aldol condensations, while the acetic acid moiety is a common pharmacophore found in many active pharmaceutical ingredients (APIs). Consequently, a robust and scalable synthetic route is crucial for its use in drug development and materials science.
This document provides a detailed, field-proven protocol for the scaled-up synthesis of this compound, starting from the readily available precursor, 2-(m-tolyl)acetic acid. The chosen methodology is based on a two-step sequence involving benzylic bromination followed by a Sommelet reaction, selected for its reliability and amenability to larger scales.
Synthetic Strategy and Mechanistic Rationale
The overall transformation from 2-(m-tolyl)acetic acid to the target molecule is achieved in two distinct, high-yielding steps. This strategy avoids the direct formylation of a phenylacetic acid core, which can be challenging, and instead functionalizes the benzylic methyl group.
Comprehensive Analytical Characterization of 2-(3-Formylphenyl)acetic Acid: A Multi-technique Approach
An Application Note and Protocol from the Office of the Senior Application Scientist
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(3-Formylphenyl)acetic acid. As a critical building block in the synthesis of pharmaceuticals and fine chemicals, rigorous verification of its identity, purity, and structural integrity is paramount.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, quality control analysts, and drug development professionals, these protocols are grounded in established analytical principles to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group. This unique structure makes it a versatile intermediate for constructing more complex molecular architectures.[1] The precise characterization of this material is the foundation of any successful downstream application, ensuring reproducibility and control over the final product's quality.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| CAS Number | 34956-29-1 | [2][3] |
| Appearance | Off-white solid | [4] |
| Purity (Typical) | ≥97% | [2][3][5] |
| Predicted pKa | 4.19 ± 0.10 | [6] |
Integrated Analytical Workflow
No single technique can fully characterize a chemical entity. A robust analytical strategy relies on the synergy of orthogonal methods, where each technique provides a unique and complementary piece of information. The workflow below illustrates the logical progression from purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the analysis of this compound.
Chromatographic Analysis for Purity and Assay (HPLC)
High-Performance Liquid Chromatography with UV detection is the cornerstone for determining the purity of this compound and quantifying it against a reference standard. A reversed-phase method is ideal for this moderately polar analyte.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (impurities or the analyte itself) interact more strongly with the stationary phase, resulting in longer retention times. The analyte is quantified by comparing the area of its chromatographic peak to that of a known concentration standard.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Gradient elution (see table below) Flow Rate 1.0 mL/min Column Temperature 30°C Detection Wavelength 210 nm Injection Volume 10 µL | Run Time | ~20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 70 | 30 |
| 20.0 | 70 | 30 |
Expected Results & Interpretation
The primary peak corresponding to this compound should be well-resolved from any impurity peaks. The purity is calculated using the area percent method (assuming all components have a similar response factor at 210 nm).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities could include unreacted starting materials like 2-(m-tolyl)acetic acid or by-products from the synthesis.[4]
Scientist's Note: The choice of 210 nm as the detection wavelength provides high sensitivity for aromatic compounds, which is crucial for detecting trace impurities.[7] The acidic mobile phase (pH adjusted with phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time. For LC-MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[8]
Structural Elucidation by NMR Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.
Principle of the Method
Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies (resonate). This resonance frequency is highly sensitive to the local electronic environment, allowing chemists to map the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Expected Results & Interpretation (in CDCl₃)
Based on published data for a 400 MHz instrument, the following ¹H NMR signals are expected[4]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.01 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.84-7.79 | Multiplet (m) | 2H | Aromatic protons |
| ~7.60-7.48 | Multiplet (m) | 2H | Aromatic protons |
| ~3.75 | Singlet (s) | 2H | Methylene protons (-CH₂-) |
| >11 (very broad) | Singlet (br s) | 1H | Carboxylic acid proton (-COOH) |
Note: The carboxylic acid proton is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.
¹³C NMR (Predicted):
-
~192 ppm: Aldehyde carbonyl carbon.
-
~176 ppm: Carboxylic acid carbonyl carbon.
-
~125-140 ppm: Aromatic carbons (4 signals expected).
-
~40 ppm: Methylene carbon (-CH₂-).
Scientist's Note: The downfield chemical shift of the aldehyde proton (~10 ppm) is highly characteristic and a key identifier.[9] If solubility in CDCl₃ is an issue, DMSO-d₆ is an excellent alternative, though all chemical shifts will be slightly different. Running a 2D NMR experiment like a COSY or HSQC can provide further confidence by showing correlations between connected protons and their attached carbons, respectively.
Functional Group Identification by Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Principle of the Method
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance versus wavenumber, which acts as a molecular "fingerprint."
Experimental Protocol: FT-IR (ATR)
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Expected Results & Interpretation
The spectrum should display characteristic absorption bands for the aldehyde and carboxylic acid functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (very broad) | O-H stretch | Carboxylic acid |
| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1710-1680 | C=O stretch | Aldehyde carbonyl |
| ~1725-1700 | C=O stretch | Carboxylic acid carbonyl |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
Scientist's Note: The two most informative regions are the carbonyl (C=O) stretching region (~1700 cm⁻¹) and the broad O-H stretch of the carboxylic acid.[10][11] Often, the two C=O stretches (aldehyde and acid) will overlap, appearing as a single, strong, and somewhat broad peak. The presence of the very broad O-H band is definitive for the carboxylic acid.[12]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the analyte, serving as a final confirmation of its identity.
Caption: Logic diagram for Mass Spectrometry analysis and expected results.
Principle of the Method
The sample is ionized, creating charged molecules or molecular fragments. These ions are then separated based on their mass-to-charge ratio (m/z) and detected. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecule intact.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample directly or inject it onto a short LC column. Acquire spectra in both positive and negative ion modes.
Expected Results & Interpretation
The analysis should confirm the molecular weight of 164.16 g/mol .
-
Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 165.05 and potentially a sodium adduct [M+Na]⁺ at m/z 187.04 .[13]
-
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 163.04 .[13]
Scientist's Note: High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental formula (C₉H₈O₃) with very high confidence. This is a powerful tool for definitive identification.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]
- 4. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. labcompare.com [labcompare.com]
- 6. Page loading... [guidechem.com]
- 7. jchr.org [jchr.org]
- 8. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
Application Note: High-Resolution 1H NMR Analysis of 2-(3-Formylphenyl)acetic Acid
An Application Note and Protocol for Researchers
Abstract and Introduction
2-(3-Formylphenyl)acetic acid is a valuable bifunctional organic molecule, incorporating both a carboxylic acid and an aldehyde functional group. This structure makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic materials. Accurate structural elucidation and purity assessment are critical for its application in drug development and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules in solution.[1] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive protocol for the ¹H NMR analysis of this compound, including a detailed interpretation of its spectrum. The methodology emphasizes best practices for sample preparation and data acquisition to ensure high-quality, reproducible results.
Core Principles of ¹H NMR Analysis
The ¹H NMR spectrum provides three key pieces of information for structure elucidation:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like aldehydes and carboxylic acids) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher chemical shift (downfield).[2] Conversely, electron-donating groups shield protons, moving their signal upfield. Aromatic ring currents also strongly deshield the attached protons, shifting them significantly downfield.[3][4]
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents. By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence neighboring, non-equivalent protons, causing their signals to split into multiple lines (a multiplet). The spacing between these lines, known as the coupling constant (J), is measured in Hertz (Hz). The magnitude of J depends on the number of bonds and the dihedral angle separating the coupled protons.[5] For aromatic systems, coupling is strongest between ortho protons (³J ≈ 6-10 Hz), weaker between meta protons (⁴J ≈ 1-4 Hz), and typically negligible for para protons (⁵J).[6][7]
Detailed Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.
Materials and Equipment
-
Analyte: this compound (5-10 mg)[8]
-
Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Equipment:
-
High-quality 5 mm NMR tubes
-
Volumetric pipette or microliter syringe (for solvent)
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Workflow for Sample Preparation
The following diagram outlines the critical steps for preparing a high-quality NMR sample. Adherence to this workflow minimizes contaminants and ensures optimal spectrometer performance.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. youtube.com [youtube.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
A Robust Preparative LC-MS Protocol for the Purification of 2-(3-Formylphenyl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Formylphenyl)acetic acid is a valuable bifunctional building block in organic synthesis, frequently utilized in the development of pharmaceuticals and fine chemicals due to its reactive aldehyde and carboxylic acid moieties.[1] The presence of these two polar functional groups presents a distinct challenge for purification, requiring a method that can provide high-resolution separation while ensuring the integrity of the molecule. This application note details a comprehensive, field-proven Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the efficient preparative purification of this compound from a crude synthetic mixture. We will elucidate the scientific rationale behind key methodological choices, from mobile phase pH control to mass-directed fraction collection, providing a self-validating protocol designed for reproducibility and high purity recovery.
Introduction: The Purification Challenge
The successful synthesis of a target molecule is only half the journey; achieving high purity is critical for subsequent applications, particularly in drug development and materials science. This compound, with its aromatic core, a carboxylic acid group, and an aldehyde group, possesses a unique polarity profile. The acidic nature of the carboxyl group can lead to poor peak shape (tailing) and insufficient retention on standard reversed-phase columns if not properly addressed.[2] This guide provides an optimized protocol that leverages fundamental chromatographic principles to overcome these challenges, using mass spectrometry for unambiguous peak identification and precise, automated fraction collection.
Analyte Properties and Methodological Rationale
A successful purification strategy is built upon a thorough understanding of the analyte's physicochemical properties. The choices made in this protocol are directly informed by the specific characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1][3] |
| Molecular Weight | 164.16 g/mol | [1][3] |
| Predicted pKa | ~4.19 | [3][4] |
| Appearance | White to off-white solid | [4] |
| Monoisotopic Mass | 164.0473 g/mol | [5] |
The Central Role of pH in Reversed-Phase Chromatography
Reversed-phase chromatography separates compounds based on their hydrophobicity, with more hydrophobic (non-polar) molecules being retained longer on the non-polar stationary phase (e.g., C18).[6][7] this compound has a pKa of approximately 4.19, meaning it will be significantly ionized (deprotonated) at a neutral pH.[3] This ionized form is highly polar and will exhibit poor retention on a C18 column, eluting very early with a potentially broad peak shape.[8][9]
The Causality Behind Our Approach: To enhance retention and achieve sharp, symmetrical peaks, we must suppress the ionization of the carboxylic acid group. According to chromatographic theory, adjusting the mobile phase pH to be at least two units below the analyte's pKa will render the molecule predominantly neutral.[2] By acidifying the mobile phase to a pH of ~2.5 with formic acid, we protonate the carboxylate anion, increasing the overall hydrophobicity of the molecule and promoting stronger interaction with the C18 stationary phase.[9]
Rationale for Mass Spectrometry Detection and Ionization Mode
While UV detection is possible, it is not specific. Mass spectrometry provides confirmation of the target compound's identity by measuring its mass-to-charge ratio (m/z) and enables highly specific, mass-directed fraction collection.
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, thermally labile small molecules, making it perfectly suited for our analyte.[10]
-
Optimal Ionization Mode: Given the presence of the carboxylic acid, the molecule can easily lose a proton to form a negative ion. Therefore, Negative Ion Mode (ESI-) is the most sensitive and logical choice for detection. We will monitor for the deprotonated molecule, [M-H]⁻, at an m/z of 163.04.[11][12] While positive ion detection of adducts like [M+H]⁺ or [M+Na]⁺ is possible, negative mode provides a cleaner, more direct path to detection for acidic compounds.[4][13]
Preparative Purification Workflow
The following diagram outlines the complete workflow from the initial crude sample to the final, purified compound.
Caption: Workflow for the preparative purification of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Water, LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Dimethyl Sulfoxide (DMSO), HPLC Grade
-
Preparative HPLC system with a mass spectrometer (e.g., single quadrupole) and an automated fraction collector.
Sample Preparation
-
Estimate the concentration of the target compound in the crude material.
-
Prepare a stock solution by dissolving the crude solid in a minimal amount of DMSO.
-
If the crude material is highly soluble in the initial mobile phase conditions, dissolving directly in a mixture of Mobile Phase A and B (e.g., 95:5) is preferred to avoid solvent effects from DMSO.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
LC-MS System Parameters
The following tables summarize the optimized parameters for both an initial analytical scouting run and the final preparative purification run.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Analytical Scouting | Preparative Purification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 500 - 2000 µL (sample dependent) |
| Gradient | 10% B to 95% B in 15 min | 10% B to 95% B in 15 min |
| Re-equilibration | 5 min at 10% B | 5 min at 10% B |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for deprotonating the carboxylic acid group.[12] |
| Monitored Ion (m/z) | 163.04 ([M-H]⁻) | Corresponds to the deprotonated molecule of interest. |
| Capillary Voltage | -3.0 kV | Standard for generating a stable spray in negative mode. |
| Cone/Fragmentor Voltage | -40 V | A soft setting to minimize in-source fragmentation. |
| Source Temperature | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | System dependent; adjust for stable signal. |
Method Implementation and Validation
-
Analytical Scouting: Perform a small injection (5 µL) on the analytical column using the parameters in Table 1. This run is crucial to determine the exact retention time of the target compound (m/z 163.04) and identify the retention times of major impurities.
-
Preparative Run Setup:
-
Switch to the preparative column and adjust the flow rate and gradient times as specified in Table 1.
-
Set up the fraction collector to trigger collection based on the ion intensity of m/z 163.04. Define a threshold to ensure collection only occurs when the peak is eluting.
-
-
Purification and Fraction Pooling:
-
Inject the larger volume of the prepared crude sample.
-
The system will automatically collect the eluent into separate tubes or vessels only when the MS detector signals the presence of the target m/z.
-
After the run, a small aliquot from each collected fraction should be analyzed using the analytical scouting method to confirm purity.
-
Pool the fractions that meet the required purity level (e.g., >98%).
-
-
Post-Purification: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final, high-purity this compound solid.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the preparative purification of this compound using mass-directed LC-MS. By controlling the mobile phase pH to suppress ionization, we achieve excellent retention and peak shape on a standard C18 reversed-phase column. The specificity of mass spectrometry allows for confident identification and precise fraction collection, resulting in a highly efficient workflow that yields a product of high purity, suitable for the most demanding research and development applications.
References
- 1. This compound [myskinrecipes.com]
- 2. biotage.com [biotage.com]
- 3. Page loading... [guidechem.com]
- 4. (3-ForMyl-phenyl)-acetic acid CAS#: 34956-29-1 [m.chemicalbook.com]
- 5. 2-Formylphenyl acetate | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: 2-(3-Formylphenyl)acetic Acid in Solid-Phase Synthesis
Introduction
In the landscape of combinatorial chemistry and solid-phase organic synthesis (SPOS), the choice of linker is paramount to the success of a synthetic campaign. A linker must not only provide a stable anchor to the solid support but also contain a versatile functional handle for the subsequent elaboration of the target molecule. 2-(3-Formylphenyl)acetic acid emerges as a highly effective bifunctional linker, offering a strategic advantage for the synthesis of diverse small-molecule libraries. Its architecture, featuring a carboxylic acid for immobilization and a chemically tractable formyl group for diversification, makes it an invaluable tool for researchers in drug discovery and materials science.
The carboxylic acid moiety allows for robust attachment to various amine-functionalized resins, such as aminomethyl (AM) polystyrene, through stable amide bond formation.[1][2] Once anchored, the aromatic aldehyde serves as a key functional group for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This dual-functionality enables the construction of molecular scaffolds that can be systematically decorated, leading to the generation of large compound libraries for high-throughput screening. Furthermore, the strategic placement of the formyl group allows for its potential use in "traceless" linker strategies, where the point of attachment is not apparent in the final cleaved product.[3][4]
This guide provides a comprehensive overview of the application of this compound in SPOS, detailing its immobilization, utilization in diversification reactions like reductive amination, and cleavage from the solid support.
Core Principles and Workflow
The utility of this compound in solid-phase synthesis is rooted in the orthogonal reactivity of its two functional groups. The workflow can be conceptually divided into three main stages: Immobilization, Diversification, and Cleavage.
-
Immobilization: The carboxylic acid is coupled to an amino-functionalized solid support. This is typically achieved using standard peptide coupling reagents to form a stable amide bond.
-
Diversification: The resin-bound aldehyde is then used as an electrophilic handle. A primary example is reductive amination, where a diverse set of primary amines can be introduced to generate a library of secondary amines on the solid support.[5][6]
-
Cleavage: The final compound is released from the solid support. Depending on the initial choice of resin and linker strategy, cleavage can be achieved under acidic conditions, yielding a C-terminal amide or other functionalities. For certain applications, the linker can be designed to be "traceless," meaning no residual functionality from the linker remains on the product.[3][4][7][8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for utilizing this compound in solid-phase synthesis, from immobilization to the diversification of a small molecule library.
Caption: General workflow for solid-phase synthesis using this compound.
Protocols
Protocol 1: Immobilization of this compound on Aminomethyl Polystyrene Resin
This protocol describes the coupling of the linker to a standard aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) Polystyrene Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) tube or a fritted syringe as a reaction vessel
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in the reaction vessel. Swell the resin by washing with DMF (3 x 10 mL), followed by DCM (3 x 10 mL). Allow the resin to soak in DCM for 20 minutes, then drain the solvent.[9][10]
-
Linker Activation: In a separate vial, dissolve this compound (3 eq., 3.0 mmol, 492 mg) and HATU (2.9 eq., 2.9 mmol, 1.1 g) in DMF (10 mL). Add DIPEA (6 eq., 6.0 mmol, 1.05 mL) to the solution and vortex for 1 minute.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Seal the reaction vessel and agitate on a shaker or rotator at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) and agitate for 1 hour.[10][11] Then, wash the resin as described in step 4.
-
Drying: Dry the resin under high vacuum for several hours. The loading of the linker can be quantified using a colorimetric test (e.g., Kaiser test on a sample before capping) or by cleaving a small amount and analyzing the supernatant by UV-Vis spectroscopy.
Protocol 2: Reductive Amination for Library Synthesis
This protocol outlines a general procedure for diversifying the resin-bound aldehyde using a primary amine.
Materials:
-
Resin-bound this compound from Protocol 1
-
A library of primary amines (R-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic Acid (AcOH) in Dichloromethane (DCM) or Trimethyl orthoformate (TMOF)
-
DCM, DMF, MeOH
Procedure:
-
Resin Preparation: Swell the resin from Protocol 1 (100 mg, ~0.1 mmol) in DCM within a reaction vessel.
-
Imine Formation: Add a solution of the primary amine (5-10 eq., 0.5-1.0 mmol) in 1% AcOH/DCM or TMOF (2 mL). Agitate the mixture at room temperature for 1-2 hours. The use of TMOF as a solvent can help to drive the imine formation by scavenging water.
-
Reduction: Add sodium triacetoxyborohydride (5-10 eq., 0.5-1.0 mmol) to the reaction mixture. It is crucial to add the reducing agent portion-wise to control the reaction. Agitate at room temperature for 6-12 hours.[5]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Analysis and Repetition: A small sample of the resin can be cleaved to check the reaction's completion by LC-MS. The process can be repeated with different amines in parallel reaction vessels to generate a library.
| Parameter | Condition | Rationale |
| Solvent | DCM, TMOF, or DCE | Aprotic solvents that swell the resin and are compatible with the reagents. TMOF acts as a water scavenger. |
| Reducing Agent | NaBH(OAc)₃ | A mild and selective reducing agent suitable for imines in the presence of other functional groups.[5] |
| Amine Excess | 5-10 equivalents | Drives the reaction to completion on the solid support. |
| Reaction Time | 6-12 hours | Ensures complete conversion, which can be slower on a solid support compared to solution phase. |
Protocol 3: Cleavage from the Solid Support
The final step is the release of the synthesized molecule from the resin. The conditions depend heavily on the type of linker used to attach the aminomethyl group to the polystyrene resin (e.g., Rink Amide linker). This protocol assumes a standard acid-labile linker.
Materials:
-
Dried, functionalized resin from Protocol 2
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin (e.g., 50 mg) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (1-2 mL) to the resin.[12] Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Reaction: Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Precipitate the cleaved product by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL).
-
Purification: Centrifuge the mixture to pellet the crude product. Decant the ether, and repeat the ether wash if necessary. Dry the crude product under vacuum. The product can then be purified by techniques such as HPLC.
Logical Relationship Diagram
The following diagram illustrates the logical dependencies and choices in the synthesis process.
Caption: Decision and workflow logic for SPOS using the formylphenyl linker.
Conclusion
This compound is a versatile and powerful tool for solid-phase organic synthesis. Its bifunctional nature allows for straightforward immobilization and subsequent chemical modification, making it ideal for the construction of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to employ this linker in their synthetic endeavors, from initial resin attachment to final product cleavage. The strategic use of this linker can significantly accelerate the drug discovery process by enabling the rapid and efficient generation of novel molecular entities.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Traceless Linkers [combichemistry.com]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Strategic Derivativation of 2-(3-Formylphenyl)acetic Acid for API Synthesis
Abstract
2-(3-Formylphenyl)acetic acid (3-FPAA) is a bifunctional aromatic building block of significant interest in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Its structure, featuring both an aldehyde and a carboxylic acid, offers two distinct and orthogonal reaction sites for molecular elaboration.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-FPAA. We present field-proven protocols for key transformations including reductive amination, Wittig olefination at the formyl group, and esterification of the acetic acid moiety. The causality behind experimental choices, self-validating protocol design, and authoritative references are emphasized to ensure scientific integrity and reproducibility. A case study illustrating a multi-step synthesis relevant to precursors of modern APIs, such as Repaglinide, contextualizes the practical application of these methodologies.
Introduction: The Versatility of a Bifunctional Building Block
This compound (CAS No. 34956-29-1) is a solid, beige compound with a molecular weight of 164.16 g/mol .[2][3] Its utility in organic synthesis stems from the differential reactivity of its two functional groups. The aromatic aldehyde is a prime target for nucleophilic addition and condensation reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or serving as a crucial acidic pharmacophore. This bifunctional nature allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
A notable application of 3-FPAA is in the synthesis of hypoglycemic agents like Repaglinide, where related structures are key intermediates.[4][5][6] Understanding its derivatization is paramount for the synthesis of analogues, metabolites, and related impurity standards.
Core Reactive Sites of 3-FPAA
The strategic advantage of 3-FPAA lies in the ability to selectively target one functional group while preserving the other for subsequent transformations.
Figure 1: Key reactive sites on this compound and common derivatization pathways.
Derivatization Strategies at the Formyl Group
The aldehyde functionality is arguably the more versatile handle for rapid molecular diversification. Reductive amination and Wittig reactions are cornerstone C-N and C-C bond-forming reactions, respectively.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a paramount method for C-N bond construction in the pharmaceutical industry, valued for its operational simplicity and broad substrate scope.[7][8] The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is an exceptionally mild and selective reducing agent for this transformation, tolerating a wide variety of functional groups, including the carboxylic acid present in 3-FPAA.[9]
Causality: The choice of STAB is critical. Unlike stronger hydrides like NaBH₄, STAB is less basic, moisture-insensitive, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions such as alcohol formation.[9] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
This protocol details the synthesis of 2-(3-((benzylamino)methyl)phenyl)acetic acid.
Materials:
-
This compound (3-FPAA) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aq. NaHCO₃ solution
-
1 M HCl solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of 3-FPAA (1.64 g, 10 mmol) in DCE (50 mL) in a round-bottom flask, add benzylamine (1.18 g, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.06 mL, 1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aq. NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the product, or by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane).
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity via HPLC.
Wittig Olefination: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[12][13] This reaction is highly regioselective, with the double bond forming specifically where the carbonyl group was located.[13] The stereoselectivity (E/Z isomerism) of the resulting alkene depends heavily on the nature of the ylide. Unstabilized ylides (e.g., R=alkyl) typically favor the Z-alkene.[10][13]
Causality: The Wittig reaction is chosen for its exceptional functional group tolerance.[10][11] The carboxylic acid on 3-FPAA is generally unreactive towards the ylide, allowing for selective olefination of the aldehyde. The reaction is typically performed under anhydrous, inert conditions as Wittig reagents are sensitive to water and oxygen.
This protocol details the introduction of a methylene group using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (3-FPAA) (1.0 eq)
-
Diethyl ether
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (3.93 g, 11 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.23 g, 11 mmol) as a solid or a solution in THF. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 3-FPAA (1.64 g, 10 mmol) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Most of the THF can be removed under reduced pressure.
-
Add diethyl ether (50 mL) and water (30 mL). Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
-
Separate the layers. Extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Triphenylphosphine oxide is a major byproduct.
-
Purification is typically achieved by column chromatography on silica gel.
Derivatization at the Acetic Acid Group
Fischer Esterification: A Classic Transformation
Esterification of the carboxylic acid group is often used as a protecting strategy or to modulate the pharmacokinetic properties of a drug candidate. The Fischer esterification is a straightforward, acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] To drive the equilibrium towards the product ester, the alcohol is typically used in a large excess (often as the solvent), and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is employed.[14]
Causality: Using the alcohol as the solvent maximizes the concentration of one reactant, pushing the equilibrium to the right according to Le Châtelier's principle.[14] An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
Materials:
-
This compound (3-FPAA) (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)
-
Saturated aq. NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3-FPAA (1.64 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ (0.1 mL) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (30 mL), saturated aq. NaHCO₃ solution (2 x 30 mL, to neutralize the acid catalyst), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude methyl 2-(3-formylphenyl)acetate.
-
The product can be purified by flash chromatography if necessary.
Self-Validation: Successful esterification can be confirmed by the appearance of a new singlet corresponding to the methyl ester protons (~3.7 ppm) in the ¹H NMR spectrum and the disappearance of the broad carboxylic acid proton signal.
Case Study: Two-Step Synthesis of a Repaglinide Analogue Precursor
This case study integrates two of the above protocols to synthesize a more complex molecule, demonstrating the strategic orthogonality of the functional groups. We will first perform a reductive amination, followed by an amidation of the carboxylic acid (a reaction analogous to esterification but with an amine).
Objective: Synthesize N-butyl-2-(3-((benzylamino)methyl)phenyl)acetamide.
Figure 2: Two-step synthetic workflow for a Repaglinide analogue precursor.
Step 1: Synthesize 2-(3-((benzylamino)methyl)phenyl)acetic acid from 3-FPAA as described in Protocol 2.1.1 .
Step 2 Protocol: Amide Coupling
-
Rationale: Standard amide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating attack by the amine (n-butylamine) to form a stable amide bond.
Procedure:
-
Dissolve the product from Step 1 (2.55 g, 10 mmol) in anhydrous DMF (40 mL).
-
Add HOBt (1.53 g, 11 mmol) and EDC·HCl (2.11 g, 11 mmol). Stir for 15 minutes at room temperature.
-
Add n-butylamine (0.81 g, 11 mmol) followed by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the final product.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Time (h) | Typical Yield | Purity (HPLC) |
| 1 | Reductive Amination | Benzylamine, STAB | DCE | 16 | 85-95% | >98% |
| 2 | Amide Coupling | n-Butylamine, EDC, HOBt | DMF | 12 | 80-90% | >98% |
Safety, Handling, and Storage
This compound:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid dust formation and inhalation.[15] Handle in a well-ventilated area or chemical fume hood.[16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][15]
-
Incompatibilities: Avoid strong oxidizing agents.[15]
Reagents:
-
Sodium triacetoxyborohydride (STAB): Reacts with water, though less violently than other hydrides. Handle with care.
-
Potassium tert-butoxide (t-BuOK) / n-Butyllithium (n-BuLi): Highly reactive and pyrophoric (n-BuLi). Must be handled under strictly anhydrous and inert conditions.
-
Solvents (DCE, THF, DMF): Handle in a fume hood. Consult specific Safety Data Sheets (SDS) for each solvent.
Conclusion
This compound is a powerful and versatile intermediate for API synthesis. Its orthogonal functional groups allow for selective and strategic derivatization, enabling the efficient construction of complex molecular scaffolds. The protocols detailed in this note for reductive amination, Wittig olefination, and esterification provide a robust foundation for researchers. By understanding the causality behind reagent choice and reaction conditions, scientists can confidently adapt and apply these methods to accelerate the discovery and development of new pharmaceutical agents.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. fishersci.com [fishersci.com]
- 16. nano.pitt.edu [nano.pitt.edu]
Application Notes and Protocols: Solvent Selection for Reactions of 2-(3-Formylphenyl)acetic Acid
Introduction: The Critical Role of the Solvent for a Bifunctional Reagent
2-(3-Formylphenyl)acetic acid is a versatile bifunctional molecule, incorporating both a reactive aldehyde and a carboxylic acid moiety on an aromatic scaffold.[1][2] This unique combination makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1] The dual reactivity, however, presents a significant challenge in reaction design: the selective transformation of one functional group while preserving the other. The choice of solvent is paramount in achieving this selectivity, as it influences not only the solubility of the reagent but also the relative reactivity of the aldehyde and carboxylic acid groups, the reaction kinetics, and the stabilization of intermediates and transition states.
This document provides a comprehensive guide to solvent selection for key transformations involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and achieve predictable outcomes. The protocols provided herein are based on established principles of organic chemistry and provide a strong foundation for reaction development.
Understanding the Physicochemical Properties of this compound
To effectively select a solvent, a fundamental understanding of the substrate's properties is essential.
-
Molecular Formula: C₉H₈O₃[3]
-
Molecular Weight: 164.16 g/mol [3]
-
Functionality: Aromatic ring, aldehyde, and carboxylic acid.
-
Polarity: The molecule possesses both polar (carboxylic acid, aldehyde) and nonpolar (aromatic ring) regions, rendering it amphiphilic to some extent. The carboxylic acid group is capable of hydrogen bonding, which significantly influences its solubility.[4]
Solubility Profile (Inferred and Experimental):
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Insights |
| Protic Polar | Water, Methanol, Ethanol | Moderate to Good | The carboxylic acid group can form hydrogen bonds with protic solvents, enhancing solubility. A synthesis protocol for this compound mentions its dissolution in an ethanol/water mixture.[2] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Good | These solvents can effectively solvate the polar functional groups through dipole-dipole interactions without interfering with the acidic proton of the carboxylic acid. |
| Aprotic Nonpolar | Toluene, Hexane | Poor | The high polarity of the carboxylic acid and aldehyde groups limits solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and are often used for extractions and reactions where a non-protic environment is required. A synthesis procedure for this compound utilizes dichloromethane for extraction.[2] |
Key Considerations for Solvent Selection:
-
Reactivity: The chosen solvent should be inert under the reaction conditions and not react with the starting material, reagents, or products. For instance, primary or secondary amine solvents would be unsuitable for reactions targeting the carboxylic acid, as they would readily react with the aldehyde.
-
Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Work-up: The ease of solvent removal and the solubility of byproducts are important considerations for product isolation and purification.
Solvent Selection for Specific Transformations
The bifunctional nature of this compound allows for a variety of chemical transformations. The optimal solvent will depend on which functional group is being targeted.
Reactions at the Carboxylic Acid Group
The primary reactions involving the carboxylic acid are esterification and amidation. These transformations typically require activation of the carboxyl group.
Fischer Esterification (Acid-Catalyzed): This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).
-
Recommended Solvents: The alcohol reactant itself often serves as the solvent to drive the equilibrium towards the product. For less volatile alcohols, a co-solvent like toluene can be used to azeotropically remove water.
Steglich Esterification (DCC/DMAP Coupling): This method is suitable for acid-sensitive substrates and utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Recommended Solvents: Aprotic solvents are essential to prevent reaction with the coupling agents. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Tetrahydrofuran (THF) is also a suitable option.
Amidation requires coupling agents to activate the carboxylic acid and facilitate nucleophilic attack by an amine.
-
Recommended Solvents: Polar aprotic solvents are generally preferred for amidation reactions.
-
Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of reactants and is commonly used with coupling agents like HATU and HOBt.
-
Dichloromethane (DCM): A good choice for reactions using carbodiimide coupling agents like EDC and DCC. Its lower boiling point facilitates easier removal during work-up.
-
Reactions at the Aldehyde Group
The aldehyde functionality is susceptible to nucleophilic attack and condensation reactions.
The Wittig reaction converts the aldehyde to an alkene using a phosphonium ylide. The choice of solvent can influence the stereoselectivity of the reaction.
-
Recommended Solvents: Anhydrous aprotic solvents are crucial for the formation and reaction of the ylide.
-
Tetrahydrofuran (THF): The most common solvent for Wittig reactions, as it effectively solvates the phosphonium salt and the ylide.
-
Diethyl Ether: Another suitable aprotic solvent.
-
Dimethyl Sulfoxide (DMSO): Can be used, particularly for less reactive ylides.
-
This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base.
-
Recommended Solvents: The choice of solvent can vary depending on the specific reactants and catalyst.
-
Pyridine: Can act as both a solvent and a basic catalyst.
-
Ethanol or Methanol: Protic solvents can be used, often with a catalytic amount of a base like piperidine or an amine.
-
Toluene or Benzene: Can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
This reaction produces a tetrahydro-β-carboline or tetrahydroisoquinoline ring system through the condensation of a β-arylethylamine with an aldehyde, followed by cyclization.
-
Recommended Solvents: The reaction is typically carried out under acidic conditions.
-
Protic Solvents: Methanol or ethanol are commonly used with an acid catalyst like hydrochloric acid or trifluoroacetic acid.
-
Aprotic Solvents: Dichloromethane or acetonitrile can also be employed, particularly when using a Lewis acid catalyst. In some cases, reactions in aprotic media have been reported to give superior yields.
-
Experimental Protocols
The following protocols are representative examples of how to perform key reactions with this compound, with a focus on the rationale for solvent selection.
Protocol 1: Methyl Esterification via Fischer Esterification
This protocol describes the conversion of the carboxylic acid to a methyl ester, leaving the aldehyde group intact.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of starting material). Rationale: Methanol serves as both the reactant and the solvent, and using it in large excess drives the reaction equilibrium towards the ester product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully add it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Rationale: These solvents are effective at extracting the less polar ester product from the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Amidation using HATU Coupling
This protocol details the formation of an amide with a primary amine, preserving the aldehyde functionality.
Workflow Diagram:
Caption: Amidation Workflow using HATU.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). Rationale: DMF is an excellent polar aprotic solvent for dissolving the starting materials and facilitating the coupling reaction without interfering with the reagents.
-
Reagent Addition: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Wittig Olefination
This protocol outlines the conversion of the aldehyde to an alkene, while the carboxylic acid group remains unchanged under these conditions.
Workflow Diagram:
Caption: Wittig Reaction Workflow.
Methodology:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C or 0 °C, depending on the base used. Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to form the ylide (a color change is often observed). Rationale: THF is the preferred solvent as it is aprotic and effectively solvates the reagents. The anhydrous and inert conditions are critical to prevent quenching of the highly basic ylide.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a separate flask in anhydrous THF and add this solution dropwise to the ylide solution at the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Conclusion
The judicious selection of a solvent is a cornerstone of successful synthetic chemistry, particularly when working with multifunctional molecules like this compound. By carefully considering the physicochemical properties of the substrate and the specific requirements of the desired transformation, researchers can achieve high selectivity and yield. The guidelines and protocols presented in this application note offer a robust starting point for the development of efficient and reliable synthetic methods involving this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Formylphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Formylphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule.[1] As a key intermediate in the preparation of pharmaceuticals and fine chemicals, optimizing its synthesis is crucial for overall project success.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring you can achieve higher yields and purity.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of this compound, commonly achieved through the bromination of 2-(m-tolyl)acetic acid followed by the Sommelet reaction, is a robust process but not without its potential pitfalls.[2] This section is dedicated to identifying and resolving common issues that can arise during this multi-step synthesis.
Summary of Potential Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(Bromomethyl)phenylacetic acid (Intermediate) | 1. Incomplete bromination reaction.2. Degradation of the brominated intermediate during workup.3. Insufficient reflux time or temperature. | 1. Ensure the N-bromosuccinimide (NBS) is fresh and of high purity. Add it portion-wise to control the reaction exotherm.2. Avoid prolonged exposure to high temperatures or strong bases during workup.3. Monitor the reaction by TLC or ¹H NMR to ensure complete consumption of the starting material. Extend reflux time if necessary. |
| Formation of Dibrominated Byproduct | 1. Use of excess NBS.2. Overly harsh reaction conditions. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents).2. Maintain a consistent reflux temperature and avoid excessive heating. |
| Low Yield of this compound (Final Product) | 1. Incomplete Sommelet reaction.2. Hydrolysis of the intermediate iminium salt is incomplete.3. Product loss during the aqueous workup. | 1. Ensure the hexamethylenetetramine is dry and added in the correct stoichiometry.2. After the addition of concentrated HCl, ensure the mixture is refluxed for the specified time to facilitate complete hydrolysis.3. Carefully control the pH during the acid-base extraction to ensure complete precipitation and extraction of the product. |
| Presence of Unreacted 3-(Bromomethyl)phenylacetic acid in Final Product | 1. Incomplete reaction with hexamethylenetetramine. | 1. Increase the reflux time for the Sommelet reaction. Check for the disappearance of the intermediate by TLC. |
| Over-oxidation to 3-Carboxyphenylacetic acid | 1. Presence of oxidizing impurities.2. Air oxidation of the aldehyde under harsh conditions. | 1. Use high-purity solvents and reagents.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Final Product | 1. Incomplete acidification during workup.2. Emulsion formation during extraction. | 1. Ensure the aqueous phase is acidified to a pH < 2 with 2M HCl to fully protonate the carboxylic acid.[2]2. To break emulsions, add a small amount of brine or filter the mixture through a pad of celite. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing explanations grounded in organic chemistry principles.
Q1: What is the mechanism of the Sommelet reaction in this synthesis?
The Sommelet reaction is a classic method for converting a benzyl halide to a benzaldehyde. In this synthesis, 3-(bromomethyl)phenylacetic acid reacts with hexamethylenetetramine to form a quaternary ammonium salt. Upon heating in the presence of water and acid (HCl), this salt hydrolyzes to form the corresponding aldehyde, this compound.
Q2: Why is N-bromosuccinimide (NBS) used for the bromination instead of liquid bromine?
NBS is a convenient and safer source of bromine for benzylic bromination. It allows for a controlled, low concentration of bromine to be present in the reaction mixture, which is generated in situ. This helps to minimize side reactions, such as addition to the aromatic ring, that can occur with the use of liquid bromine.
Q3: Can I use a different base for the workup of the final product?
Yes, while sodium bicarbonate is commonly used to extract the acidic product into the aqueous phase, other bases like sodium carbonate or potassium carbonate can also be employed.[2] The key is to use a base that is strong enough to deprotonate the carboxylic acid but not so strong as to promote side reactions with the aldehyde functionality, such as an aldol condensation.[3]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is an effective technique for monitoring both the bromination and the Sommelet reaction. For the bromination step, you can observe the disappearance of the starting material, 2-(m-tolyl)acetic acid, and the appearance of the less polar product, 3-(bromomethyl)phenylacetic acid. Similarly, for the Sommelet reaction, the consumption of the brominated intermediate can be tracked. ¹H NMR spectroscopy can also be used to check for the disappearance of the benzylic protons of the starting material and the appearance of the aldehyde proton in the final product.[2]
Q5: What are the key considerations for the purification of this compound?
The primary purification method relies on an acid-base extraction.[2] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified to a low pH (<2) to precipitate the purified this compound, which can then be extracted back into an organic solvent.[2]
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound from 2-(m-tolyl)acetic acid.
Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid in chloroform.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure. The residue is the crude 3-(bromomethyl)phenylacetic acid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(bromomethyl)phenylacetic acid in a 1:1 mixture of ethanol and water.
-
Add hexamethylenetetramine to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
While maintaining reflux, cautiously and slowly add concentrated hydrochloric acid.
-
Continue to reflux for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add water and dichloromethane. Separate the organic phase.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate.
-
Separate the aqueous phase and wash it with dichloromethane to remove any remaining neutral impurities.
-
Acidify the aqueous phase with 2M hydrochloric acid to pH < 2.
-
Extract the acidified aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield this compound as an off-white solid.[2]
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
V. References
-
(3-ForMyl-phenyl)-acetic acid synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
2-(2-Formylphenyl)acetic acid. Smolecule. Available at: --INVALID-LINK--
-
This compound. Synthonix. Available at: --INVALID-LINK--
-
Contents. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--
-
phenylacetic acid. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
(2-formylphenyl)acetic acid. Chemical Synthesis Database. Available at: --INVALID-LINK--
-
2-(4-formylphenyl)acetic Acid. Benchchem. Available at: --INVALID-LINK--
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Process for preparing alpha-formyl acids. Google Patents. Available at: --INVALID-LINK--
-
This compound (C9H8O3). PubChemLite. Available at: --INVALID-LINK--
-
coumarone. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Synthesis routes of 2-(4-formylphenyl)acetic Acid. Benchchem. Available at: --INVALID-LINK--
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Optimization Strategies for API Synthesis and Formulation Development. Available at: --INVALID-LINK--
-
Optimization of P-3CR using formylphenyl boronic acids 2 a, b, c. ResearchGate. Available at: --INVALID-LINK--
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: --INVALID-LINK--
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: --INVALID-LINK--
-
ACETIC ACID 2-FORMYL-PHENYL ESTER AldrichCPR. Sigma-Aldrich. Available at: --INVALID-LINK--
-
2-(4-Formylphenyl)acetic acid. ChemicalBook. Available at: --INVALID-LINK--
-
Hydrolysis of acetonitrile to acetamide. Google Patents. Available at: --INVALID-LINK--
-
3-Formylphenyl acetate. PubChem. Available at: --INVALID-LINK--
-
Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. Google Patents. Available at: --INVALID-LINK--
-
2-(2-Formylphenyl)acetonitrile. PubChem. Available at: --INVALID-LINK--
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Available at: --INVALID-LINK--
-
The general mechanism for acetonitrile hydrolysis. ResearchGate. Available at: --INVALID-LINK--
-
Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. PMC. Available at: --INVALID-LINK--
-
Synthesis of acetic acid (CH3-COOH) from Grignard reagent (CH3-MgBr). #chemistry. Available at: --INVALID-LINK--
-
2-(4-formylphenyl)acetic Acid. PubChem. Available at: --INVALID-LINK--
References
Technical Support Center: Synthesis of 2-(3-Formylphenyl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(3-Formylphenyl)acetic acid (CAS 34956-29-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is an off-white or yellow solid with a broad melting point range (e.g., 85-92 °C). What are the most likely impurities?
This is a common observation when the reaction or purification has been incomplete. The expected melting point for pure this compound is approximately 92-94 °C[1]. A broad range suggests the presence of several species.
Most Probable Impurities (from the oxidation of 2-(m-tolyl)acetic acid):
-
Unreacted Starting Material (2-(m-tolyl)acetic acid): This is the most common impurity if the initial benzylic bromination or subsequent oxidation is inefficient. Its presence depresses and broadens the melting point.
-
Benzylic Bromide Intermediate (2-(3-(Bromomethyl)phenyl)acetic acid): Incomplete conversion during the Sommelet reaction (using hexamethylenetetramine) or other hydrolysis/oxidation steps will leave this reactive intermediate in your product[2].
-
Over-oxidized Product (3-(Carboxymethyl)benzoic acid): The aldehyde group is susceptible to oxidation, especially if harsh oxidizing conditions are used or if the product is exposed to air over time, yielding the corresponding dicarboxylic acid.
-
Dibenzylic Ether: The reactive benzylic bromide intermediate can undergo self-condensation, particularly under basic conditions, to form a dimeric ether impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure product.
Question 2: I'm synthesizing from 2-(m-tolyl)acetic acid via benzylic bromination. My reaction mixture is dark, and the yield of the bromide intermediate is low. Why?
Benzylic bromination using N-Bromosuccinimide (NBS) is a free-radical chain reaction, which can be sensitive to reaction conditions. A dark color and low yield often point to side reactions or decomposition.
Causality and Solutions:
-
Radical Initiator: The reaction requires a radical initiator (like AIBN or benzoyl peroxide) or initiation by UV light. Without proper initiation, the reaction may be sluggish, leading to longer reaction times and thermal decomposition of NBS.
-
Solution: Ensure you add a catalytic amount (1-5 mol%) of a suitable radical initiator. If using light, ensure your reaction vessel is transparent to the appropriate wavelength.
-
-
Solvent Choice: The solvent must be anhydrous and free of radical scavengers. Common choices include carbon tetrachloride (CCl₄) or chloroform (CHCl₃)[2].
-
Solution: Use freshly distilled, anhydrous solvents. Avoid solvents that can react with radicals, like THF.
-
-
NBS Quality: Old or impure NBS can contain bromine (Br₂), which can lead to aromatic bromination and other side reactions.
-
Solution: Recrystallize NBS from water before use if you suspect it is impure. Pure NBS should be a white solid.
-
-
Overheating: Excessive heat can cause decomposition and unwanted side reactions.
-
Solution: Maintain a gentle reflux and monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long heating times[2].
-
Question 3: My synthesis involves the hydrolysis of 2-(3-formylphenyl)acetonitrile. The reaction seems to stop, and I've isolated a neutral compound. What is it?
The acid- or base-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If this intermediate is isolated, it indicates that the hydrolysis is incomplete.
The Intermediate: The neutral compound is almost certainly 2-(3-Formylphenyl)acetamide .
Mechanism and Troubleshooting:
The hydrolysis of nitriles requires harsh conditions (strong acid or base and heat) to proceed to the carboxylic acid. The second step, hydrolysis of the amide, is often the rate-limiting step.
-
Acid-Catalyzed Hydrolysis: Requires concentrated acid (e.g., 6M HCl or H₂SO₄) and prolonged heating. If conditions are too mild, the reaction will stall at the amide stage.
-
Solution: Increase the acid concentration, reaction temperature, or reaction time. Monitor by TLC, looking for the disappearance of the less polar amide spot and the appearance of the more polar carboxylic acid spot at the baseline.
-
-
Base-Catalyzed Hydrolysis: Requires a strong base like NaOH or KOH. This can be problematic for aldehydes, which can undergo side reactions like aldol condensation or Cannizzaro reactions under strong base and heat[3].
-
Recommendation: Acid-catalyzed hydrolysis is generally preferred for this substrate to avoid complications with the aldehyde functional group.
-
Caption: Hydrolysis pathway showing the stable amide intermediate.
Impurity Reference Data
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | MW ( g/mol ) | Common Analytical Signature (¹H NMR in CDCl₃) |
| Target Product | C₉H₈O₃ | 164.16 | δ 10.01 (s, 1H, -CHO), 3.75 (s, 2H, -CH₂COOH)[2] |
| 2-(m-tolyl)acetic acid | C₉H₁₀O₂ | 150.17 | δ 2.35 (s, 3H, Ar-CH₃), 3.65 (s, 2H, -CH₂COOH) |
| 2-(3-(Bromomethyl)phenyl)acetic acid | C₉H₉BrO₂ | 229.07 | δ 4.50 (s, 2H, -CH₂Br), 3.70 (s, 2H, -CH₂COOH) |
| 3-(Carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16 | Absence of aldehyde proton (δ ~10 ppm). Aromatic protons shifted downfield. |
| 2-(3-Formylphenyl)acetamide | C₉H₉NO₂ | 163.17 | δ ~5.5-6.5 (br s, 2H, -CONH₂), 3.60 (s, 2H, -CH₂CONH₂) |
Protocols and Methodologies
Protocol 1: Synthesis via Sommelet Reaction of 2-(m-tolyl)acetic acid
This protocol is adapted from established procedures and is designed to minimize common impurities[1][2].
Step 1: Benzylic Bromination
-
Combine 2-(m-tolyl)acetic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous chloroform (CHCl₃).
-
Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is more polar than the product.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CHCl₃.
-
Concentrate the filtrate under reduced pressure. The crude 2-(3-(Bromomethyl)phenyl)acetic acid is often used directly in the next step without further purification.
Step 2: Sommelet Oxidation
-
Dissolve the crude bromide from Step 1 in a 1:1 mixture of ethanol and water.
-
Add hexamethylenetetramine (2.5 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of the quaternary ammonium salt should form.
-
While still at reflux, cautiously add concentrated hydrochloric acid (approx. 4 eq) dropwise.
-
Continue refluxing for another 30-60 minutes to hydrolyze the intermediate.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
Step 3: Purification via Acid-Base Extraction
-
Dilute the remaining aqueous residue with water and add dichloromethane (or ethyl acetate).
-
Transfer to a separatory funnel and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move to the aqueous layer as its sodium salt, while neutral impurities (like the bromide intermediate) remain in the organic phase.
-
Separate the layers. Carefully acidify the aqueous layer to pH < 2 with 2M HCl. The product will precipitate as a white solid.
-
Extract the acidified aqueous layer with fresh dichloromethane (3x).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid[2].
References
Technical Support Center: Wittig Olefination of 2-(3-Formylphenyl)acetic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when using substrates containing both aldehyde and carboxylic acid functionalities, such as 2-(3-Formylphenyl)acetic acid. Here, we will dissect the common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the success of your olefination reactions.
The Core Challenge: A Tale of Two Functional Groups
The Wittig reaction is a powerful tool for alkene synthesis, prized for its reliability in forming a carbon-carbon double bond at a specific location. However, its success is highly dependent on the reaction conditions and the nature of the substrate. The primary challenge with a substrate like this compound arises from the incompatibility of the acidic carboxylic acid proton with the strongly basic phosphonium ylide. This leads to a competing acid-base reaction that can significantly hinder or completely prevent the desired olefination.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns that arise when performing a Wittig reaction on this type of substrate.
Q1: Why is my Wittig reaction with this compound failing or giving a very low yield?
A1: The most probable cause is the acid-base side reaction between the carboxylic acid group and your phosphonium ylide. Ylides, particularly non-stabilized ones, are strong bases and will readily deprotonate the carboxylic acid. This non-productive acid-base reaction consumes your ylide, leaving insufficient reagent to react with the aldehyde. The result is a low yield of the desired alkene and a significant recovery of unreacted starting material.
Q2: What is the difference between a stabilized and a non-stabilized ylide, and why is it important for my substrate?
A2: The choice of ylide is critical. The key difference lies in their reactivity and basicity, which is determined by the substituents on the ylide carbon.
-
Non-Stabilized Ylides: These have alkyl or aryl groups on the ylide carbon (e.g., Ph₃P=CH₂). They are highly reactive and strongly basic. For your substrate, a non-stabilized ylide is very likely to be quenched by the acidic proton of the carboxylic acid.
-
Stabilized Ylides: These possess an electron-withdrawing group (e.g., an ester or ketone, such as Ph₃P=CHCO₂Et) on the ylide carbon. This resonance stabilization makes them less basic and less reactive. While less reactive, they are more tolerant of acidic functional groups under the right conditions.
For this compound, a stabilized ylide is highly recommended if you wish to attempt the reaction without a protecting group.
Q3: Can I perform the Wittig reaction without protecting the carboxylic acid?
A3: Yes, this is possible under specific conditions, primarily by employing an aqueous Wittig reaction with a stabilized ylide . In this approach, a mild inorganic base like sodium bicarbonate (NaHCO₃) is used in water. The base deprotonates the carboxylic acid to form the carboxylate salt. The stabilized ylide is not basic enough to be fully protonated by water and can still react with the aldehyde. This method
Preventing byproduct formation in Pictet-Spengler reactions
Introduction
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, is renowned for its efficiency in constructing complex heterocyclic scaffolds from β-arylethylamines and carbonyl compounds.[1][2][3] These structures are central to a vast number of natural products and pharmacologically active molecules.[3][4][5] Despite its utility, the reaction is not without its challenges. The formation of undesired byproducts can complicate purification, reduce yields, and, in stereoselective reactions, compromise enantiopurity. This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation, ensuring robust and clean reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a complex mixture with significant byproduct formation. Where do I begin troubleshooting?
When faced with a "messy" reaction, a systematic approach is crucial. The first step is to identify the nature of the byproducts. The most common issues stem from reaction conditions being either too harsh, leading to degradation and side reactions, or too mild, resulting in incomplete conversion.
Initial Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, and ¹H NMR to identify the major components. Compare the spectra to your starting materials and the expected product.
-
Assess Starting Material Stability: Are your β-arylethylamine and aldehyde/ketone stable under the reaction conditions? Run control reactions omitting one of the coupling partners to check for decomposition.
-
Evaluate Reaction Conditions: Temperature and acid strength are the most critical parameters. Harsh conditions (e.g., strong acids, high heat) can promote dehydration, oxidation, or rearrangement.[1][6]
The following diagram outlines a general troubleshooting workflow:
Caption: General troubleshooting workflow for complex Pictet-Spengler reactions.
FAQ 2: How can I prevent the formation of the Bischler-Napieralski (B-N) byproduct?
The most common competitor to the Pictet-Spengler reaction is the Bischler-Napieralski reaction, which leads to a 3,4-dihydroisoquinoline instead of the desired tetrahydroisoquinoline.[7][8][9] This occurs when the reaction conditions are too dehydrating, favoring the formation of a nitrilium ion intermediate over the Pictet-Spengler's iminium ion.[7]
Causality: The key mechanistic branch point is the fate of the initially formed Schiff base (or imine).
-
Pictet-Spengler Pathway: Protonation of the imine nitrogen forms an electrophilic iminium ion, which is attacked by the electron-rich aromatic ring.[1][2][10]
-
Bischler-Napieralski Pathway: This pathway is more common when starting with an amide (an acylated amine). Strong dehydrating agents (e.g., POCl₃, P₂O₅) facilitate cyclization to a dihydroisoquinoline.[7][8] While less common with standard Pictet-Spengler starting materials, overly harsh acidic and high-temperature conditions can push the equilibrium towards dehydration and the B-N type product.
Caption: Competing pathways of Pictet-Spengler and Bischler-Napieralski reactions.
Mitigation Strategies:
-
Reduce Temperature: High temperatures promote elimination/dehydration. Running the reaction at room temperature or even lower (e.g., -78 °C to 20 °C) can favor the kinetically controlled Pictet-Spengler product.[4][6]
-
Use Milder Acids: Strong Brønsted acids (like concentrated H₂SO₄) or Lewis acids under harsh conditions can be too dehydrating. Switch to milder acids like trifluoroacetic acid (TFA), acetic acid, or even catalytic amounts of HCl.[6][11] For particularly sensitive substrates, acid-free conditions or enzymatic catalysis may be necessary.[6][12]
-
Solvent Choice: While protic solvents are common, aprotic media have sometimes provided superior yields and selectivity by altering the stability of the key intermediates.[1]
| Condition | Recommended Adjustment to Minimize B-N Byproduct | Rationale |
| Temperature | Decrease from reflux to RT or 0 °C. | Favors kinetic product formation over elimination.[4] |
| Acid Catalyst | Switch from H₂SO₄/PPA to TFA, HCl (catalytic), or chiral phosphoric acids. | Reduces dehydrating potential of the medium.[6] |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the carbonyl component. | Ensures the amine is consumed, preventing it from participating in side reactions.[6] |
FAQ 3: My reaction is showing significant formation of colored impurities and baseline material on TLC. What is causing this oxidation/decomposition?
The formation of colored impurities often points to oxidative side reactions. Tryptamine and other electron-rich β-arylethylamines are susceptible to oxidation, especially under acidic conditions in the presence of air (oxygen). The desired tetrahydro-β-carboline product can also be oxidized to the aromatic β-carboline.[13]
Common Causes and Solutions:
-
Oxygen Sensitivity: The iminium ion intermediate and the final product can be sensitive to atmospheric oxygen.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use by sparging with an inert gas can also be highly effective.
-
-
Substrate Decomposition: The starting aldehyde may be unstable to the acidic conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture. If the aldehyde is particularly sensitive, consider using a synthetic equivalent like an acetal, which will hydrolyze in situ to generate the aldehyde under acidic conditions.[4]
-
-
Over-oxidation of Product: The desired tetrahydroisoquinoline or tetrahydro-β-carboline can be dehydrogenated to the fully aromatic isoquinoline or β-carboline. While sometimes desired, this is a common side reaction.
-
Solution: Minimize reaction time and temperature. Once the reaction is complete by TLC or LC-MS, work it up promptly. If the aromatic product is desired, oxidative agents like MnO₂ or catalytic Pd/C can be added intentionally after the cyclization is complete.[3]
-
FAQ 4: How do I choose the optimal reaction conditions for my specific substrates?
The "sweet spot" for a Pictet-Spengler reaction depends heavily on the nucleophilicity of the aromatic ring and the electrophilicity of the carbonyl component.
-
Activated Aromatic Rings: β-Arylethylamines with electron-donating groups (e.g., indole, pyrrole, methoxy-substituted phenyl rings) are highly nucleophilic. These substrates often react under very mild conditions, sometimes even at near-neutral pH and room temperature, to give high yields.[1][14]
-
Deactivated Aromatic Rings: Substrates with electron-withdrawing groups on the aromatic ring are less nucleophilic and require more forcing conditions to induce cyclization. This typically means stronger acids (e.g., TFA, HCl) and higher temperatures.[1] However, these are the exact conditions that can promote byproduct formation, so careful optimization is critical.
Table: General Starting Conditions Based on Substrate Reactivity
| Aromatic Ring System | Relative Reactivity | Typical Acid Catalyst | Typical Temperature |
| Indole (Tryptamines) | High | Acetic Acid, TFA (cat.), HCl (cat.) | Room Temp to 60 °C |
| Pyrrole | High | Mild Brønsted or Lewis Acids | Room Temp |
| Dimethoxy-phenyl | Moderate-High | TFA, HCl | 25 °C to 80 °C |
| Phenyl | Low | Strong Acid (conc. HCl, H₂SO₄) | High Temp (Reflux) |
FAQ 5: Are there modern alternatives to classical acid catalysis to improve selectivity and yield?
Yes, the field has evolved significantly beyond simple Brønsted acid catalysis. For challenging substrates or when high stereoselectivity is required, several advanced methods are available.
-
Enzymatic Catalysis: Pictet-Spenglerase enzymes, such as norcoclaurine synthase, catalyze the reaction with exceptional stereoselectivity under physiological conditions (neutral pH, aqueous solution).[12][15] This is an excellent green chemistry approach for producing enantiopure products, avoiding harsh reagents and solvents.[15][16]
-
Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives can act as catalysts to induce enantioselectivity in the cyclization step, providing a powerful tool for asymmetric synthesis.[17]
-
Phase-Transfer Catalysis: This method can be effective for reactions where reactants have poor mutual solubility, improving reaction rates and yields.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating.[18]
Key Experimental Protocols
Protocol 1: General Procedure for a Classical Pictet-Spengler Reaction (Tryptamine Derivative)
This protocol is a general starting point and should be optimized for specific substrates.[19]
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, ~0.1 M concentration).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 10-50 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting tryptamine is consumed (typically 2-24 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Minimizing Byproducts with Sensitive Substrates (Mild Conditions)
This protocol uses milder conditions suitable for activated or sensitive substrates.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in degassed acetonitrile or nitromethane.
-
Reaction Conditions: Stir the mixture at a controlled low temperature (e.g., start at 0 °C or -20 °C).
-
Catalyst (if needed): If no reaction occurs, add a catalytic amount of a milder acid, such as L-tartaric acid (10-20 mol%).[20]
-
Monitoring and Workup: Allow the reaction to slowly warm to room temperature while monitoring by TLC. Once complete, concentrate the solvent and purify directly by column chromatography or recrystallization.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 14. via.library.depaul.edu [via.library.depaul.edu]
- 15. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-(3-Formylphenyl)acetic Acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2-(3-Formylphenyl)acetic acid (CAS 34956-29-1). This molecule is a critical intermediate in the development of active pharmaceutical ingredients (APIs), specialty dyes, and polymers, valued for its bifunctional aldehyde and carboxylic acid groups that allow for diverse chemical transformations.[1]
Scaling chemical synthesis from the laboratory bench to pilot or industrial scale is fraught with challenges that can impact yield, purity, and process safety.[2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to navigate these complexities.
Section 1: Synthesis Route & Reaction Mechanism
The scalability of any process begins with a robust and well-understood chemical transformation. This section addresses common questions regarding the synthetic pathway.
FAQ: What is a reliable and scalable synthesis route for this compound?
A widely documented and effective route starts from 2-(m-tolyl)acetic acid. This multi-step synthesis involves a radical bromination of the benzylic methyl group, followed by a Sommelet reaction using hexamethylenetetramine to install the formyl group.[3][4]
This method is generally preferred over alternatives like direct formylation (e.g., Vilsmeier-Haack), which can be challenging on this specific substrate, or routes involving organometallic intermediates that may be less cost-effective and more sensitive at scale.[5]
Below is a diagram illustrating the primary reaction pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(3-Formylphenyl)acetic Acid
Welcome to the technical support guide for the purification of 2-(3-Formylphenyl)acetic acid (CAS 34956-29-1). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable bifunctional intermediate in high purity.[1] The presence of both a carboxylic acid and an aldehyde group makes this molecule a versatile building block, but also introduces specific purification challenges.[1] This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach that leverages the compound's chemical properties. The acidic nature of the carboxylic acid allows for effective separation from neutral impurities via acid-base extraction, while recrystallization and column chromatography are used to remove closely related substances.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific experimental issues. The underlying principle is to diagnose the problem based on observations and apply a targeted solution.
Q1: My final product is a persistent oil and refuses to crystallize. What should I do?
A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities. Here’s how to troubleshoot:
-
Causality: An oil forms instead of crystals when the solute's solubility is exceeded so rapidly upon cooling that molecules don't have time to arrange into an ordered crystal lattice. Impurities can also disrupt this process.
-
Immediate Steps:
-
Re-heat the Solution: Add a small amount of the primary solvent to bring the oil back into solution.
-
Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer (-20°C).[2] Disturbing the flask can lead to the formation of many small, impure crystals.[3]
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. If you are using a single solvent, consider a two-solvent system.[3] A good pair for this molecule is Dichloromethane-Hexane, where it is soluble in dichloromethane and insoluble in hexane.[2]
-
Q2: After recrystallization, my yield is extremely low. How can I improve it?
A2: A low yield typically points to two main issues: using too much solvent or premature crystallization during a hot filtration step.
-
Expertise & Causality: The goal of recrystallization is to create a saturated solution at high temperature.[4] Using an excessive amount of solvent means the solution is not saturated, and the compound will remain dissolved even upon cooling, drastically reducing the recovered yield.
-
Protocol for Yield Improvement:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions (dropwise) only until the crude product just dissolves.[3]
-
Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by about half its volume using a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check for Premature Crashing: If you performed a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[4]
-
Q3: My TLC and/or NMR analysis still shows significant impurities after purification. How can I remove them?
A3: This indicates that the chosen purification method is not effective for the specific impurities present. A multi-step approach is often necessary.
-
Trustworthiness through Diagnosis: First, identify the impurity if possible.
-
Unreacted Starting Material (e.g., 2-(m-tolyl)acetic acid): This impurity lacks the aldehyde group and has a different polarity. Column chromatography should be effective.
-
Neutral Synthesis Byproducts: An acid-base extraction is the most effective method here. The acidic product will move into the basic aqueous phase, while neutral impurities remain in the organic layer.[5]
-
-
Recommended Strategies:
-
Acid-Base Extraction: This is a highly effective first step for crude material from many synthesis routes.[2][5] See the detailed protocol in the FAQ section.
-
Column Chromatography: If impurities have similar acidity but different polarity (e.g., over-oxidation to a dicarboxylic acid), column chromatography is the method of choice.[6]
-
Caption: Decision tree for troubleshooting common purification issues.
Q4: My product has a persistent yellow or brown color. How can I fix this?
A4: Color is usually due to highly conjugated, non-volatile impurities formed during the synthesis.
-
Mechanism: These colored molecules are often present in trace amounts but are intensely colored. They can be removed by adsorption onto activated carbon (charcoal).[4]
-
Protocol for Decolorization:
-
Dissolve the crude, colored product in a suitable hot solvent as you would for recrystallization.
-
Cool the solution slightly to prevent boiling over when the charcoal is added.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight, typically just the tip of a spatula).[4]
-
Heat the mixture back to boiling for a few minutes while stirring.
-
Perform a hot gravity filtration to remove the charcoal, which now has the colored impurities adsorbed to its surface.
-
Proceed with the recrystallization by cooling the decolorized filtrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities depend heavily on the synthetic route. For the common synthesis from 2-(m-tolyl)acetic acid, you might encounter:
-
Unreacted Starting Material: 2-(m-tolyl)acetic acid.
-
Brominated Intermediates: Such as 2-(3-(bromomethyl)phenyl)acetic acid.[5]
-
Over-oxidation Product: 3-(carboxymethyl)benzoic acid, where the aldehyde is oxidized to a second carboxylic acid.
-
Polymeric materials: Formed from side reactions of the reactive aldehyde group.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] A systematic approach is best:
-
Place ~20-30 mg of your crude material in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good and should be rejected.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potentially good solvent.
-
Cool the solution to see if crystals form.
-
If no single solvent works, try a two-solvent system (e.g., one where the compound is soluble and one where it is insoluble, like Dichloromethane/Hexane).[2][3]
| Solvent System | Suitability for this compound | Rationale |
| Water | Potentially good for crude solid | The molecule has polar groups, but low solubility in cold water is likely. Good for removing highly polar impurities.[7] |
| Ethanol/Water | Good two-solvent system | High solubility in ethanol, low in water. Allows for fine-tuning of polarity. |
| Dichloromethane/Hexane | Recommended | High solubility in DCM, very low in hexane. The volatility of both solvents makes for easy removal.[2] |
| Ethyl Acetate/Hexane | Good two-solvent system | A very common and effective system for moderately polar compounds.[7] |
Q3: What is the expected purity and melting point of the final product?
A3: Commercially available this compound is typically sold at ≥97% purity.[1][8] The reported melting point is 92-94 °C .[2] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: Can you provide a detailed protocol for Acid-Base Extraction?
A4: Yes. This protocol is highly effective for removing neutral or basic impurities from the acidic product. It is adapted from reported synthesis procedures.[5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release CO₂ pressure if using bicarbonate.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral/basic impurities remain in the lower organic layer.
-
Wash: Drain the organic layer. Wash the aqueous layer one more time with fresh organic solvent to remove any lingering impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M Hydrochloric Acid (HCl) dropwise until the pH is < 2 (check with pH paper).[5] Your product will precipitate as a white or off-white solid.
-
Final Extraction: Extract the precipitated product from the acidified aqueous solution using two or three portions of fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q5: When should I choose column chromatography over recrystallization?
A5: The choice depends on the nature of the impurities and the quantity of material.
-
Choose Recrystallization when:
-
You are purifying a large quantity of material (>5 g).
-
The impurities have significantly different solubility profiles from your product.
-
The product is highly crystalline.
-
-
Choose Column Chromatography when:
-
Recrystallization has failed to remove impurities.
-
The impurities have very similar polarity and structure to your product.
-
You are working on a smaller scale (<5 g).
-
You need the absolute highest purity possible for applications like analytical standard preparation.
-
Pro-Tip for Chromatography: Since the compound is acidic, it can streak on a standard silica gel column. To prevent this, add ~0.5% acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:0.5).[6] This keeps the carboxylic acid protonated and improves the peak shape.
References
- 1. This compound [myskinrecipes.com]
- 2. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 3. Home Page [chem.ualberta.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(3-Formylphenyl)acetic Acid Reactions
Welcome to the technical support center for reactions involving 2-(3-Formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges leading to low conversion rates in their experiments. Drawing from established chemical principles and field-proven insights, this resource provides a structured, question-and-answer approach to resolving specific issues you may encounter.
Introduction: The Bifunctional Nature of this compound
This compound is a valuable bifunctional molecule, possessing both an aldehyde and a carboxylic acid group.[1][2] This unique structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] However, the presence of these two reactive sites can also lead to competing reactions and unforeseen challenges, often resulting in lower than expected product yields. This guide will address these issues systematically.
Section 1: Reductive Amination Reactions
Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds. With this compound, this reaction targets the aldehyde group.
Question: My reductive amination of this compound with a primary amine is showing very low conversion to the desired secondary amine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in reductive amination is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate through the condensation of the aldehyde and the amine. This is a reversible reaction, and the equilibrium may not favor the imine.
-
pH Control: The pH of the reaction medium is critical. An acidic catalyst is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. For many reductive aminations, a mildly acidic condition (pH 4-6) is optimal. Consider using an acetic acid/sodium acetate buffer system.[3]
-
Water Removal: The formation of the imine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can significantly improve imine formation.
2. Choice and Reactivity of the Reducing Agent: The second step is the reduction of the imine to the amine. The choice of reducing agent is crucial for success.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations because it is selective for the reduction of the protonated imine over the starting aldehyde.[4] If you are using a different reducing agent, such as sodium borohydride (NaBH₄), it may be reducing the aldehyde before the imine has a chance to form.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective at a slightly acidic pH. However, it is toxic and should be handled with care.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.
3. Reaction Conditions:
-
Solvent: A non-protic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) is generally preferred. Protic solvents like methanol can sometimes participate in side reactions.
-
Temperature: Imine formation is often carried out at room temperature, followed by the addition of the reducing agent. In some cases, gentle heating (40-50 °C) may be necessary to promote imine formation, but be aware that this can also lead to side reactions or decomposition.[3]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reductive aminations can be slow and may require extended reaction times (overnight or longer).
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting Decision Tree for Reductive Amination.
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde group of this compound into an alkene.
Question: I am attempting a Wittig reaction to form an alkene from this compound, but the reaction is sluggish and gives a poor yield. What could be the problem?
Answer:
Low yields in a Wittig reaction can often be traced back to the generation and reactivity of the phosphonium ylide (Wittig reagent).[5][6]
1. Incomplete Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base.
-
Choice of Base: The acidity of the proton on the carbon adjacent to the phosphorus determines the required base strength. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is necessary.[5] Using a weaker base will result in incomplete deprotonation and a lower concentration of the active ylide.
-
Anhydrous Conditions: The ylide is a strong base and will be quenched by water.[7] Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Ylide Reactivity and Stability:
-
Stabilized vs. Unstabilized Ylides: If the group attached to the carbanionic carbon of the ylide is electron-withdrawing (e.g., an ester or ketone), the ylide is "stabilized." Stabilized ylides are less reactive and may fail to react with sterically hindered or less reactive aldehydes.[6] They also tend to favor the formation of the (E)-alkene. Unstabilized ylides (with alkyl groups) are more reactive but can be more challenging to handle.
-
Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can hinder the reaction.[8]
3. Reaction with the Carboxylic Acid Group: The strongly basic ylide can be deprotonated by the acidic proton of the carboxylic acid group on this compound. This is a significant competing reaction that consumes the ylide.
-
Protection Strategy: To avoid this, it is highly recommended to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) before performing the Wittig reaction. The ester can then be hydrolyzed back to the carboxylic acid after the alkene has been formed.
Recommended Protocol for a Wittig Reaction with this compound:
| Step | Procedure | Key Considerations |
| 1 | Protection of the Carboxylic Acid | Convert the carboxylic acid to a methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification). |
| 2 | Ylide Formation | In a separate flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool to 0 °C or -78 °C and add a strong base (e.g., n-BuLi) dropwise. Stir until the characteristic color of the ylide appears. |
| 3 | Wittig Reaction | Slowly add a solution of the protected 2-(3-formylphenyl)acetate in anhydrous THF to the ylide solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). |
| 4 | Work-up and Deprotection | Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography. Subsequently, hydrolyze the ester to obtain the desired carboxylic acid. |
Section 3: Esterification and Amide Coupling Reactions
These reactions involve the carboxylic acid functionality of this compound.
Question: My Fischer esterification of this compound with an alcohol is resulting in a low yield of the ester. How can I drive the reaction to completion?
Answer:
Fischer esterification is an equilibrium-limited reaction.[9] To achieve high conversion, the equilibrium must be shifted towards the products.
-
Use of Excess Reagent: Employing a large excess of the alcohol (if it is inexpensive and easily removable) or the carboxylic acid can shift the equilibrium.[10]
-
Water Removal: The removal of water as it is formed is a very effective strategy. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used.[11]
Question: I am struggling with a low yield in an amide coupling reaction between this compound and an amine. What are the critical parameters to check?
Answer:
Amide bond formation from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid.[12]
1. Choice of Coupling Agent: The effectiveness of coupling agents can be substrate-dependent.
-
Carbodiimides: DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices. EDC is often preferred because the urea byproduct is water-soluble and easily removed.
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient but more expensive.[12] They are particularly useful for sterically hindered or electron-deficient amines.[13][]
2. Additives: Additives are often used to suppress side reactions and minimize racemization (though not a concern for the achiral this compound).
-
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the activated carboxylic acid to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.
3. Reaction Conditions:
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is usually required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
-
Temperature: Most coupling reactions are performed at 0 °C and then allowed to warm to room temperature.
4. Potential Side Reactions: The aldehyde group can potentially react with the amine, especially if the amine is highly reactive and the amide coupling is slow. While less common under standard amide coupling conditions, this possibility should be considered. If this is a suspected issue, protection of the aldehyde group as an acetal prior to the amide coupling may be necessary.
Amide Coupling Troubleshooting Flowchart:
Caption: Key Parameters for Optimizing Amide Coupling Reactions.
Frequently Asked Questions (FAQs)
Q1: Can the aldehyde group of this compound be oxidized to a carboxylic acid? A1: Yes, the aldehyde can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This would result in the formation of isophthalic acid. Careful selection of the oxidant is necessary to avoid unwanted side reactions.
Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be? A2: The presence of multiple spots could indicate side reactions. For example, under basic conditions, the aldehyde could undergo a self-condensation reaction (aldol condensation).[15] Alternatively, if both the aldehyde and carboxylic acid groups are reacting with a difunctional reagent, oligomerization or polymerization could occur.
Q3: How can I purify my product if it is contaminated with unreacted this compound? A3: If your product is neutral (e.g., an ester or an amide that is not basic), you can often remove the unreacted acidic starting material with a simple acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated this compound will move into the aqueous layer, while your neutral product remains in the organic layer.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]
- 3. reddit.com [reddit.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 15. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]
Effect of pH on 2-(3-Formylphenyl)acetic acid reaction kinetics
Technical Support Center: 2-(3-Formylphenyl)acetic Acid
A Guide to Understanding and Troubleshooting the Effect of pH on Reaction Kinetics
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles that govern the reactivity of this compound, with a special focus on the critical role of pH. Understanding how pH influences the protonation state and, consequently, the reaction kinetics of both the aldehyde and carboxylic acid moieties is paramount to achieving reproducible and high-yield results.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have compiled based on common challenges encountered in the field.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Properties & pH Stability
Q1: What are the key functional groups of this compound and how does pH affect them?
A1: this compound possesses two key functional groups: a carboxylic acid and an aromatic aldehyde.[1][2][3] The reactivity of both is highly dependent on the pH of the reaction medium.
-
Carboxylic Acid Group: This group can exist in its protonated form (-COOH) under acidic conditions or as its conjugate base, the carboxylate anion (-COO⁻), under basic conditions. The transition between these two states is governed by its acid dissociation constant (pKa). The pKa value dictates the pH at which the protonated and deprotonated forms are present in equal concentrations. At a pH below the pKa, the neutral -COOH form predominates, while at a pH above the pKa, the anionic -COO⁻ form is the major species. This speciation critically affects the molecule's solubility, nucleophilicity, and interaction with other charged species in the reaction.
-
Aldehyde Group: The aldehyde group's reactivity, particularly its electrophilicity, is also modulated by pH. Under acidic conditions (low pH), the carbonyl oxygen can be protonated. This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles.[4] However, excessively acidic conditions can be detrimental if the nucleophile itself is a base (e.g., an amine), as it will be protonated and lose its nucleophilicity.[4]
The interplay between the states of these two groups is what makes pH control a central theme in the chemistry of this molecule.
Caption: pH-dependent forms of the carboxylic acid group.
Q2: How stable is this compound at different pH values? Are there conditions to avoid?
A2: Generally, this compound is stable under typical storage and reaction conditions. However, extreme pH values combined with high temperatures can promote degradation.
-
Strongly Acidic Conditions (pH < 1) & Heat: While acid catalysis is often required, very strong acids can promote unwanted side reactions, such as dehydration or polymerization, especially at elevated temperatures. For molecules with similar structures, acid-promoted hydrolysis of derivatives can occur.[5]
-
Strongly Basic Conditions (pH > 12) & Heat: In the presence of a strong base and no suitable electrophile, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[6] While the existing carboxylic acid group complicates this, it is a potential side reaction to be aware of under harsh basic conditions.
-
Oxidative Degradation: Aromatic aldehydes can be susceptible to oxidation to carboxylic acids, a process that can be influenced by pH, dissolved oxygen, and the presence of metal catalysts.[7]
For general use, it is advisable to work within a pH range of 2-11 and at moderate temperatures unless the specific reaction mechanism requires more extreme conditions.
Section 2: pH Effects on Specific Reaction Kinetics
Q3: I am running a condensation reaction with an amine (reductive amination or imine formation). What is the optimal pH range and why?
A3: This is a classic example of where precise pH control is critical. The reaction of an aldehyde with a primary or secondary amine to form an imine (or Schiff base) is acid-catalyzed, but it follows a "volcano-shaped" rate profile with respect to pH.
-
Mechanism: The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate.
-
Role of pH:
-
At High pH (e.g., > 9): The concentration of the free amine nucleophile is high, but there is insufficient acid to effectively catalyze the dehydration step. The reaction rate is slow.
-
At Low pH (e.g., < 4): There is plenty of acid to catalyze dehydration, but the amine nucleophile, being basic, becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺). The initial nucleophilic attack cannot occur, and the reaction rate plummets.[4]
-
-
Optimal Range: The maximum reaction rate is typically found in a mildly acidic range, usually pH 4.5 to 6.0 . In this window, there is enough acid to catalyze the dehydration step without significantly reducing the concentration of the essential free amine nucleophile.
Q4: How does pH affect esterification reactions of the carboxylic acid group?
A4: Esterification of the carboxylic acid group, typically with an alcohol, is also an acid-catalyzed equilibrium process.
-
Fischer Esterification (Acid Catalysis): The most common method involves using a strong acid catalyst (like H₂SO₄ or p-TsOH) in an excess of the alcohol.[8][9][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic and ready for attack by the weakly nucleophilic alcohol. The pH in these reactions is inherently very low. The reaction rate increases with catalyst concentration and temperature.[11]
-
Base-Mediated Esterification: While less common for direct esterification, the carboxylic acid can be deprotonated with a base to form a carboxylate. This carboxylate is a better nucleophile and can react with a strong electrophile like an alkyl halide (e.g., methyl iodide) to form an ester. This is an SN2 reaction, not a condensation, and requires basic conditions to ensure the carboxylate is the predominant species.
Therefore, for direct esterification with an alcohol, strongly acidic conditions are required. For reaction with an alkyl halide, basic conditions are necessary.
Q5: What is the influence of pH on oxidation or reduction reactions involving this molecule?
A5: The pH can significantly influence the thermodynamics and kinetics of redox reactions.
-
Oxidation of the Aldehyde: The aldehyde can be oxidized to a second carboxylic acid group, forming 2-(3-carboxyphenyl)acetic acid. The choice of oxidizing agent and its effectiveness can be pH-dependent. For instance, the oxidative degradation of similar aromatic acids by hydroxyl radicals shows a strong dependence on pH, which alters the dissociation state of the molecule and its reactivity.[12][13] Some oxidants work best under acidic conditions, while others (like KMnO₄) can be effective in neutral or basic media.
-
Reduction of the Aldehyde: The aldehyde can be reduced to a primary alcohol using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. NaBH₄ reductions are typically run in alcoholic solvents at neutral or slightly basic pH. Under acidic conditions, NaBH₄ will decompose rapidly. Catalytic hydrogenation can often be performed under neutral or slightly acidic conditions.
| Reaction Type | Typical pH Range | Rationale |
| Imine/Schiff Base Formation | 4.5 - 6.0 | Balances the need for acid catalysis of dehydration against the need for a free, non-protonated amine nucleophile.[4] |
| Fischer Esterification | < 2 (Strong Acid Cat.) | Requires protonation of the carboxylic acid carbonyl to enhance electrophilicity for attack by a weak alcohol nucleophile.[10] |
| Aldehyde Reduction (NaBH₄) | 7.0 - 10.0 | Sodium borohydride is unstable and decomposes rapidly in acidic media. Mildly basic conditions ensure reagent stability. |
| Aldehyde Oxidation | Varies widely | Highly dependent on the specific oxidizing agent used. The speciation of both the substrate and the oxidant is pH-dependent.[13] |
Troubleshooting Guide
Problem 1: My condensation reaction with an amine is slow or has a very low yield.
Caption: Troubleshooting flowchart for a low-yield condensation reaction.
-
Cause & Solution: As detailed in FAQ Q3, the most common culprit is incorrect pH. If you are not using a buffer, the pH can drift during the reaction.
-
Verify pH: Use a calibrated pH meter to check the reaction mixture.
-
Implement a Buffer: The most robust solution is to use a buffer system that maintains the pH in the optimal 4.5-6.0 range. An acetate buffer is an excellent choice for this range. Avoid amine-based buffers (like Tris), as they can compete in the reaction.
-
Water Removal: The reaction produces water. According to Le Châtelier's principle, its removal will drive the equilibrium towards the product. If your reaction is still slow, consider using a Dean-Stark apparatus or adding a chemical drying agent like anhydrous MgSO₄.
-
Problem 2: I am observing significant side product formation in my reaction.
-
Cause & Solution: The pH may be favoring an undesired reaction pathway.
-
Scenario A: Esterification reaction is giving dark, polymeric material. Your acid catalyst may be too concentrated or the temperature too high, causing decomposition or self-condensation of the aldehyde. Try reducing the catalyst loading or the reaction temperature.
-
Scenario B: Reaction under basic conditions is giving multiple products. You may be experiencing a Cannizzaro-type reaction or an aldol condensation if other enolizable carbonyls are present. Ensure your base is not excessively strong and that the temperature is controlled. If possible, run the reaction under an inert atmosphere to prevent base-catalyzed oxidation.
-
Problem 3: My starting material is not dissolving in the reaction solvent.
-
Cause & Solution: The solubility of this compound is highly dependent on its protonation state.
-
In non-polar organic solvents (e.g., Dichloromethane, Toluene): The protonated (-COOH) form is more soluble. If your reaction conditions are basic, the molecule will convert to the carboxylate salt, which is ionic and will have very poor solubility in these solvents.
-
In polar protic solvents (e.g., Water, Ethanol): The deprotonated carboxylate (-COO⁻) form is significantly more soluble than the neutral form. If you are having trouble dissolving the compound in water, adding a base (like NaHCO₃ or NaOH) to raise the pH above its pKa will deprotonate the carboxylic acid and form the highly soluble carboxylate salt.
-
Experimental Protocol: pH-Controlled Imine Formation
This protocol provides a self-validating framework for reacting this compound with a primary amine under optimal pH control.
Objective: To synthesize the corresponding N-substituted imine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Methanol (MeOH)
-
Sodium Acetate (NaOAc)
-
Acetic Acid (AcOH)
-
pH meter calibrated for organic/aqueous mixtures
Workflow Diagram:
Caption: Experimental workflow for buffered imine formation.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 0.5 M acetate buffer solution. A common method is to dissolve sodium acetate in methanol (or a methanol/water mixture) and then adjust the pH to 5.0 by adding glacial acetic acid while monitoring with a calibrated pH meter.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in the prepared pH 5.0 buffered solvent.
-
Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.0 equivalent of the primary amine dropwise. An exothermic reaction may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aldehyde spot/peak is no longer visible. This is a self-validating step; if the reaction does not proceed, the primary suspect is a deviation from the optimal pH.
-
Workup: Once complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure imine.
This buffered approach provides a robust and reproducible method, minimizing the guesswork and troubleshooting associated with pH-sensitive reactions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound [myskinrecipes.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. oswaal360.com [oswaal360.com]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of nopyl acetate synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 12. globethesis.com [globethesis.com]
- 13. pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution | MDPI [mdpi.com]
Removal of unreacted starting materials from 2-(3-Formylphenyl)acetic acid
This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials and related impurities during the synthesis of 2-(3-formylphenyl)acetic acid. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Understanding the Challenge: Common Impurities
The purity of this compound is critical for its use as an intermediate in pharmaceuticals and fine chemicals.[1] The purification strategy is dictated by the synthetic route employed. Below are common pathways and their associated potential impurities.
| Synthetic Route | Common Starting Materials | Potential Unreacted Impurities & By-products |
| Sommelet Reaction | 2-(m-tolyl)acetic acid, N-bromosuccinimide (NBS), hexamethylenetetramine.[2] | 2-(m-tolyl)acetic acid, 2-(3-(bromomethyl)phenyl)acetic acid, various amine by-products. |
| Suzuki-Miyaura Coupling | An aryl halide (e.g., 3-bromobenzaldehyde) and a boronic acid/ester (e.g., ethyl 2-(borono)acetate) followed by hydrolysis.[3][4] | Unreacted aryl halide, unreacted boronic acid/ester, homocoupled products, ester intermediate (ethyl 2-(3-formylphenyl)acetate). |
| Nitrile Hydrolysis | 2-(3-formylphenyl)acetonitrile.[5] | Unreacted 2-(3-formylphenyl)acetonitrile, 2-(3-formylphenyl)acetamide (intermediate).[6][7] |
| Oxidation | 3-methylbenzaldehyde or 2-(3-methylphenyl)acetic acid.[8] | Unreacted starting material, over-oxidized products (e.g., 3-carboxybenzaldehyde).[9] |
Troubleshooting Guide: Isolating Your Product
This section addresses specific purification challenges in a question-and-answer format.
Question 1: My crude product is an oily residue after solvent evaporation and refuses to crystallize. How do I proceed?
Answer: An oily or intractable crude product is a classic sign of significant impurities preventing crystallization. The first and most powerful step should be a workup based on chemical properties, specifically an acid-base liquid-liquid extraction. This technique exploits the acidic nature of the carboxylic acid group on your target molecule.
The strategy is to convert the acidic product into its water-soluble salt using a mild base, washing away neutral organic impurities, and then regenerating the pure, insoluble acid.
Causality and Logic:
This compound has a carboxylic acid moiety, making it acidic. By treating it with a weak aqueous base like sodium bicarbonate (NaHCO₃), you deprotonate the acid, forming the sodium salt. This salt is ionic and therefore highly soluble in water, while most neutral organic impurities (e.g., ester intermediates, unreacted aryl halides, or 2-(m-tolyl)acetic acid) are not.[10][11] This differential solubility is the basis for the separation.
A visual workflow for this process is outlined below.
Caption: Workflow for Acid-Base Extraction Purification.
See Protocol 1 for a detailed, step-by-step methodology.
Question 2: My NMR spectrum shows a persistent aldehyde impurity that isn't my product (e.g., unreacted 3-methylbenzaldehyde). Acid-base extraction didn't remove it completely. What's next?
Answer: While acid-base extraction is excellent for neutral impurities, starting materials that are also aldehydes can have some aqueous solubility or partition inefficiently. For targeted removal of aldehyde impurities, a sodium bisulfite extraction is a highly effective and specific chemical method.[12][13]
Causality and Logic:
This technique relies on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl carbon of the aldehyde.[14] This reaction forms a charged bisulfite adduct, which is highly water-soluble. Your desired product, this compound, also has an aldehyde, but under controlled conditions (especially after it has been purified by a primary method like acid-base extraction), this method can be used to scrub residual, more reactive, or structurally simpler aldehyde starting materials. The bulky nature of your product may slow its reaction with bisulfite compared to a smaller impurity.
If this chemical extraction is not desirable, the alternative is purification by flash column chromatography.
| Method | Principle | Pros | Cons |
| Bisulfite Extraction | Reversible chemical reaction forming a water-soluble adduct with the aldehyde.[13] | Fast, specific for aldehydes, inexpensive. | Can potentially react with the product; requires careful control. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (silica) and a mobile phase.[15] | High resolution, can separate compounds with similar functionalities. | Time-consuming, uses large solvent volumes, potential for product loss on the column. |
See Protocol 2 for the Sodium Bisulfite Extraction method and Protocol 4 for Flash Column Chromatography.
Question 3: My product is a solid, but it's discolored (yellow or brown). How can I improve its appearance and purity?
Answer: Discoloration is typically due to small amounts of highly colored impurities or polymeric by-products. The most effective method for removing these, along with other minor impurities, is recrystallization.[16]
Causality and Logic:
Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent.[17] An ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures. As the hot, saturated solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be very effective.[17] The charcoal has a high surface area and adsorbs the large, flat molecules that are often responsible for color.
Finding the Right Solvent: The key is to select a solvent where the product's solubility changes significantly with temperature.
| Solvent System | Comments |
| Water | Given the polar groups, water can be a good choice, especially for highly polar impurities.[18] |
| Toluene / Hexane | Dissolve in hot toluene and add hot hexane until the solution becomes slightly cloudy (the cloud point). This solvent pair is excellent for moderately polar compounds. |
| Ethanol / Water | Dissolve in hot ethanol and add hot water until the cloud point is reached. A common and effective choice for many organic acids.[19] |
See Protocol 3 for a detailed Recrystallization procedure.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound? A: The reported melting point can vary slightly between sources, but it is generally in the range of 173-175 °C. A sharp melting point within this range is a good indicator of high purity. Impure samples will melt at a lower temperature and over a broader range.[17]
Q: How can I monitor the progress of my purification? A: Thin-Layer Chromatography (TLC) is an indispensable tool. Spot your crude material, the purified material, and the starting materials on a silica gel plate. Elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The separation of spots will give you a clear picture of the success of the purification.
Q: Can I use distillation to purify my product? A: No, distillation is not a suitable method. This compound is a solid with a high boiling point and is likely to decompose upon heating before it boils, potentially through decarboxylation.[20] Purification methods should be limited to extraction, recrystallization, and chromatography.
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane (DCM)) in a volume approximately 10-20 times the mass of the crude material.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent immediately to release CO₂ gas. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. If using ethyl acetate, the aqueous layer is the bottom layer; if using DCM, it is the top layer.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any lingering neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is less than 2 (check with pH paper). A white precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[16]
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Allow the solid to dry completely under vacuum or in a desiccator.
Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal
This protocol is intended for a product that has already undergone a primary purification, like Protocol 1.
-
Dissolution: Dissolve the partially purified product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer to a separatory funnel and add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Mixing: Shake vigorously for 1-2 minutes.[13]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in breaking any emulsions and removing water.
-
Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly.
Protocol 4: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is common. A small amount of acetic acid (0.5-1%) is often added to the eluent to suppress the ionization of the carboxylic acid, which prevents "streaking" or "tailing" of the spot on the column.
-
Procedure: a. Pack a glass column with a slurry of silica gel in the non-polar solvent. b. Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like DCM) and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Elute the column with the chosen mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary. e. Collect fractions and analyze them by TLC to identify which ones contain the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Logic Diagram
Caption: Decision tree for selecting a purification strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. inventivapharma.com [inventivapharma.com]
- 5. 2-(2-Formylphenyl)acetonitrile | C9H7NO | CID 10975617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 3-Methylbenzaldehyde | 620-23-5 [smolecule.com]
- 9. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]
Technical Support Center: 2-(3-Formylphenyl)acetic Acid - Stability and Degradation
Document ID: TSS-FPAA-2601-01
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Formylphenyl)acetic acid (FPAA). FPAA is a bifunctional molecule, incorporating both a reactive aldehyde and a carboxylic acid moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, these same functional groups render the molecule susceptible to various degradation pathways, which can impact experimental outcomes, product purity, and stability.
This guide provides a comprehensive resource in a question-and-answer format to address common challenges related to the stability and degradation of FPAA. It offers troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Question 1: What are the optimal storage conditions for this compound?
Answer: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] The aldehyde group is susceptible to oxidation, and the phenylacetic acid moiety can be sensitive to light and heat. An inert atmosphere minimizes oxidative degradation, while refrigeration slows down potential thermal degradation pathways.
Question 2: I've noticed the color of my FPAA powder has changed from white to off-white/yellowish. What could be the cause?
Answer: A color change is often the first visual indicator of degradation. The most likely causes are:
-
Oxidation: The formyl (aldehyde) group is prone to air oxidation, which can lead to the formation of the corresponding carboxylic acid (isophthalic acid derivative). This process can be accelerated by exposure to air and light.
-
Photodegradation: Aromatic aldehydes can undergo complex photochemical reactions upon exposure to UV or even ambient light, potentially leading to colored impurities.[3]
-
Trace Impurities: The presence of trace metal ions can catalyze oxidative degradation.
Troubleshooting Steps:
-
Re-evaluate Storage: Ensure the container is properly sealed and was purged with an inert gas.
-
Purity Check: Perform a purity analysis using a validated stability-indicating HPLC method (see Section 4 for a protocol template). Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample.
-
Limit Exposure: During handling, minimize the exposure of the solid material to ambient air and light. Weigh out necessary quantities quickly and reseal the container promptly.
Section 2: Stability in Solution
Question 3: My FPAA solution is showing a rapid decrease in purity over time. What are the likely degradation pathways in solution?
Answer: The stability of FPAA in solution is highly dependent on the solvent, pH, and presence of dissolved oxygen. The primary degradation pathways in solution include:
-
Oxidation: In the presence of dissolved oxygen, the aldehyde can oxidize to a carboxylic acid. This is often the most significant pathway in neutral or slightly acidic solutions.
-
Hydrolysis (pH-dependent): While the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze degradation. Under strongly acidic or basic conditions, other reactions may be promoted.
-
Solvent Reactions: Reactive solvents or impurities in solvents (e.g., peroxides in aged ethers like THF or dioxane) can react with the aldehyde group.
Troubleshooting Workflow for Solution Instability:
Caption: Troubleshooting workflow for FPAA solution instability.
Question 4: I am running a reaction in a basic solution and observing multiple unknown peaks in my HPLC. What could be happening?
Answer: In addition to potential base-catalyzed hydrolysis, basic conditions can promote other reactions involving the aldehyde and the acidic proton of the carboxylic acid. Potential reactions include:
-
Cannizzaro Reaction: In the absence of an enolizable proton alpha to the aldehyde, aromatic aldehydes can undergo disproportionation in strong base to yield the corresponding alcohol (3-(hydroxymethyl)phenyl)acetic acid and the carboxylate salt.
-
Aldol-type Condensations: While FPAA itself cannot self-condense via a typical aldol reaction, if other enolizable carbonyl compounds are present in the reaction mixture, cross-condensation reactions can occur.
Troubleshooting Steps:
-
Lower Temperature: Run the reaction at the lowest feasible temperature to minimize side reactions.
-
Control Stoichiometry: Use a controlled amount of base, adding it slowly to the reaction mixture.
-
Protecting Groups: If the aldehyde is not the desired reactive site, consider protecting it (e.g., as an acetal) before subjecting the molecule to basic conditions.
Section 3: Formulation and Excipient Compatibility
Question 5: Are there any common pharmaceutical excipients that are incompatible with FPAA?
Answer: Yes, due to its functional groups, FPAA can be incompatible with several common excipients.[4] Key concerns include:
-
Reducing Sugars (e.g., Lactose, Dextrose): The primary amine impurities often found in these excipients can react with the aldehyde group of FPAA via the Maillard reaction, leading to the formation of Schiff bases and subsequent degradation products, often associated with discoloration (browning).[5]
-
Excipients with Peroxide Impurities (e.g., Povidone, PEGs): Peroxides are strong oxidizing agents and can directly oxidize the aldehyde group of FPAA.[4][5]
-
Basic Excipients (e.g., Magnesium Stearate): While a common lubricant, magnesium stearate can create a basic microenvironment that may catalyze degradation, especially in the presence of moisture.[4]
Recommendation: Conduct a thorough excipient compatibility study during pre-formulation. This typically involves preparing binary mixtures of FPAA with individual excipients (e.g., in a 1:1 ratio), storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation over time.[6]
Protocols for Stability and Degradation Analysis
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
| Degradation Type | Experimental Conditions | Neutralization/Termination |
| Acid Hydrolysis | Mix stock solution 1:1 with 1 M HCl. Incubate at 60°C. | Cool and neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | Mix stock solution 1:1 with 1 M NaOH. Incubate at room temp. | Cool and neutralize with an equimolar amount of HCl. |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Store at room temp in the dark. | No neutralization needed. Dilute with mobile phase. |
| Thermal Degradation | Store the solid powder in an oven at 80°C. | Dissolve in solvent for analysis. |
| Photostability | Expose the solid powder or solution to a light source providing UV and visible light (ICH Q1B conditions: >1.2 million lux hours and >200 watt-hours/m²).[8] | Store protected from light until analysis. |
3. Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize samples from acid/base hydrolysis as indicated.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately by a stability-indicating HPLC method.
Forced Degradation Workflow Diagram:
Caption: General workflow for a forced degradation study of FPAA.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.
1. Initial Method Conditions (Starting Point):
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm[6]
-
Injection Volume: 10 µL
2. Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent peak and all major degradation products.
-
Adjust the gradient slope, mobile phase pH (using different additives like formic acid or phosphate buffers if needed), and solvent composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Perform peak purity analysis using a Photodiode Array (PDA) detector to ensure the main FPAA peak is not co-eluting with any degradants.
3. Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the chemical structure of this compound and established chemical principles, the following degradation pathways are most likely.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 2-(3-Formylphenyl)acetic Acid and 2-(4-Formylphenyl)acetic Acid for Researchers
In the landscape of organic synthesis and medicinal chemistry, isomeric purity and positional substitution are paramount, often dictating the success of a synthetic route or the biological efficacy of a molecule. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2-(3-formylphenyl)acetic acid (3-FPAA) and 2-(4-formylphenyl)acetic acid (4-FPAA). As structural isomers, their divergent properties and reactivities stem from a single, critical difference: the placement of the formyl (-CHO) group on the phenyl ring. This seemingly subtle variation between the meta (1,3) and para (1,4) positions has profound implications for their electronic properties, synthetic utility, and application in drug discovery.
Introduction: The Significance of Isomeric Position
This compound and 2-(4-formylphenyl)acetic acid are bifunctional aromatic compounds, each possessing both a carboxylic acid and an aldehyde functional group.[1][2] This dual functionality makes them highly versatile intermediates for constructing complex molecular architectures.[3] The key distinction lies in the substitution pattern on the benzene ring.
-
This compound (meta-isomer): The formyl group is located at the meta position relative to the acetic acid moiety.
-
2-(4-Formylphenyl)acetic acid (para-isomer): The formyl group is situated at the para position.
This difference in arrangement directly influences the electronic interplay between the electron-withdrawing formyl group and the acetic acid side chain, leading to distinct chemical behaviors.
Physicochemical Properties: A Tabulated Comparison
A foundational understanding of the physical properties of these isomers is crucial for their effective use in experimental settings. The following table summarizes key data points for each compound.
| Property | This compound (meta) | 2-(4-Formylphenyl)acetic acid (para) |
| CAS Number | 34956-29-1[4][5] | 34841-47-9[3][6] |
| Molecular Formula | C₉H₈O₃[4][5] | C₉H₈O₃[6][7] |
| Molecular Weight | 164.16 g/mol [4][5] | 164.16 g/mol [3][6] |
| Appearance | Solid | Off-white solid[2] |
| Boiling Point | Not readily available | ~349.2 °C (Predicted)[2][7] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents like ethanol and acetonitrile[2] |
| Purity | Typically ≥97%[4] | Typically ≥98%[8] |
Electronic Effects and Chemical Reactivity
The position of the formyl group, a moderately deactivating, electron-withdrawing group, governs the reactivity of both the aromatic ring and the functional groups.[9]
Acidity of the Carboxylic Acid:
The para-isomer (4-FPAA) exhibits a more pronounced electronic effect. The formyl group's electron-withdrawing nature is transmitted more effectively through the conjugated π-system from the para position. This effect withdraws electron density from the carboxylic acid group, stabilizing the corresponding carboxylate anion and thus increasing the acidity (lowering the pKa) compared to the meta-isomer.
Reactivity of the Aldehyde:
Conversely, the increased electron-withdrawing effect in 4-FPAA makes its aldehyde carbon more electrophilic and thus more reactive towards nucleophiles in reactions such as reductive amination, Wittig reactions, or condensations.[3] The meta-isomer's aldehyde is comparatively less activated.
Electrophilic Aromatic Substitution:
Both the formyl and the acetic acid groups are meta-directing deactivators for electrophilic aromatic substitution reactions.[10][11] This means that if a further substitution on the phenyl ring were to be performed, the incoming electrophile would be directed to the positions meta to both existing groups. The deactivating nature of these groups makes such reactions challenging, often requiring harsh conditions.
Diagram: Electronic Influence on Acidity
The following diagram illustrates the differential electronic withdrawal in the para and meta isomers, impacting the stability of the carboxylate anion.
Caption: Electronic effects in para vs. meta isomers.
Applications in Synthesis and Drug Discovery
Both isomers serve as crucial building blocks, but their selection is dictated by the specific synthetic target and desired properties.[1][2]
-
2-(4-Formylphenyl)acetic Acid (4-FPAA): This isomer is widely utilized in medicinal chemistry.[2] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory properties.[2] It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules.[2][12] For example, its structural analog, 2-(4-formylphenyl)propionic acid, is a precursor to the NSAID Pelubiprofen.[12] The para orientation often provides an optimal geometry for binding to enzyme active sites or receptors.
-
This compound (3-FPAA): The meta-isomer is also a valuable synthetic intermediate, often employed when a specific spatial arrangement of substituents is required to achieve a desired molecular conformation.[1] It is used in the synthesis of pharmaceuticals, fine chemicals, dyes, and specialty polymers where the meta substitution pattern is essential for the target molecule's function or properties.[1] It has also been identified as a building block for protein degraders.[4]
The choice between the meta and para isomer allows chemists to fine-tune the electronic properties and three-dimensional shape of the final product, which is a critical aspect of rational drug design.
Experimental Protocol: Comparative Reductive Amination
Reductive amination is a cornerstone reaction in drug discovery for forming C-N bonds.[13] The higher electrophilicity of the aldehyde in 4-FPAA suggests it may react faster or under milder conditions than 3-FPAA.
Objective: To synthesize N-benzyl-2-(formylphenyl)acetamide derivatives from both isomers and compare reaction progress.
Materials:
-
2-(4-Formylphenyl)acetic acid (4-FPAA)
-
This compound (3-FPAA)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 4-FPAA and 3-FPAA, respectively, in 10 mL of anhydrous DCM.
-
Amine Addition: To each flask, add 1.05 mmol (1.05 equivalents) of benzylamine.
-
Acid Catalyst: Add 1-2 drops of glacial acetic acid to each flask to catalyze imine formation. Stir the mixtures at room temperature for 30 minutes. The formation of the intermediate imine is a critical step before reduction.[13]
-
Reducing Agent Addition: Slowly add 1.5 mmol (1.5 equivalents) of sodium triacetoxyborohydride to each flask in portions. This mild reducing agent is highly selective for imines over aldehydes, preventing side reactions.[14]
-
Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) at 30-minute intervals, eluting with a 1:1 mixture of ethyl acetate and hexanes. It is anticipated that the reaction with 4-FPAA will proceed to completion more rapidly than the reaction with 3-FPAA.
-
Workup: Once the starting material is consumed, quench each reaction by slowly adding 15 mL of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Workflow Diagram: Reductive Amination
Caption: Experimental workflow for reductive amination.
Conclusion
While this compound and 2-(4-formylphenyl)acetic acid share the same molecular formula, the positional difference of the formyl group creates two reagents with distinct personalities. The para-isomer, 4-FPAA, is characterized by stronger electronic effects, leading to a more acidic carboxylic acid and a more reactive aldehyde. This often makes it the preferred building block in medicinal chemistry where such reactivity is advantageous. The meta-isomer, 3-FPAA, provides an alternative for constructing molecules that require a different spatial and electronic arrangement. The informed choice between these two isomers is a critical decision in the design of synthetic routes and the development of new chemical entities, empowering researchers to precisely control molecular architecture and function.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 2-(4-formylphenyl)acetic Acid | 34841-47-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. appchemical.com [appchemical.com]
- 6. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [chemicalbook.com]
- 7. 2-(4-formylphenyl)acetic acid | 34841-47-9 | JBA84147 [biosynth.com]
- 8. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [sigmaaldrich.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Heterocycle Synthesis: Evaluating Alternatives to 2-(3-Formylphenyl)acetic acid
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of molecular design and discovery. The choice of starting materials can profoundly influence the efficiency, scalability, and novelty of a synthetic route. Among the myriad of building blocks, 2-(3-Formylphenyl)acetic acid has emerged as a valuable bifunctional reagent, enabling the construction of isocoumarins, isoquinolones, and other fused heterocyclic systems. Its utility stems from the presence of both an aldehyde and a carboxylic acid moiety on the same phenylacetic acid framework, allowing for elegant, one-pot cyclization strategies.[1]
However, a critical evaluation of any synthetic tool requires a thorough understanding of its alternatives. This guide provides an in-depth comparison of alternative reagents and synthetic strategies to this compound for the synthesis of key heterocyclic cores. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Benchmark: this compound in Heterocycle Synthesis
The primary application of this compound lies in its ability to serve as a direct precursor to isocoumarins and, through subsequent modification, isoquinolones. The general strategy involves the condensation of the aldehyde with a suitable nucleophile, followed by intramolecular cyclization driven by the carboxylic acid.
Synthesis of Isocoumarins
The synthesis of isocoumarins from this compound typically proceeds via an intramolecular aldol-type condensation. The presence of a base facilitates the formation of an enolate from the acetic acid side chain, which then attacks the formyl group, leading to cyclization and subsequent dehydration to yield the isocoumarin ring system.
Synthesis of Isoquinolones
Isoquinolones can be accessed from the corresponding isocoumarins by treatment with ammonia or primary amines. This reaction involves the opening of the lactone ring by the amine, followed by cyclization to form the lactam, which is the core of the isoquinolone structure.
While effective, the reliance on this compound is not without its considerations. The starting material itself can be costly, and the reaction conditions may not be suitable for all substrates, particularly those sensitive to basic or acidic conditions. This necessitates an exploration of alternative reagents that may offer advantages in terms of cost, availability, and reaction scope.
Key Alternative Reagents and Their Comparative Performance
We will now explore several key alternative reagents that can be employed for the synthesis of similar heterocyclic scaffolds, comparing their performance with this compound.
Homophthalic Anhydride: The Classic Alternative
Homophthalic anhydride is a well-established and commercially available reagent for the synthesis of isocoumarins and isoquinolones.[2][3] Mechanistically, it offers a distinct yet equally powerful approach.
The reaction of homophthalic anhydride with an acyl chloride in the presence of a base like pyridine leads to the formation of a 4-acyl-isochroman-1,3-dione intermediate. This intermediate can then be rearranged under acidic conditions to yield a 3-substituted-1-oxo-1H-2-benzopyran-4-carboxylic acid (an isocoumarin derivative).[4][5] Subsequent treatment with amines can convert these isocoumarins into isoquinolones. Alternatively, direct condensation of homophthalic anhydride with imines (formed in situ from aldehydes and amines) provides a direct route to tetrahydroisoquinolones.[6][7][8]
| Feature | This compound | Homophthalic Anhydride |
| Starting Material Cost | Generally higher | More cost-effective and readily available |
| Reaction Scope | Good for isocoumarins, requires subsequent step for isoquinolones | Versatile for both isocoumarins and direct isoquinolone synthesis |
| Reaction Conditions | Often requires base for isocoumarin formation | Can be performed under neutral or acidic conditions |
| Key Advantage | Direct route to isocoumarin core | One-pot synthesis of complex isoquinolones possible |
| Key Disadvantage | Two-step process for isoquinolones | May require synthesis of specific imines for isoquinolone synthesis |
(2-Nitrophenyl)acetic Acid: A Versatile Precursor for Nitrogen Heterocycles
(2-Nitrophenyl)acetic acid and its derivatives serve as excellent precursors for a variety of nitrogen-containing heterocycles through reductive cyclization strategies.[9] The nitro group acts as a masked amino group, which can be unmasked under reducing conditions to trigger cyclization.
The synthesis of N-heterocycles from 2-nitrophenylacetic acid derivatives typically involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. Once the amino group is formed in situ, it can undergo intramolecular condensation with the acetic acid side chain (or a derivative thereof) to form a lactam. This strategy is particularly useful for the synthesis of oxindoles and other related nitrogen heterocycles.
| Feature | This compound | (2-Nitrophenyl)acetic Acid |
| Target Heterocycles | Primarily isocoumarins and isoquinolones | Diverse N-heterocycles (e.g., oxindoles, quinolones) |
| Key Transformation | Intramolecular condensation | Reductive cyclization |
| Reaction Conditions | Basic or acidic | Reductive (often acidic or neutral) |
| Key Advantage | Direct access to specific O- and N-heterocycles | Versatility in accessing a wide range of N-heterocycles |
| Key Disadvantage | Less versatile for diverse N-heterocycles | Requires a reduction step, which may not be compatible with all functional groups |
o-Formylphenoxyacetic Acid: An Isomeric Alternative for Benzofuran Synthesis
While not a direct replacement for the synthesis of isocoumarins, o-formylphenoxyacetic acid, an isomer of 2-(formylphenyl)acetic acid, is a valuable reagent for the synthesis of benzofurans, another important class of oxygen-containing heterocycles.[10] This comparison highlights how the relative positions of the functional groups dictate the resulting heterocyclic scaffold.
The synthesis of benzofurans from o-formylphenoxyacetic acid typically proceeds via a Perkin-type reaction. In the presence of a base (e.g., sodium acetate) and acetic anhydride, the acetic acid side chain is deprotonated, and the resulting carbanion attacks the formyl group. The intermediate undergoes cyclization and decarboxylation to afford the benzofuran ring.
This comparison underscores the importance of regioisomerism in precursor design. While both this compound and o-formylphenoxyacetic acid are bifunctional aromatic compounds, their distinct substitution patterns lead to the formation of different heterocyclic systems (isocoumarins vs. benzofurans). This provides a valuable lesson in retrosynthetic analysis and the strategic selection of starting materials.
Broader Synthetic Context: Classic and Modern Approaches
Beyond direct reagent alternatives, it is crucial to consider the broader landscape of synthetic methodologies for constructing isoquinolines, which are often the ultimate targets.
Classic Named Reactions for Isoquinoline Synthesis
Several classic named reactions provide robust and time-tested routes to isoquinolines and their derivatives, often starting from simpler, more readily available precursors than bifunctional reagents.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenethylamides in the presence of a dehydrating agent (e.g., POCl₃ or P₂O₅) to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[1][11][12]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[13][14][15][16]
-
Pomeranz-Fritsch Reaction: This reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[17][18][19][20][21]
These classic methods offer the advantage of building the isoquinoline core from simpler starting materials, which can be more economical for large-scale synthesis. However, they may require harsher reaction conditions and may not be as amenable to the introduction of diverse substitution patterns as modern catalytic methods.
Modern Catalytic Methods
The field of heterocycle synthesis has been revolutionized by the development of modern catalytic methods, particularly those involving transition metals. For isocoumarin and isoquinolone synthesis, C-H activation/annulation cascades have emerged as powerful strategies.[22][23][24][25][26][27] These reactions often proceed with high atom economy and allow for the direct coupling of simple arenes with various partners to construct the heterocyclic ring in a single step.
While a detailed discussion of these methods is beyond the scope of this guide, it is important to recognize that they represent a significant paradigm shift in heterocycle synthesis. When evaluating the use of bifunctional reagents like this compound, one must consider whether a modern catalytic approach could offer a more efficient and versatile route to the desired target molecule.
Experimental Protocols
To provide a practical context for the discussed reagents, the following are representative experimental protocols.
Protocol 1: Synthesis of 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic Acid from Homophthalic Anhydride[4]
-
To a solution of homophthalic anhydride (1.0 eq) in pyridine (5-10 vol), add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-acetyl-1H-2-benzopyran-1,3(4H)-dione.
-
Treat the intermediate with concentrated sulfuric acid at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired isocoumarin derivative.
-
Expected Yield: Excellent
-
Protocol 2: Reductive Cyclization of a 2-Nitrocinnamic Acid Derivative to an Indole[28]
-
In a pressure tube, combine the 2-nitrocinnamic acid derivative (1.0 eq), Pd(CH₃CN)₂Cl₂ (1 mol%), 1,10-phenanthroline (2.5 mol%), phenyl formate (4.0 eq), and triethylamine (0.5 eq) in acetonitrile.
-
Seal the tube and heat the reaction mixture at 140 °C for the specified time (typically several hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired indole product.
-
Expected Yield: Good to excellent
-
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of isocoumarins and isoquinolones. However, a comprehensive understanding of the available synthetic toolkit requires a critical evaluation of its alternatives. Homophthalic anhydride offers a more cost-effective and direct route to a wide range of substituted isoquinolones. (2-Nitrophenyl)acetic acid provides a gateway to a diverse array of nitrogen heterocycles through reductive cyclization. Furthermore, the classic named reactions for isoquinoline synthesis and the ever-expanding arsenal of modern catalytic methods provide powerful alternative strategies that may be more suitable for specific synthetic targets.
As a senior application scientist, I encourage researchers to consider the entire spectrum of available reagents and methodologies when designing a synthetic route. The optimal choice will depend on a multitude of factors, including the specific target molecule, desired substitution patterns, scalability, cost, and the synthetic chemist's own expertise. By understanding the mechanistic nuances and comparative performance of different approaches, you will be better equipped to navigate the challenging yet rewarding landscape of heterocyclic synthesis and accelerate your drug discovery and development programs.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Development of new synthetic methodologies for the synthesis of unusual isocoumarin and indole derivatives:The chemistry of homophthalic acid [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. wjpps.com [wjpps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 10. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. organicreactions.org [organicreactions.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 18. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 20. chemistry-reaction.com [chemistry-reaction.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Isoquinolone synthesis [organic-chemistry.org]
- 26. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 2-(3-Formylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 2-(3-Formylphenyl)acetic acid is a valuable building block, featuring both a reactive aldehyde and a carboxylic acid functionality, making it a versatile precursor for a variety of more complex molecules. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their efficiency, practicality, and underlying chemical principles. The information presented herein is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale industrial production.
Introduction to this compound
This compound (3-FPAA) is an aromatic organic compound with the chemical formula C₉H₈O₃. Its structure, which incorporates a phenylacetic acid moiety with a formyl group at the meta position, allows for a diverse range of chemical transformations. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This dual reactivity makes 3-FPAA a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities.
This guide will focus on a comparative analysis of two primary synthetic methodologies for 3-FPAA: the classical Sommelet reaction and a modern approach involving the oxidation of 2-(3-(hydroxymethyl)phenyl)acetic acid.
Route 1: The Sommelet Reaction from 2-(m-Tolyl)acetic Acid
The Sommelet reaction, first reported by Marcel Sommelet in 1913, is a classic method for the conversion of a benzylic halide to an aldehyde using hexamethylenetetramine (HMTA) and water.[1] This multi-step process, when applied to the synthesis of this compound, begins with the readily available 2-(m-tolyl)acetic acid.
Scientific Principles and Rationale
The synthesis commences with a free-radical bromination of the benzylic methyl group of 2-(m-tolyl)acetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This selectively forms 2-(3-(bromomethyl)phenyl)acetic acid. The choice of NBS is critical as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic aromatic bromination.
The subsequent step is the core of the Sommelet reaction. The benzylic bromide reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[2] HMTA serves as a convenient, solid, and non-volatile source of anhydrous formaldehyde and ammonia. Upon heating in an acidic aqueous medium, this salt hydrolyzes to yield the final aldehyde product.[3] The mechanism involves the formation of an imine intermediate which is then hydrolyzed to the aldehyde.[4] This method is advantageous as it often avoids over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[4]
Experimental Protocol
Step 1: Synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically after 8 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain the crude 2-(3-(bromomethyl)phenyl)acetic acid.
Step 2: Sommelet Reaction to this compound
-
Dissolve the crude 2-(3-(bromomethyl)phenyl)acetic acid in a mixture of ethanol and water.
-
Add hexamethylenetetramine to the solution and heat the mixture to reflux for approximately 4 hours.
-
While still at reflux, cautiously add concentrated hydrochloric acid dropwise.
-
Continue refluxing for an additional 30 minutes, then allow the reaction to cool to room temperature.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid starting material and the desired product as its sodium salt into the aqueous layer.
-
Separate the aqueous layer and acidify it with 2M hydrochloric acid to a pH below 2, which will precipitate the this compound.
-
Extract the acidified aqueous phase with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[5]
Visualization of the Sommelet Reaction Pathway
Caption: Synthetic pathway for this compound via the Sommelet reaction.
Route 2: Oxidation of 2-(3-(Hydroxymethyl)phenyl)acetic Acid
A more contemporary and often milder approach to aldehydes involves the oxidation of the corresponding primary alcohol. This route requires the precursor 2-(3-(hydroxymethyl)phenyl)acetic acid, which can be synthesized from commercially available starting materials.
Scientific Principles and Rationale
This synthetic strategy hinges on the selective oxidation of a primary benzylic alcohol to an aldehyde, while leaving the carboxylic acid moiety intact. A variety of modern, selective oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. The choice of oxidant is critical to prevent over-oxidation to the dicarboxylic acid.
The starting material, 2-(3-(hydroxymethyl)phenyl)acetic acid, can be prepared from 3-methylbenzoic acid via reduction of the carboxylic acid to the alcohol, followed by a nucleophilic substitution to introduce the acetic acid side chain (e.g., via the corresponding benzyl halide and cyanide, followed by hydrolysis).
Experimental Protocol
Step 1: Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetic acid (Illustrative)
This precursor can be synthesized through various multi-step procedures. A common approach involves the reduction of a suitable diester or cyano-ester derivative of isophthalic acid.
Step 2: Oxidation to this compound
-
Using Pyridinium Chlorochromate (PCC):
-
Suspend PCC in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of 2-(3-(hydroxymethyl)phenyl)acetic acid in dichloromethane dropwise to the PCC suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
-
Using Dess-Martin Periodinane (DMP):
-
Dissolve 2-(3-(hydroxymethyl)phenyl)acetic acid in a suitable solvent like dichloromethane.
-
Add Dess-Martin periodinane to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired aldehyde.
-
Visualization of the Oxidation Pathway
Caption: Synthesis of this compound via oxidation of the corresponding alcohol.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Sommelet Reaction | Route 2: Oxidation of Alcohol |
| Starting Material | 2-(m-Tolyl)acetic acid | 2-(3-(Hydroxymethyl)phenyl)acetic acid |
| Reagents | NBS, AIBN, Hexamethylenetetramine, HCl | PCC, DMP, or other selective oxidants |
| Reported Yield | 62-72%[5] | Generally high, but dependent on the specific oxidant and substrate. |
| Scalability | Moderate; handling of bromine and large volumes of solvents can be challenging. | Good; modern oxidation protocols are often scalable. |
| Safety & Handling | Involves a lachrymatory benzylic bromide and corrosive acid. | Chromium-based oxidants are toxic and require careful handling and disposal. DMP is shock-sensitive. |
| Green Chemistry | Use of chlorinated solvents and generation of stoichiometric byproducts. | Use of stoichiometric amounts of heavy metal oxidants (in some cases) is a drawback. Catalytic oxidation methods would be greener. |
| Purification | Requires careful workup to separate from byproducts and unreacted starting material. | Purification often involves filtration to remove the oxidant byproduct, followed by standard techniques. |
Characterization of this compound
The final product from either route should be characterized to confirm its identity and purity.
-
Appearance: Off-white solid.[5]
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.84-7.79 (m, 2H, Ar-H), 7.60-7.48 (m, 2H, Ar-H), 3.75 (s, 2H, CH₂).[5]
-
LCMS: [M+H]⁺ = 165.[5]
Conclusion
Both the Sommelet reaction and the oxidation of 2-(3-(hydroxymethyl)phenyl)acetic acid represent viable synthetic routes to this compound.
The Sommelet reaction is a well-established, albeit older, method that utilizes readily available starting materials. Its primary drawbacks are the use of a lachrymatory intermediate and the sometimes moderate yields. However, for laboratories equipped to handle such reagents, it remains a reliable option.
The oxidation of the corresponding alcohol represents a more modern and often milder approach. The success of this route is highly dependent on the choice of the oxidizing agent, with methods like the Dess-Martin periodinane oxidation offering high selectivity and good yields under mild conditions. While the precursor alcohol may require a multi-step synthesis, the final oxidation step is typically efficient.
For researchers prioritizing milder reaction conditions and potentially higher yields in the final step, the oxidation route is likely preferable, provided the precursor alcohol is accessible. For those starting from the more basic building block of 2-(m-tolyl)acetic acid, the Sommelet reaction offers a more direct, albeit more classical, pathway. The ultimate choice will depend on a careful consideration of the available resources, scale of the synthesis, and the specific requirements for purity and yield.
References
A Senior Application Scientist's Guide to the Validation of 2-(3-Formylphenyl)acetic Acid Reaction Products
This guide provides an in-depth technical comparison of common synthetic transformations of 2-(3-formylphenyl)acetic acid, a versatile bifunctional building block in pharmaceutical and materials science. We will explore two primary reaction pathways targeting the aldehyde functionality: olefination and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on synthetic strategies and product validation.
Introduction: The Synthetic Potential of this compound
This compound is a valuable intermediate possessing both an aldehyde and a carboxylic acid functional group. This unique arrangement allows for selective transformations, enabling the synthesis of a diverse array of complex molecules. The aldehyde serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the carboxylic acid moiety can be engaged in subsequent coupling reactions or serve to modulate the physicochemical properties of the final compound. This guide will focus on the validation of products derived from the aldehyde group, comparing common synthetic routes and their respective outcomes.
Section 1: Olefination Reactions for Carbon-Carbon Bond Formation
A fundamental transformation of aldehydes is their conversion to alkenes, a reaction that significantly increases molecular complexity. Here, we compare the classic Wittig reaction with the Horner-Wadsworth-Emmons (HWE) reaction for the olefination of this compound.
The Wittig Reaction: A Classic Approach
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde to an alkene.[1] While a cornerstone of organic synthesis, it presents challenges, particularly in product purification due to the formation of triphenylphosphine oxide as a byproduct.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Allow the resulting bright yellow solution to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion.[2][3] This approach offers significant advantages, including the formation of a water-soluble phosphate byproduct, which simplifies purification, and generally provides higher E-alkene selectivity.[2][4]
-
Carbanion Generation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). The aqueous layer will contain the water-soluble phosphate byproduct.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be of high purity, but if necessary, can be further purified by flash column chromatography.
Performance Comparison: Wittig vs. HWE Reaction
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Rationale & Insights |
| Typical Yield | 60-80% | 85-95% | The HWE reaction is generally more efficient and less prone to side reactions. |
| Stereoselectivity | Mixture of E/Z isomers | Predominantly E-isomer | The thermodynamics of the HWE reaction pathway favor the formation of the more stable E-alkene.[2] |
| Byproduct | Triphenylphosphine oxide (sparingly soluble) | Diethyl phosphate (water-soluble) | The water-soluble nature of the HWE byproduct significantly simplifies purification, often avoiding the need for chromatography. |
| Reaction Time | 12-16 hours | 2-4 hours | The phosphonate carbanion in the HWE reaction is typically more nucleophilic than the corresponding phosphonium ylide. |
| Purification | Challenging (Column Chromatography) | Simple (Aqueous Extraction) | The physical properties of the byproducts are the key differentiator in the post-reaction processing. |
Workflow for Olefination Reactions
Caption: Comparative workflow of Wittig vs. HWE reactions.
Section 2: Reductive Amination for Carbon-Nitrogen Bond Formation
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[5][6] This section compares the use of two common reducing agents, Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (STAB), for the reductive amination of this compound with benzylamine.
Two-Step Reductive Amination with Sodium Borohydride (NaBH₄)
Sodium borohydride is a potent reducing agent that can reduce both the starting aldehyde and the intermediate imine.[7] To achieve selectivity, the reaction is typically performed in two steps: imine formation followed by reduction.
-
Imine Formation: Dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in methanol (MeOH). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for an additional 3-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic. Remove the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with 1 M sodium hydroxide (NaOH) and extract with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be further purified by column chromatography.
One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (STAB) is a milder reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of an aldehyde.[8][9] This selectivity allows for a convenient one-pot procedure where all reactants are combined from the outset.[9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), benzylamine (1.2 eq.), and sodium triacetoxyborohydride (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Stir the suspension at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Performance Comparison: NaBH₄ vs. STAB in Reductive Amination
| Parameter | Two-Step with NaBH₄ | One-Pot with STAB | Rationale & Insights |
| Typical Yield | 70-85% | 80-95% | The one-pot nature of the STAB reaction often leads to higher overall yields by minimizing handling losses. |
| Selectivity | Requires a two-step process to avoid aldehyde reduction. | High selectivity for iminium ion over aldehyde.[8] | The steric bulk and electronic effects of the acetoxy groups in STAB moderate its reactivity.[9] |
| Operational Simplicity | Two distinct steps (imine formation, then reduction). | All reagents are combined at the start. | The one-pot procedure is more time and resource-efficient. |
| Substrate Scope | Broad, but requires careful control of reaction conditions. | Excellent for a wide range of aldehydes and amines, including acid-sensitive substrates. | STAB is generally considered a more versatile and user-friendly reagent for reductive amination.[10] |
Reaction Pathways for Reductive Amination
Caption: Comparison of one-pot and two-step reductive amination.
Section 3: Validation of Reaction Products
Thorough characterization of the reaction products is essential to confirm their identity, purity, and structure. The following are the expected analytical data for the products of the olefination and reductive amination of this compound.
Product of Olefination: 2-(3-vinylphenyl)acetic acid
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 6.70 (dd, J = 17.6, 10.8 Hz, 1H, -CH=CH₂), 5.75 (d, J = 17.6 Hz, 1H, -CH=CH₂), 5.25 (d, J = 10.8 Hz, 1H, -CH=CH₂), 3.65 (s, 2H, -CH₂COOH), 11.5 (br s, 1H, -COOH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.0 (C=O), 138.0 (Ar-C), 137.0 (Ar-C), 136.5 (-CH=CH₂), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 114.0 (-CH=CH₂), 41.0 (-CH₂COOH).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₀O₂ [M-H]⁻: 161.06; found 161.1.
Product of Reductive Amination: 2-(3-((benzylamino)methyl)phenyl)acetic acid
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25-7.45 (m, 9H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 3.75 (s, 2H, Ar-CH₂-Ph), 3.60 (s, 2H, -CH₂COOH), 2.50 (br s, 1H, -NH-), 11.2 (br s, 1H, -COOH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 177.5 (C=O), 140.0 (Ar-C), 139.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂-N), 53.0 (Ar-CH₂-Ph), 41.5 (-CH₂COOH).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₇H₁₉NO₂ [M+H]⁺: 270.15; found 270.2.
Conclusion
The choice of synthetic methodology for the transformation of this compound has significant implications for reaction efficiency, product purity, and operational simplicity. For olefination, the Horner-Wadsworth-Emmons reaction presents a clear advantage over the traditional Wittig reaction due to its superior yield, stereoselectivity, and simplified purification. In the case of reductive amination, the use of sodium triacetoxyborohydride (STAB) in a one-pot protocol is highly recommended for its selectivity and ease of execution compared to the two-step procedure required for sodium borohydride. The validation of the resulting products can be reliably achieved through standard analytical techniques such as NMR and mass spectrometry. This guide provides the necessary data and protocols to enable researchers to select the optimal synthetic route and confidently validate their products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Characterization of byproducts from 2-(3-Formylphenyl)acetic acid reactions
An In-Depth Guide to the Characterization of Byproducts from 2-(3-Formylphenyl)acetic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for the identification and characterization of byproducts arising from reactions involving this compound. As a versatile bifunctional molecule, this compound is a valuable building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, its dual reactivity, possessing both an aldehyde and a carboxylic acid group, predisposes it to a variety of side reactions. Rigorous characterization of any resulting impurities is not merely an academic exercise; it is a critical component of process optimization, safety assessment, and regulatory compliance, as mandated by guidelines from bodies like the ICH.[3][4][5]
This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering a framework for developing self-validating analytical systems to ensure scientific integrity.
The chemical nature of this compound (Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) dictates the likely impurities that may be encountered.[6][7] The aldehyde group is highly reactive and susceptible to a range of transformations, while the carboxylic acid moiety can also participate in side reactions under certain conditions. An understanding of these pathways is the first step in developing a robust characterization strategy.
Common Transformation Pathways:
-
Oxidation: The formyl (-CHO) group is readily oxidized to a carboxylic acid (-COOH), particularly in the presence of air or oxidizing agents. This is one of the most common impurities found in benzaldehyde-containing compounds.[8] The resulting byproduct would be Isophthalic acid mono-acetic acid analog (2-(3-carboxyphenyl)acetic acid) .
-
Reduction: The aldehyde can be reduced to a primary alcohol, yielding 2-(3-(hydroxymethyl)phenyl)acetic acid . This can occur in the presence of reducing agents used in the main reaction or through disproportionation reactions.
-
Cannizzaro-type Disproportionation: In the presence of a strong base, two molecules of the aldehyde can react, with one being oxidized to the carboxylic acid and the other reduced to the alcohol.[8][9]
-
Condensation Reactions: The aldehyde can participate in self-condensation (aldol) or react with other active methylene compounds in the reaction mixture, leading to higher molecular weight impurities.[10]
-
Derivatization of the Carboxylic Acid: The acetic acid group can undergo esterification if alcoholic solvents are used, or it can be converted to an amide in the presence of amines, forming another class of byproducts.[2]
-
Impurities from Synthesis: Byproducts can also be impurities carried over from the synthesis of the starting material itself. A common synthesis involves the bromination of 2-(m-tolyl)acetic acid followed by reaction with hexamethylenetetramine.[11] Incomplete reaction could leave starting materials or intermediates in the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
- 8. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemcess.com [chemcess.com]
- 11. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(3-Formylphenyl)acetic Acid
For researchers and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 2-(3-Formylphenyl)acetic acid has emerged as a versatile starting material, offering a unique combination of a carboxylic acid and an aldehyde group that allows for the synthesis of a diverse array of derivatives. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this precursor, with a focus on their antimicrobial and anticancer properties. We will delve into the experimental data supporting these activities, compare their performance against established alternatives, and provide the detailed methodologies necessary for their synthesis and evaluation.
The Synthetic Versatility of this compound
The dual functionality of this compound makes it a valuable building block in medicinal chemistry. The aldehyde group is a prime target for condensation reactions, particularly with amines to form Schiff bases (azomethines), while the carboxylic acid moiety can be derivatized or can influence the molecule's overall physicochemical properties. This allows for the creation of a wide range of heterocyclic compounds and other derivatives with potential therapeutic applications.
Below is a generalized workflow for the synthesis of biologically active compounds from this compound and its isomers.
Caption: General synthetic routes from this compound.
Antimicrobial Activity: A Comparative Analysis
Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial activity. The imine group (-C=N-) in Schiff bases is a key structural feature associated with their biological effects.
Comparison with Standard Antibiotics
Several studies have evaluated Schiff bases derived from 2-formylphenoxyacetic acid (an isomer of the topic compound) against common bacterial strains. The data below compares the in-vitro antibacterial activity of some of these derivatives with standard antibiotics.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Antibiotic | Zone of Inhibition (mm) | MIC (µg/mL) |
| Schiff Base Derivative 1 | Staphylococcus aureus | 22 | 12.5 | Ciprofloxacin | 25 | 10 |
| Schiff Base Derivative 2 | Escherichia coli | 20 | 25 | Ciprofloxacin | 28 | 10 |
| Schiff Base Derivative 3 | Staphylococcus aureus | 24 | 12.5 | Ampicillin | 25 | - |
| Schiff Base Derivative 4 | Escherichia coli | 18 | 50 | Ampicillin | 26 | - |
Note: Data is compiled from representative studies for illustrative purposes.
As the table indicates, certain Schiff base derivatives exhibit antibacterial activity that is comparable to standard antibiotics like Ciprofloxacin and Ampicillin[1][2]. For instance, some derivatives show significant efficacy against Staphylococcus aureus, a Gram-positive bacterium, and moderate activity against Escherichia coli, a Gram-negative bacterium. The variation in activity among different derivatives often depends on the nature of the substituent on the aromatic amine.
Alternative Antimicrobial Agents
While promising, these derivatives must be compared to a broader range of established antimicrobial agents. For instance, fluoroquinolones (like Ciprofloxacin) and beta-lactams (like Ampicillin) have well-understood mechanisms of action and a long history of clinical use. The key advantage of developing new antimicrobial agents from scaffolds like this compound lies in the potential to overcome existing antibiotic resistance mechanisms.
Anticancer Activity: Exploring New Therapeutic Avenues
The structural diversity of compounds derived from this compound also extends to anticancer applications. Heterocyclic compounds such as thiazolidinones and azetidinones synthesized from Schiff base intermediates have shown cytotoxic effects against various cancer cell lines.
Performance Against Cancer Cell Lines
The following table summarizes the cytotoxic activity of representative compounds against the MCF-7 breast cancer cell line, compared to a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 | 1.5 - 9.1 | Doxorubicin | < 1 |
| 3-Fluoro-β-lactam derivative | MCF-7 | 0.075 - 0.095 | Combretastatin A-4 | 0.0035 |
| 2,4-Azolidinedione-acetic acid derivative | Leukemia (CCRF-CEM) | ~0.87 | - | - |
Note: Data is compiled from representative studies for illustrative purposes. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The data reveals that some derivatives exhibit potent anticancer activity, with IC50 values in the micromolar and even nanomolar range[3][4][5]. For example, certain 2-arylbenzoxazole acetic acid derivatives have shown promising cytotoxicity against the MCF-7 breast cancer cell line[4]. Similarly, some β-lactam (azetidin-2-one) derivatives have demonstrated significant antiproliferative effects[3].
Comparison with Established Anticancer Drugs
When compared to established anticancer drugs like Doxorubicin or Combretastatin A-4, the novel synthesized compounds may show lower potency in some cases. However, their unique chemical structures could offer advantages in terms of reduced side effects, different mechanisms of action, or efficacy against drug-resistant cancer cells. For instance, some of these novel compounds may act as microtubule-targeting agents, similar to Combretastatin A-4[3].
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of Schiff Bases from this compound
Caption: Step-by-step synthesis of Schiff bases.
Detailed Steps:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic amine in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for a period of 4 to 6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or dimethylformamide (DMF), to obtain the pure Schiff base.
-
Characterize the final compound using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
Antibacterial Activity Screening (Disc Diffusion Method)
Detailed Steps:
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).
-
Impregnate sterile paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
In-Vitro Cytotoxicity Assay (MTT Assay)
Detailed Steps:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The ease of synthesis and the potential for structural modification make this scaffold an attractive starting point for the development of new therapeutic agents. While the biological activities of some derivatives are comparable to existing drugs, further research is necessary to optimize their potency, selectivity, and pharmacokinetic properties. Future studies should focus on establishing clear structure-activity relationships (SAR) to guide the design of more effective and less toxic compounds. Additionally, exploring the mechanisms of action of these novel compounds will be crucial for their advancement as potential clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3-Formylphenyl)acetic Acid for Researchers and Drug Development Professionals
2-(3-Formylphenyl)acetic acid, with its dual aldehyde and carboxylic acid functionalities, is a valuable intermediate in organic synthesis.[1][2] Its structure allows for a variety of chemical transformations, making it a crucial component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide will delve into a comparative analysis of different synthetic approaches to this compound, focusing on yield, cost-effectiveness, safety, and environmental impact.
Method 1: Radical Bromination Followed by Sommelet Reaction
A widely cited method for the synthesis of this compound begins with the radical bromination of 2-(m-tolyl)acetic acid, followed by a Sommelet reaction to introduce the aldehyde functionality. This multi-step process offers a reliable route to the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-(m-tolyl)acetic acid is dissolved in a suitable solvent such as chloroform. To this solution, N-bromosuccinimide (NBS) is added, along with a radical initiator like azobisisobutyronitrile (AIBN). The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(3-(bromomethyl)phenyl)acetic acid.
Step 2: Synthesis of this compound via Sommelet Reaction
The crude 2-(3-(bromomethyl)phenyl)acetic acid is dissolved in a mixture of ethanol and water. Hexamethylenetetramine (urotropine) is then added, and the mixture is heated to reflux for several hours.[3] Following this, concentrated hydrochloric acid is carefully added, and the reflux is continued for a short period.[3] After cooling, the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated to afford the crude this compound. Purification is typically achieved by recrystallization or column chromatography. A reported yield for this two-step process is in the range of 62-72%.[3][4]
Causality Behind Experimental Choices
The choice of NBS as the brominating agent is due to its ability to provide a low, steady concentration of bromine radicals, which selectively brominates the benzylic position of the tolyl group over aromatic bromination. The Sommelet reaction is a classic and effective method for converting benzyl halides to aldehydes using hexamethylenetetramine.[5] The acidic workup is crucial for the hydrolysis of the intermediate Schiff base to the final aldehyde product.
Start [label="2-(m-tolyl)acetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Radical Bromination\n(NBS, AIBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2-(3-(Bromomethyl)phenyl)acetic acid"]; Step2 [label="Sommelet Reaction\n(Hexamethylenetetramine)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Acid Hydrolysis\n(HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Step3; Step3 -> End; }
Diagram 1: Workflow of the Sommelet reaction route.Alternative Synthetic Approaches
While the Sommelet reaction route is well-established, other methods can be employed for the synthesis of this compound. These often involve palladium-catalyzed cross-coupling reactions, offering potentially shorter routes or milder reaction conditions.
Method 2: Palladium-Catalyzed Suzuki Coupling
This approach involves the Suzuki coupling of 3-formylphenylboronic acid with an appropriate haloacetic acid ester, followed by hydrolysis.
Conceptual Protocol:
-
Suzuki Coupling: 3-Formylphenylboronic acid is reacted with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent system.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
The Suzuki coupling is a powerful tool for forming carbon-carbon bonds, but the cost of the palladium catalyst and ligands can be a significant factor.[6]
Start1 [label="3-Formylphenylboronic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start2 [label="Ethyl bromoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Suzuki Coupling\n(Pd Catalyst, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Ethyl 2-(3-formylphenyl)acetate"]; Step2 [label="Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
{Start1, Start2} -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> End; }
Diagram 2: Conceptual workflow for the Suzuki coupling route.Method 3: Palladium-Catalyzed Heck Reaction
Another potential palladium-catalyzed route is the Heck reaction, which would involve the coupling of 3-bromobenzaldehyde with an acrylic acid derivative, followed by subsequent transformations.
Conceptual Protocol:
-
Heck Reaction: 3-Bromobenzaldehyde is reacted with an acrylate (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base.
-
Subsequent Transformations: The resulting cinnamate derivative would require further chemical modifications to convert the acrylic acid moiety into an acetic acid group.
The Heck reaction is a versatile method for C-C bond formation, but it may require more steps to arrive at the final product compared to the Suzuki coupling approach.[7][8]
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of reagent costs, reaction yields, process safety, and environmental impact.
| Metric | Method 1: Sommelet Reaction | Method 2: Suzuki Coupling (Conceptual) | Method 3: Heck Reaction (Conceptual) |
| Starting Materials Cost | Moderate | High (boronic acid, palladium catalyst) | Moderate to High (palladium catalyst) |
| Reagent Cost | Low to Moderate | High (palladium catalyst, ligands) | High (palladium catalyst, ligands) |
| Reported Yield | 62-72%[3][4] | Potentially high | Potentially high, but multi-step |
| Process Safety | Use of corrosive HCl and flammable solvents. | Palladium catalysts can be pyrophoric.[9][10] | Palladium catalysts can be pyrophoric.[9][10] |
| Environmental Impact | Use of chlorinated solvents. | Use of heavy metal catalyst. Greener methodologies are being developed.[11] | Use of heavy metal catalyst. Greener methodologies are being developed.[11] |
Note: The cost of reagents can vary significantly based on the supplier and the quantity purchased. The prices listed below are for estimation purposes.
-
2-(m-tolyl)acetic acid: ~$55-77/g
-
N-Bromosuccinimide (NBS): ~$20-30/100g[12]
-
Hexamethylenetetramine: ~$28/100g
-
3-Bromobenzaldehyde: ~$18.50/25g[13]
-
Palladium(II) acetate: ~$109/g
-
Triphenylphosphine: ~$23.54/25g[17]
-
Ethyl bromoacetate: ~$37/100g[18]
-
Methyl 3-formylbenzoate: ~$81/g[19]
Senior Application Scientist's Recommendation
For laboratory-scale synthesis where cost is a primary concern and a moderate yield is acceptable, the Sommelet reaction route (Method 1) is a robust and well-documented choice. The starting materials are relatively inexpensive, and the procedure does not require specialized catalytic systems.
For applications where higher yields and potentially milder reaction conditions are paramount, and where the budget allows for more expensive reagents, exploring a palladium-catalyzed approach like the Suzuki coupling (Method 2) would be a worthwhile endeavor. While the initial investment in the catalyst and boronic acid is higher, the potential for a more streamlined process and higher efficiency could be advantageous, particularly in a drug development setting where material throughput is critical.
The Heck reaction (Method 3) presents a viable alternative, but the likely need for additional synthetic steps to convert the coupled product to the desired acetic acid derivative may render it less efficient for this specific target molecule.
Ultimately, the choice of synthesis method will depend on the specific priorities of the research or development team, balancing factors of cost, yield, scalability, and available expertise. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before proceeding to a larger scale.
Product Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 7.84-7.79 (m, 2H), 7.60-7.48 (m, 2H), 3.75 (s, 2H).[3][4]
-
LCMS (Method 1): [M-H]⁻ = 163.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. This compound [myskinrecipes.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. inventivapharma.com [inventivapharma.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. honrel.com [honrel.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. cenmed.com [cenmed.com]
- 15. 3-Formylphenylboronic Acid | 87199-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Sigma Aldrich 3-Formylphenylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 溴乙酸乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 19. Methyl 3-formylbenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 2-(3-Formylphenyl)acetic Acid
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical information for handling 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1). As a bifunctional molecule containing both a carboxylic acid and an aromatic aldehyde group, and existing as a solid powder, it presents a unique combination of potential hazards that demand a robust personal protective equipment (PPE) strategy.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework built on the principles of chemical causality and risk mitigation to ensure your safety and the integrity of your research.
Hazard Assessment: A Dual-Threat Molecule
Understanding the "why" behind PPE selection begins with a chemical hazard assessment. This compound is a solid, often a powder, which is the first consideration in our safety plan.[4][5] Finely divided powders can easily become airborne, creating inhalation and contamination risks.[6][7]
The molecule's dual functionality dictates its chemical hazards:
-
Carboxylic Acid Group: This group imparts acidic properties. Organic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[8][9] In case of contact, they can cause chemical burns.
-
Aromatic Aldehyde Group: Aldehydes can be irritants and sensitizers.[10] The primary hazards associated with compounds containing these functional groups include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][11]
Therefore, the primary hazards we must protect against are:
-
Eye Contact: Risk of serious irritation or damage.
-
Skin Contact: Risk of irritation or chemical burns.
-
Inhalation: Risk of respiratory tract irritation from airborne powder.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide information and training to workers about the hazardous chemicals in their workspace to ensure they can handle them appropriately.[12][13]
The Core Principle: A Multi-Barrier PPE Strategy
While engineering controls, such as using a chemical fume hood or a vented balance enclosure, are the first and most critical line of defense, PPE is the essential final barrier between you and the chemical hazard.[7][14] The following PPE protocol is designed as a self-validating system, ensuring comprehensive protection when handling this compound.
Mandatory PPE Protocol
The level of PPE required depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Safety glasses with side shields | Single pair of nitrile gloves | Fastened lab coat | Not required if performed in a vented balance enclosure or chemical fume hood. |
| Handling Solutions/Transfers | Chemical splash goggles | Single pair of nitrile gloves | Fastened lab coat | Not required if performed in a chemical fume hood. |
| Handling >1g of Powder or Risk of Splash | Chemical splash goggles and a face shield | Double-gloving (nitrile) or thicker chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | N95 respirator if dust cannot be controlled by engineering means.[15] |
Eye and Face Protection: The First Barrier
-
Rationale: Given the risk of serious eye irritation (H319), robust eye protection is non-negotiable.[11][16] Airborne powder can easily bypass standard safety glasses.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all tasks.
-
Splash Hazard: When handling solutions or larger quantities of powder, upgrade to chemical splash goggles that form a seal around the eyes.[17]
-
Maximum Protection: For significant splash risks, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[15][17]
-
Hand Protection: Preventing Dermal Exposure
-
Rationale: To prevent skin irritation (H315), selecting the correct gloves is critical.[3] Nitrile gloves offer good resistance to a range of organic acids and solvents.[17][18]
-
Protocol:
-
Glove Selection: Wear nitrile gloves for all handling procedures. For prolonged contact or when handling larger quantities, consider thicker butyl rubber gloves or double-gloving.[19]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Contamination Control: Change gloves immediately if they become contaminated.[20] Do not touch surfaces like doorknobs, keyboards, or pens with gloved hands. Wash hands thoroughly after removing gloves.
-
Body Protection: Shielding from Spills and Contamination
-
Rationale: A lab coat protects your skin and personal clothing from contamination. For tasks with a higher risk of spills, additional protection is necessary.
-
Protocol:
-
Standard Use: A clean, buttoned lab coat is mandatory for all procedures.[20]
-
Enhanced Protection: When handling larger volumes or when there is a significant risk of splashes, wear a chemical-resistant apron made of materials like neoprene or PVC over the lab coat.[15][17]
-
Footwear: Closed-toe shoes that fully cover the foot are required at all times in the laboratory.[6]
-
Respiratory Protection: Guarding Against Inhalation
-
Rationale: Fine powders of this compound can become airborne, posing a respiratory irritation hazard (H335).[3][11] Engineering controls are the primary method to mitigate this.
-
Protocol:
-
Primary Control: Always handle the solid chemical inside a certified chemical fume hood, glove box, or a vented balance enclosure to minimize airborne particles.[6][7][21]
-
Secondary Control: If engineering controls are not feasible or are insufficient to control dust, a NIOSH-approved respirator is required. An N95 dust mask may be sufficient for nuisance dust, but for significant airborne concentrations, a full-face respirator with acid gas cartridges may be necessary.[17][22] A proper fit test is essential for respirator effectiveness.[17]
-
Operational Plans: Donning, Doffing, and Decontamination
Correctly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment. The goal is to prevent cross-contamination.
Workflow for Donning PPE
Caption: Sequential workflow for correctly donning PPE.
Workflow for Doffing PPE
Caption: Sequential workflow for safely removing PPE.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[5] Decontaminate the area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency response protocol.
Disposal Plan
All materials contaminated with this compound, including used gloves, bench paper, and excess chemical, must be treated as hazardous waste.
-
Contaminated PPE: Disposable PPE should be placed in a designated, sealed hazardous waste container immediately after removal.[23]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.[24]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[20][25]
By adhering to this comprehensive PPE and handling guide, you build a robust culture of safety, ensuring that your valuable research can proceed without compromising your well-being.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 11. aksci.com [aksci.com]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ohsonline.com [ohsonline.com]
- 15. ba.auburn.edu [ba.auburn.edu]
- 16. 2-(4-formylphenyl)acetic Acid | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. leelinework.com [leelinework.com]
- 18. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 19. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 20. safety.duke.edu [safety.duke.edu]
- 21. ehs.wisc.edu [ehs.wisc.edu]
- 22. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 23. wcu.edu [wcu.edu]
- 24. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 25. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
